molecular formula C33H61N3O14S B15544919 Biotin-PEG10-Acid

Biotin-PEG10-Acid

Cat. No.: B15544919
M. Wt: 755.9 g/mol
InChI Key: KHDUIBWPEMSYJJ-OLWNVYNHSA-N
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Description

Biotin-PEG10-Acid is a useful research compound. Its molecular formula is C33H61N3O14S and its molecular weight is 755.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H61N3O14S

Molecular Weight

755.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C33H61N3O14S/c37-30(4-2-1-3-29-32-28(27-51-29)35-33(40)36-32)34-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-31(38)39/h28-29,32H,1-27H2,(H,34,37)(H,38,39)(H2,35,36,40)/t28-,29-,32-/m0/s1

InChI Key

KHDUIBWPEMSYJJ-OLWNVYNHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG10-Acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. We will delve into its chemical structure, physicochemical properties, and the fundamental protocols for its application in scientific research.

Core Chemical Structure and Properties

This compound is a specialized chemical tool composed of three distinct functional moieties: a biotin (B1667282) headgroup, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.[1] This unique combination of features makes it an invaluable reagent for attaching the highly specific biotin ligand to various molecules.

  • Biotin Moiety: A water-soluble B-vitamin that exhibits an extraordinarily strong and specific non-covalent affinity for avidin (B1170675) and streptavidin proteins.[2][3] This interaction is a cornerstone of many detection and purification systems in biotechnology.

  • Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a flexible, hydrophilic chain that separates the biotin group from the conjugated molecule.[2][4] This spacer arm enhances the water solubility of the entire conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.[4][5]

  • Carboxylic Acid Group: This terminal functional group is the reactive handle for conjugation. It can be readily activated to react with primary amine groups (-NH2) on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond.[4][6]

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
Chemical Formula C₃₃H₆₁N₃O₁₄S[4]
Molecular Weight 755.9 g/mol [2][4]
Typical Purity ≥95% - 98%[2][4]
Appearance White to off-white powder or solid
Storage Conditions -20°C, protected from light and moisture[4][7]
Solubility Good in water, DMSO, DMF

Visualization of Core Structures and Processes

Visual diagrams are essential for understanding the structure and application of this compound.

cluster_Biotin Biotin Moiety cluster_PEG PEG Spacer cluster_Acid Reactive Group B Biotin (High affinity for Streptavidin) P Polyethylene Glycol (10 units) (Hydrophilic, Flexible Linker) B->P A Carboxylic Acid (-COOH) (Reacts with Amines) P->A

Caption: Functional components of the this compound molecule.

Experimental Protocols and Applications

The primary application of this compound is the biotinylation of amine-containing molecules. This process, known as bioconjugation, is fundamental in creating tools for immunoassays (like ELISA and Western blotting), affinity purification, targeted drug delivery, and cell imaging.[3][8]

General Protocol for Protein Biotinylation

The conjugation of this compound to a protein typically involves a two-step carbodiimide (B86325) reaction, which activates the carboxylic acid to make it reactive towards primary amines.

Materials:

  • This compound

  • Target protein with accessible primary amines (e.g., lysine (B10760008) residues)

  • Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • (Optional) Stabilizer: N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.5

  • Quenching Buffer: Tris or glycine (B1666218) buffer

  • Purification System: Dialysis cassette or size-exclusion chromatography column

Methodology:

  • Reagent Preparation: Dissolve the this compound and the target protein separately in the reaction buffer to their desired concentrations.

  • Activation of Carboxylic Acid: Add a molar excess of EDC (and NHS, if used) to the this compound solution. Incubate for 15-30 minutes at room temperature. This step forms a reactive ester intermediate.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to stop the reaction by consuming any unreacted linker.

  • Purification: Remove excess, unreacted this compound and reaction byproducts by dialyzing the reaction mixture against PBS or by using size-exclusion chromatography.

  • Characterization: Confirm the successful biotinylation of the protein using techniques such as HABA assays, SDS-PAGE gel shifts, or by direct detection in a Western blot using streptavidin-HRP.

Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow and the core chemical reaction.

cluster_workflow Biotinylation Workflow A 1. Dissolve this compound and Protein B 2. Activate Acid with EDC/NHS A->B C 3. Mix and Incubate for Conjugation B->C D 4. Quench Reaction C->D E 5. Purify Conjugate (e.g., Dialysis) D->E F 6. Characterize Product E->F

Caption: Standard experimental workflow for protein biotinylation.

Reactants Biotin-PEG-COOH + Protein-NH₂ Activation EDC / NHS Activation Reactants->Activation Product Biotin-PEG-CO-NH-Protein (Stable Amide Bond) Activation->Product

Caption: Amine coupling reaction of this compound with a protein.
Application: Affinity-Based Detection

Once a molecule of interest (e.g., an antibody) is biotinylated, it can be used in a highly specific detection system. The biotin tag serves as a universal anchor for streptavidin, which can be conjugated to a reporter molecule like an enzyme (e.g., HRP) or a fluorophore.

cluster_Detection Detection Principle Target Target Antigen Antibody Biotinylated Primary Antibody Target->Antibody Binds Streptavidin Streptavidin-HRP Conjugate Antibody->Streptavidin Biotin-Streptavidin Interaction Substrate Chromogenic Substrate Streptavidin->Substrate Catalyzes Signal Detectable Signal Substrate->Signal

References

In-Depth Technical Guide to Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Biotin-PEG10-Acid

This compound is a specialized chemical tool used in bioconjugation, a process that links molecules to create new complexes with combined properties. This reagent features three key components: a biotin (B1667282) molecule, a polyethylene (B3416737) glycol (PEG) spacer with 10 ethylene (B1197577) glycol units, and a terminal carboxylic acid group.

The biotin component provides a high-affinity binding site for streptavidin and avidin, a cornerstone of many detection and purification systems in biotechnology. The hydrophilic PEG spacer enhances solubility in aqueous solutions and provides a flexible arm that minimizes steric hindrance between the biotin and its target molecule. The terminal carboxylic acid is a reactive handle for covalent attachment to primary amines on proteins and other biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueReference
Molecular Weight 755.9 g/mol [1]
Chemical Formula C33H61N3O14S[1]
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, desiccated[1]

Experimental Protocols

The carboxylic acid group of this compound is not directly reactive with amines. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This two-step process allows for the stable conjugation to primary amines on target molecules.

Activation of this compound to Biotin-PEG10-NHS Ester

Objective: To convert the terminal carboxylic acid to a reactive NHS ester for subsequent conjugation to primary amines.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vessel

Protocol:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere of argon or nitrogen.

  • Add 1.1 equivalents of NHS to the solution and stir until dissolved.

  • Add 1.1 equivalents of DCC or EDC to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the formation of the NHS ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • The resulting solution containing the activated Biotin-PEG10-NHS ester can be used immediately for conjugation or stored under anhydrous conditions at -20°C.

Conjugation of Activated this compound to a Protein

Objective: To covalently link the activated Biotin-PEG10-NHS ester to primary amines on a target protein.

Materials:

  • Activated Biotin-PEG10-NHS ester solution

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Add a 10- to 50-fold molar excess of the activated Biotin-PEG10-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently tagged streptavidin binding assay.

Visualizing the Workflow and Applications

The following diagrams illustrate the key processes and applications of this compound.

Biotinylation_Workflow This compound Conjugation Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Biotin_Acid This compound Activated_Biotin Biotin-PEG10-NHS Ester Biotin_Acid->Activated_Biotin Amide Bond Formation EDC_NHS EDC, NHS Target_Protein Target Protein (with -NH2 groups) Biotinylated_Protein Biotinylated Protein Target_Protein->Biotinylated_Protein Amide Bond Formation (pH 7.2-8.0) Purification Size-Exclusion Chromatography Purified_Product Purified Biotinylated Protein Purification->Purified_Product

Caption: Workflow for the activation and conjugation of this compound.

Application_Signaling_Pathway Application in Immunoassays (ELISA) cluster_assay ELISA Plate Capture_Ab Capture Antibody Antigen Target Antigen Capture_Ab->Antigen Binding Biotinylated_Detection_Ab Biotinylated Detection Antibody Antigen->Biotinylated_Detection_Ab Binding Streptavidin_HRP Streptavidin-HRP Conjugate Biotinylated_Detection_Ab->Streptavidin_HRP High-Affinity Binding (Biotin-Streptavidin) Substrate Substrate Streptavidin_HRP->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Use of a biotinylated antibody in an ELISA signaling cascade.

References

An In-depth Technical Guide to Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG10-Acid, a versatile bifunctional linker widely utilized in biomedical research and drug development. This document details its chemical properties, applications, and experimental protocols, offering a valuable resource for scientists engaged in bioconjugation, targeted drug delivery, and diagnostic assay development.

Introduction to this compound

This compound is a heterobifunctional molecule that incorporates three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, a cornerstone of many biological assays and purification systems. The PEG spacer, in this case comprising ten ethylene (B1197577) glycol units, enhances the molecule's hydrophilicity, reduces steric hindrance, and improves the solubility and stability of the resulting conjugate.[2][3] The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other biomolecules, forming a stable amide bond.[4][5] This combination of features makes this compound an invaluable tool for a wide range of applications, including the labeling and detection of biomolecules, targeted drug delivery, and the construction of complex bioconjugates.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. While a specific CAS number for this compound is not consistently reported across major suppliers, its molecular formula and weight are well-defined.

PropertyValueReference
Molecular Formula C33H61N3O14S[4]
Molecular Weight 755.9 g/mol [2][4]
Appearance White to off-white powder or solid[6]
Purity Typically ≥95%[3][4]
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Limited solubility in alcohols and toluene.[6]
Storage Conditions -20°C for long-term storage.[4][7]

Key Applications in Research and Drug Development

The unique trifunctional structure of Biotin-PEG-Acid linkers enables their use in a multitude of applications:

  • Biomolecule Labeling and Detection: The most common application is the biotinylation of proteins, antibodies, and nucleic acids. The attached biotin tag allows for sensitive detection using streptavidin-conjugated enzymes (e.g., HRP, AP) in techniques like ELISA, Western blotting, and immunohistochemistry.

  • Targeted Drug Delivery: Biotin has been explored as a targeting ligand for cancer therapy, as some cancer cells overexpress biotin receptors.[8] Biotin-PEG-drug conjugates can be designed to selectively deliver cytotoxic agents to tumor cells.

  • Immunoassays: Biotin-PEGylated antibodies or antigens are integral components of sandwich immunoassays and other diagnostic platforms. The PEG spacer can help to optimize the orientation and accessibility of the biotin tag for streptavidin binding.

  • Surface Modification: The carboxylic acid group can be used to immobilize biotin onto amine-functionalized surfaces, such as nanoparticles, beads, or microplates, for affinity purification or cell capture applications.[1]

  • PROTACs and Molecular Glues: The bifunctional nature of Biotin-PEG-Acid makes it a suitable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders.

Experimental Protocols

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC) and NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free from amine-containing substances. If necessary, purify the antibody by dialysis against 1X PBS, pH 7.4, overnight at 4°C.[9]

  • Activation of Carboxylic Acid:

    • Dissolve this compound and a molar excess (typically 1.1-1.5 fold) of NHS in anhydrous DMF or DMSO.

    • Add a molar equivalent of a carbodiimide (B86325) (e.g., DCC or EDC) to the solution.

    • Incubate the reaction for 1-2 hours at room temperature to form the NHS ester.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the activated Biotin-PEG10-NHS ester to the protein solution.[10] The volume of the organic solvent should not exceed 10% of the total reaction volume.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • Add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[10]

  • Characterization:

    • Determine the concentration of the purified biotinylated protein by measuring the absorbance at 280 nm.[9]

    • Assess the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][10]

The HABA assay is a colorimetric method used to estimate the number of biotin molecules incorporated per protein molecule.[9][10]

Procedure:

  • Prepare a HABA/Avidin solution according to the kit manufacturer's instructions.[9]

  • Measure the initial absorbance of the HABA/Avidin solution at 500 nm.

  • Add a known amount of the biotinylated protein to the HABA/Avidin solution.

  • Incubate for a few minutes to allow the biotin on the protein to displace the HABA from the avidin.

  • Measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.

  • Calculate the degree of biotinylation by comparing the change in absorbance to a standard curve generated with known concentrations of free biotin.

Visualizing Workflows and Pathways

The following diagram illustrates the key steps in the biotinylation of a protein using this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Biotin_PEG_Acid This compound Activated_Ester Biotin-PEG10-NHS Ester Biotin_PEG_Acid->Activated_Ester Activation NHS_EDC NHS / EDC in DMSO NHS_EDC->Activated_Ester Biotinylated_Protein Biotinylated Protein Activated_Ester->Biotinylated_Protein Conjugation Protein Protein with Primary Amines Protein->Biotinylated_Protein Quenching Quenching (e.g., Tris) Biotinylated_Protein->Quenching Purification Purification (Desalting Column) Quenching->Purification Analysis Analysis (HABA Assay) Purification->Analysis

Caption: General workflow for protein biotinylation.

This diagram shows a conceptual workflow for using a biotinylated ligand to pull down its binding partners from a cell lysate, which can be a crucial step in understanding signaling pathways.

G cluster_preparation Probe Preparation cluster_experiment Pulldown Experiment cluster_analysis Analysis Ligand Small Molecule Ligand Biotinylated_Ligand Biotinylated Ligand Probe Ligand->Biotinylated_Ligand Conjugation Biotin_PEG_Linker This compound Biotin_PEG_Linker->Biotinylated_Ligand Incubation Incubation Biotinylated_Ligand->Incubation Cell_Lysate Cell Lysate (Containing Target Protein) Cell_Lysate->Incubation Streptavidin_Beads Streptavidin-Coated Beads Incubation->Streptavidin_Beads Capture Wash Wash to Remove Non-specific Binders Streptavidin_Beads->Wash Elution Elution of Bound Proteins Wash->Elution Mass_Spec Mass Spectrometry (Protein Identification) Elution->Mass_Spec

References

Unveiling the Properties of Biotin-PEG10-Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and application of Biotin-PEG10-Acid, a key reagent for researchers, scientists, and professionals in drug development. This document outlines the molecule's solubility in various solvents, details experimental protocols for its use, and illustrates its mechanism of action in cellular uptake.

Core Properties of this compound

This compound is a heterobifunctional linker composed of a biotin (B1667282) molecule and a carboxylic acid group, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG chain is instrumental in conferring favorable solubility properties to the molecule and any conjugate it forms, reducing aggregation and steric hindrance.[1]

Physicochemical Characteristics
PropertyValue
Molecular Formula C₃₃H₆₁N₃O₁₄S
Molecular Weight 755.9 g/mol [2]
Appearance White to off-white solid or semi-solid

Solubility Profile

Qualitative Solubility
SolventSolubility
WaterSoluble[3][4]
Aqueous Buffers (e.g., PBS)Soluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3][4][5]
Dimethylformamide (DMF)Soluble[3][4][5]
ChloroformSoluble[3]
Methylene Chloride (DCM)Soluble[3][5]
AcetonitrileSoluble[5]
AlcoholsLess Soluble[3]
TolueneLess Soluble[3]
EtherNot Soluble[3]
Quantitative Solubility of a Structurally Similar Compound

A technical data sheet for a related long-chain PEGylated biotin compound, Biotin PEG Thiol, indicates a solubility of 10 mg/mL in water, chloroform, and DMSO.[6] This provides a reasonable estimate for the solubility of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]

Materials:

  • This compound

  • Solvent of choice (e.g., deionized water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility of the compound in the chosen solvent.

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to solvent in a vial B Equilibrate on shaker (24-48h at constant temp.) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate solubility F->G G Amine Coupling Bioconjugation Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step BPA This compound Activated_BPA Biotin-PEG10-NHS Ester BPA->Activated_BPA Reacts with EDC_NHS EDC + NHS EDC_NHS->Activated_BPA Activates Target Amine-containing Molecule (e.g., Antibody) Activated_BPA->Target Added to Conjugate Biotinylated Conjugate Target->Conjugate Reacts with Purified_Conjugate Purified Biotinylated Conjugate Conjugate->Purified_Conjugate Purified via Chromatography G Targeting Cancer Cells via the SMVT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin_Drug Biotin-PEG10-Drug Conjugate SMVT SMVT Receptor Biotin_Drug->SMVT Binding Endosome Endosome SMVT->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of Linker/Carrier Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin-PEG10-Acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic assay development. Its mechanism of action is rooted in the distinct functionalities of its three core components: a high-affinity biotin (B1667282) moiety, a flexible 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive terminal carboxylic acid. This guide provides a comprehensive overview of the molecule's structure, its tripartite mechanism of action, quantitative data regarding its interactions, and detailed experimental protocols for its application in conjugating to primary amines.

Molecular Structure and Core Components

This compound is comprised of three key functional domains:

  • Biotin Moiety: A water-soluble B-vitamin (Vitamin B7) that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[1][2]

  • PEG10 Linker: A hydrophilic spacer consisting of 10 repeating ethylene (B1197577) glycol units. This linker enhances the molecule's aqueous solubility and provides a flexible arm that minimizes steric hindrance between the conjugated molecules.[3][4][5]

  • Terminal Carboxylic Acid (-COOH): A reactive group that can be chemically activated to form a stable amide bond with primary amine groups (-NH2) present on proteins, peptides, and other biomolecules.[4][6][7]

Tripartite Mechanism of Action

The utility of this compound stems from the synergistic action of its three components, which can be understood as a three-step process: conjugation, spacing, and binding.

Covalent Conjugation via Carboxylic Acid Activation

The primary mechanism for utilizing this compound is the covalent attachment to a target molecule, typically a protein or peptide, through its terminal carboxylic acid. This is not a spontaneous reaction but is most commonly achieved using a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][8][9]

The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxylic acid group on the this compound, forming a highly reactive O-acylisourea intermediate.[6][9]

  • Formation of a Stable Amide Bond: This intermediate can directly react with a primary amine on the target molecule. However, to improve efficiency and stability, NHS is often added to react with the O-acylisourea intermediate, creating a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine (e.g., on the side chain of a lysine (B10760008) residue) to form a stable amide bond, releasing the NHS group.[6][9][10]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Biotin_PEG_COOH Biotin-PEG10-COOH EDC EDC O_acylisourea O-acylisourea Intermediate (unstable) Conjugate Biotinylated Molecule (stable amide bond) O_acylisourea->Conjugate + Target-NH2 (less efficient) NHS NHS / Sulfo-NHS NHS_ester Biotin-PEG10-NHS Ester (amine-reactive) NHS_ester->Conjugate + Target-NH2 Target_Molecule Target Molecule (with -NH2)

The Role of the PEG10 Spacer

The polyethylene glycol (PEG) linker serves two critical functions:

  • Enhanced Solubility and Biocompatibility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylated molecule, which is particularly advantageous when working with hydrophobic compounds.[4][5] PEG is also known for its biocompatibility and ability to reduce non-specific interactions.[3][7]

  • Steric Hindrance Reduction: The 10-unit PEG chain provides a long, flexible spacer arm. This physical separation between the biotin and the conjugated molecule minimizes steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[11][12]

High-Affinity Biotin-Streptavidin Binding

Once conjugated to the target molecule, the biotin group acts as a powerful affinity tag. It binds to streptavidin or avidin with extremely high affinity and specificity, forming one of the strongest known non-covalent biological interactions.[1][2] This interaction is characterized by a very slow dissociation rate, making the bond practically irreversible under most experimental conditions.[1][13] This robust binding is exploited for detection, purification, and immobilization applications.

G Biotinylated_Molecule Biotinylated Target Molecule Streptavidin Streptavidin (Tetramer)

Quantitative Data

The performance and application of this compound are underpinned by key quantitative parameters.

ParameterComponentValueSignificanceReference(s)
Dissociation Constant (Kd) Biotin-Streptavidin~1 x 10⁻¹⁴ MIndicates extremely strong, near-irreversible binding.[1][14]
Association Rate (k_on) Biotin-Streptavidin10⁵ - 10⁷ M⁻¹s⁻¹Represents a very rapid binding interaction.[14][15]
Dissociation Rate (k_off) Biotin-Streptavidin~3.1 x 10⁻⁵ s⁻¹Shows an exceptionally slow rate of dissociation, leading to a stable complex.[14]
Contour Length PEG10 Linker~2.8 nmProvides significant spacing to overcome steric hindrance.[16]
Molecular Weight This compound755.9 g/mol Important for calculating molar ratios in conjugation reactions.[13]

Experimental Protocols

General Protocol for Conjugation to a Protein using EDC/NHS Chemistry

This protocol provides a general workflow for labeling a protein with this compound. Optimization may be required based on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris, glycine), exchange it with PBS using a desalting column or dialysis.[17]

  • Prepare Reagents: Immediately before use, prepare concentrated stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF. Do not store these solutions due to the moisture sensitivity of the reagents.[17]

  • Two-Step Activation and Conjugation:

    • Activation: In a microfuge tube, dissolve this compound in Activation Buffer. Add a molar excess of EDC and Sulfo-NHS (e.g., 2-5 fold molar excess over this compound). Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.

    • Conjugation: Add the activated this compound mixture to the protein solution in the Reaction Buffer. A typical starting point is a 20-fold molar excess of the biotin reagent relative to the protein.[17]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[2][17]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis against PBS.

  • Storage: Store the now biotinylated protein under conditions optimal for its stability, typically at 4°C for short-term or -20°C for long-term storage.

G Start Start: Protein in Amine-Free Buffer Prepare_Reagents Prepare Fresh EDC/NHS/ This compound Stocks Start->Prepare_Reagents Activation Activate this compound with EDC/NHS (15 min) Prepare_Reagents->Activation Conjugation Add Activated Biotin to Protein (30-60 min, RT) Activation->Conjugation Quench Quench Reaction with Tris Buffer Conjugation->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify End End: Purified Biotinylated Protein Purify->End

Conclusion

The mechanism of action of this compound is a powerful example of rational molecular design for bioconjugation. By combining the highly specific and robust biotin-streptavidin interaction with a flexible, solubility-enhancing PEG linker and a versatile carboxylic acid handle for covalent attachment, this reagent provides researchers with a reliable tool for a vast array of applications. A thorough understanding of its component functionalities and the kinetics of its interactions is crucial for its effective implementation in the development of novel diagnostics, therapeutics, and research reagents.

References

The Strategic Role of the PEG10 Spacer in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the 10-unit polyethylene (B3416737) glycol (PEG10) spacer in biotinylation, a cornerstone technique in biotechnology and drug development. The incorporation of a PEG10 spacer arm significantly enhances the utility of biotin (B1667282) as an affinity tag by improving solubility, minimizing steric hindrance, reducing immunogenicity, and enabling advanced applications such as Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the spacer's impact, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in leveraging this technology.

Core Principles: The Advantage of the PEG10 Spacer

Biotin's extraordinarily high affinity for streptavidin and avidin (B1170675) is the foundation of its widespread use. However, the accessibility of the biotin moiety to its binding partner can be significantly hampered by the size and conformation of the molecule to which it is attached. The introduction of a flexible, hydrophilic PEG10 spacer arm addresses these challenges.[1]

Key Advantages:

  • Reduced Steric Hindrance: The PEG10 spacer physically extends the biotin molecule away from the surface of the labeled protein or molecule, overcoming steric hindrance and allowing for more efficient binding to streptavidin or avidin.[2] The length of the spacer arm is a critical factor in optimizing this interaction.[3][4]

  • Enhanced Solubility: PEG is a highly hydrophilic polymer. Incorporating a PEG10 spacer increases the water solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic proteins or peptides that are prone to aggregation.[1][5] This can lead to more stable and reliable reagents.

  • Decreased Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of therapeutic proteins by masking epitopes from the immune system.[6][7] While data for PEG10 specifically in the context of biotinylation is limited, the general principle of PEG reducing immune responses is well-established.

  • Improved in vivo Stability: The hydrophilic nature of the PEG spacer can also contribute to the in vivo stability of biotinylated conjugates by reducing proteolysis and non-specific protein interactions.[8]

Quantitative Data on the Impact of PEG Spacers

While specific quantitative data for the PEG10 spacer is not always available in direct comparison to non-PEGylated biotin, the following tables summarize representative data for the biotin-streptavidin interaction and the general effects of PEGylation.

Table 1: Binding Affinity of Biotin to Streptavidin

LigandAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_d) (M)Reference
Biotin5.50 x 10⁸8.80 x 10⁻⁵1.6 x 10⁻¹³[9]
Biotin (literature range)1.3 x 10⁷ - 5.5 x 10⁸~2.4 x 10⁻⁶~10⁻¹⁴ - 10⁻¹⁵[10][11][12]

Note: The binding kinetics of biotin to streptavidin are extremely strong and can be difficult to measure precisely, leading to some variation in reported values. The presence of a PEG spacer is generally understood to improve the accessibility of biotin for binding, which can lead to an apparent increase in affinity, particularly in the context of large, complex biomolecules where steric hindrance is a significant factor.

Table 2: General Effects of PEGylation on Protein Properties

PropertyEffect of PEGylationQuantitative Example (if available)Reference
Solubility IncreasedPEGylation can significantly increase the solubility of hydrophobic molecules in aqueous solutions. A quantitative method using PEG-induced phase separation can be used to measure this.[13]
Aggregation ReducedPEGylated antibodies show reduced aggregation during long-term storage compared to their non-PEGylated counterparts.[1][14]
Immunogenicity ReducedPEGylation of proteins has been shown to decrease the antibody response in animal models.[6][7]
In vivo Half-life IncreasedPEGylated therapeutic proteins can have a 10- to 30-fold longer half-life than the unmodified proteins.[15]

Experimental Protocols

The following are detailed methodologies for key experiments involving biotinylation with a PEG10 spacer.

Protocol for Antibody Biotinylation using NHS-PEG10-Biotin

This protocol describes the labeling of primary amines on an antibody with an N-hydroxysuccinimide (NHS) ester of PEG10-biotin.

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Biotin-PEG10-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting spin column or size-exclusion chromatography column for purification

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Biotin-PEG10-NHS Ester Solution Preparation: Immediately before use, dissolve the Biotin-PEG10-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM Biotin-PEG10-NHS ester solution to achieve a 20-fold molar excess relative to the antibody.

    • Slowly add the biotin reagent to the antibody solution while gently mixing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Antibody: Remove excess, unreacted biotinylation reagent using a desalting spin column or size-exclusion chromatography according to the manufacturer's instructions.

  • Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11]

  • Storage: Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol for Cell Surface Protein Biotinylation

This protocol is for labeling accessible primary amines of proteins on the surface of living cells.

Materials:

  • Adherent cells in culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Sulfo-NHS-PEG10-Biotin (or other membrane-impermeable biotinylation reagent)

  • Quenching Buffer: 100 mM Glycine or Tris in PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation: Grow cells to confluency in culture plates.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any media proteins.

  • Biotinylation:

    • Prepare a fresh solution of Sulfo-NHS-PEG10-Biotin in ice-cold PBS (typically 0.5-1 mg/mL).

    • Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate on a rocking platform for 30 minutes at 4°C.

  • Quenching: Aspirate the biotinylation solution and wash the cells once with quenching buffer. Then, incubate the cells with quenching buffer for 10-15 minutes at 4°C to quench any unreacted biotinylation reagent.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells directly on the plate by adding ice-cold lysis buffer with protease inhibitors.

  • Harvesting Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Purification: The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications, such as affinity purification using streptavidin-agarose beads.

Protocol for Purification of Biotinylated Proteins using Streptavidin-Agarose Beads

This protocol describes the capture and purification of biotinylated proteins from a complex mixture.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-agarose bead slurry

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing a high concentration of free biotin)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin-agarose bead slurry.

    • Transfer the desired amount of slurry to a new microcentrifuge tube.

    • Wash the beads three times with an excess of Binding/Wash Buffer. For each wash, centrifuge the beads at a low speed, aspirate the supernatant, and resuspend in fresh buffer.

  • Binding:

    • Add the cell lysate containing the biotinylated proteins to the washed beads.

    • Incubate for 1-2 hours at 4°C on a rotator to allow for binding.

  • Washing:

    • Pellet the beads by centrifugation and aspirate the supernatant (unbound fraction).

    • Wash the beads at least three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution: Add a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins.

    • Competitive Elution: Add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes at room temperature. This method is non-denaturing but may be less efficient.

  • Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Experimental Workflow: Targeted Protein Degradation using a PROTAC with a PEG10 Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. PEG chains are commonly used as linkers in PROTAC design.[16] The following diagram illustrates the workflow for targeted degradation of a protein of interest (POI), such as BRD4, using a PROTAC with a PEG10 linker.[17][18][19]

PROTAC_Workflow cluster_Cell Cellular Environment PROTAC PROTAC (POI Ligand-PEG10-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Workflow of targeted protein degradation by a PROTAC molecule with a PEG10 linker.

Signaling Pathway: Investigating TGF-β Receptor Trafficking using a Biotin-PEG10 Labeled Ligand

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for many cellular processes.[20][21] The trafficking of TGF-β receptors can be studied using biotinylated ligands. A biotin-PEG10 labeled TGF-β ligand can be used to track the internalization and subsequent fate of the receptor complex.[22][23][24]

TGF_Beta_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space TGF_beta Biotin-PEG10-TGF-β Receptor_Complex TGF-β Receptor Complex (Type I & II) TGF_beta->Receptor_Complex Binding Endosome Early Endosome Receptor_Complex->Endosome Internalization (Clathrin-mediated) SMADs SMAD Phosphorylation Receptor_Complex->SMADs Signaling Cascade Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling Pathway Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling_Endosome->Receptor_Complex Return to Membrane Nucleus Nucleus (Gene Transcription) SMADs->Nucleus

Caption: TGF-β receptor trafficking pathway studied with a Biotin-PEG10 labeled ligand.

Conclusion

The PEG10 spacer is a powerful tool in the field of biotinylation, offering significant advantages over traditional, shorter, or more hydrophobic linkers. By mitigating steric hindrance, enhancing solubility, and reducing immunogenicity, the PEG10 spacer enables more robust and reliable experimental outcomes. Its utility in advanced applications such as PROTACs further underscores its importance in modern drug discovery and biological research. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement biotin-PEG10 reagents in their work.

References

In-Depth Technical Guide to the Hydrophilicity of Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Biotin-PEG10-Acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. This document outlines the fundamental principles contributing to its water solubility, presents its physicochemical characteristics, and offers detailed experimental protocols for the quantitative assessment of its hydrophilicity.

Core Concept: The Synergy of Biotin (B1667282) and Polyethylene (B3416737) Glycol (PEG)

This compound (C₃₃H₆₁N₃O₁₄S) is a molecule engineered to combine the specific binding affinity of biotin for avidin (B1170675) and streptavidin with the advantageous physicochemical properties of a polyethylene glycol (PEG) spacer. The defining characteristic of this molecule, crucial for its utility in biological systems, is its enhanced water solubility. This hydrophilicity is a direct result of the chemical properties of its constituent parts: the biotin moiety and the PEG10 linker.

Biotin , a water-soluble B-complex vitamin, possesses a moderate intrinsic hydrophilicity.[1] However, its solubility in neutral aqueous solutions can be limited under certain conditions.

Polyethylene Glycol (PEG) is a highly hydrophilic polymer.[2][3][4] The repeating ether units in the PEG backbone readily form hydrogen bonds with water molecules, leading to excellent water solubility. This property is leveraged to improve the solubility, stability, and pharmacokinetic profiles of molecules to which it is conjugated.[5]

The conjugation of biotin to a ten-unit PEG chain with a terminal carboxylic acid results in a molecule with significantly enhanced aqueous solubility compared to biotin alone. The hydrophilic PEG spacer effectively shields the more hydrophobic regions of the biotin molecule, ensuring its availability for binding interactions in aqueous environments.[6][7][8][9]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₃₃H₆₁N₃O₁₄S[6]
Molecular Weight 755.9 g/mol [6]
Biotin Water Solubility 22 mg/100 mL (at 25 °C)
PEG Water Solubility Highly soluble[3][4]
Predicted Hydrophilicity High[6][7]
Calculated LogP (cLogP) Not available; expected to be negative, indicating hydrophilicity.

Experimental Protocols

To quantitatively assess the hydrophilicity of this compound, the following detailed experimental protocols can be employed.

Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Calibrated standards of this compound

Procedure:

  • Preparation of Supersaturated Solutions: Accurately weigh an excess amount of this compound (e.g., 10 mg) into several vials.

  • Solvent Addition: Add a precise volume of PBS (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed. Dilute the supernatant with a known volume of PBS to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC. The concentration of this compound is determined by comparing the peak area to a standard curve generated from accurately prepared solutions of known concentrations.

  • Solubility Calculation: Calculate the solubility in mg/mL or Molarity by multiplying the measured concentration by the dilution factor.

Determination of the Octanol-Water Partition Coefficient (LogP)

This protocol describes the "shake-flask" method, a standard technique for determining the LogP of a compound.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Separatory funnels or screw-cap vials

  • Mechanical shaker

  • Centrifuge

  • HPLC system with a suitable detector

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process and ensure a clean separation.

  • Sample Analysis: Carefully sample both the aqueous and the n-octanol phases. Analyze the concentration of this compound in each phase by HPLC.

  • LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

    • P = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogP = log₁₀(P)

Visualizations

Molecular Hydrophilicity Contribution

Conceptual Diagram of this compound Hydrophilicity cluster_Biotin_PEG10_Acid This compound cluster_Components Molecular Components cluster_Properties Hydrophilic Properties Biotin_PEG10_Acid This compound Biotin Biotin Moiety Biotin_PEG10_Acid->Biotin PEG10 PEG10 Linker Biotin_PEG10_Acid->PEG10 Acid Carboxylic Acid Biotin_PEG10_Acid->Acid Hydrophilicity Overall Hydrophilicity Biotin->Hydrophilicity Contributes PEG10->Hydrophilicity Strongly Contributes Acid->Hydrophilicity Contributes

Caption: Molecular components contributing to the hydrophilicity of this compound.

Experimental Workflow for Hydrophilicity Assessment

Workflow for Determining Hydrophilicity of this compound cluster_Solubility Aqueous Solubility Determination cluster_LogP LogP Determination (Shake-Flask) start Start: Obtain this compound Sample prep_super Prepare Supersaturated Solution start->prep_super prep_phases Prepare Water-Saturated Octanol and Octanol-Saturated Water start->prep_phases equilibrate_sol Equilibrate (e.g., 24-48h) prep_super->equilibrate_sol separate_sol Centrifuge to Separate Phases equilibrate_sol->separate_sol analyze_sol Analyze Supernatant by HPLC separate_sol->analyze_sol calc_sol Calculate Solubility analyze_sol->calc_sol end End: Quantitative Hydrophilicity Data calc_sol->end partition Partition Between Phases prep_phases->partition equilibrate_logp Equilibrate (e.g., 1-2h) partition->equilibrate_logp separate_logp Separate Aqueous & Octanol Phases equilibrate_logp->separate_logp analyze_logp Analyze Both Phases by HPLC separate_logp->analyze_logp calc_logp Calculate LogP analyze_logp->calc_logp calc_logp->end

Caption: Experimental workflow for the assessment of this compound hydrophilicity.

References

An In-depth Technical Guide to Biotin-PEG Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG linkers are versatile bifunctional molecules that have become indispensable tools in various fields of life science research and drug development.[1][2][3] They ingeniously combine the high-affinity, non-covalent interaction of biotin (B1667282) with avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) with the beneficial properties of polyethylene (B3416737) glycol (PEG).[2][4] The PEG spacer arm enhances solubility, reduces steric hindrance, and minimizes immunogenicity, making these linkers ideal for a wide range of applications including targeted drug delivery, protein labeling, immunoassays, and the study of protein-protein interactions.[5]

This technical guide provides a comprehensive overview of Biotin-PEG linkers, including their chemical properties, applications, and detailed experimental protocols. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Concepts: Structure and Properties

Biotin-PEG linkers are modular in design, consisting of three key components:

  • The Biotin Moiety: This is the vitamin biotin (Vitamin H), which serves as the high-affinity binding tag for streptavidin and avidin.[2]

  • The PEG Spacer: A flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units. The length of the PEG spacer can be precisely controlled to modulate the linker's properties. Longer PEG chains generally lead to increased solubility, reduced steric hindrance, and a longer half-life in circulation.[]

  • The Reactive Group: A functional group at the terminus of the PEG chain that allows for covalent conjugation to a target molecule (e.g., protein, antibody, nucleic acid). Common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for reacting with sulfhydryl groups, and alkynes or azides for click chemistry applications.[7]

The choice of PEG chain length and reactive group is critical and depends on the specific application.[7]

Quantitative Data on Biotin-PEG Linkers

The following tables summarize key quantitative data for commonly used Biotin-PEG linkers.

FeatureBiotin-PEG-NHS EsterSulfo-NHS-BiotinReference
Spacer Arm Length ~48.5 Å (for PEG10)13.5 Å[8]
Membrane Permeability Generally considered membrane-impermeable due to the PEG chainMembrane-impermeable due to charged sulfonate group[8]
Water Solubility Enhanced by PEG spacerHigh, due to sulfonate group[8]
Linker TypeMolecular Weight (MW)Application NoteReference
Monothiol-PEG-Biotin 5 kDaUsed for single-point attachment to gold nanoparticles.[9]
Cyclic disulfide-PEG-Biotin 8.4 kDaProvides increased stability on gold surfaces compared to monothiol linkers.[9]
Trithiol-PEG-Biotin 15 kDaOffers the highest stability on gold surfaces due to multiple anchor points.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Biotin-PEG linkers.

Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester

This protocol describes the labeling of a protein with a Biotin-PEG-NHS ester, which targets primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent by gel filtration using a desalting column or by dialysis against an appropriate buffer.

  • Determination of Biotin Incorporation (Optional): The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11]

Protocol 2: Streptavidin Pull-Down Assay for Protein-Protein Interactions

This protocol outlines the steps to capture a biotinylated "bait" protein and its interacting "prey" proteins using streptavidin-coated magnetic beads.

Materials:

  • Cell lysate containing the biotinylated bait protein and potential interacting partners

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or sample buffer for SDS-PAGE)

  • Magnetic stand

Procedure:

  • Prepare the Beads: Resuspend the streptavidin magnetic beads in binding/wash buffer. Place the tube on a magnetic stand to pellet the beads, then discard the supernatant. Repeat this wash step twice.

  • Bind the Bait Protein: Add the cell lysate containing the biotinylated bait protein to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of binding/wash buffer to remove non-specific binders.

  • Elution: To elute the captured protein complexes, resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature. Pellet the beads with the magnetic stand and collect the supernatant, which contains the eluted proteins.

  • Analysis: The eluted proteins can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Protocol 3: Sandwich ELISA with Biotin-PEGylated Detection Antibody

This protocol describes a typical sandwich ELISA format where a biotin-PEGylated antibody is used for detection.

Materials:

  • Microtiter plate

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Antigen standard and samples

  • Biotin-PEGylated detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotin-PEGylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.[12][13][14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Protein Biotinylation and Purification

Biotinylation_Workflow Protein Protein in Amine-Free Buffer Reaction Biotinylation Reaction Protein->Reaction Biotin_Reagent Biotin-PEG-NHS in DMSO/DMF Biotin_Reagent->Reaction Quenching Quenching (Optional) Reaction->Quenching Purification Purification (Desalting Column or Dialysis) Reaction->Purification Quenching->Purification Biotinylated_Protein Purified Biotinylated Protein Purification->Biotinylated_Protein

Caption: Workflow for protein biotinylation using a Biotin-PEG-NHS ester.

Experimental Workflow: Identification of Protein-Protein Interactions

PPI_Workflow cluster_sample_prep Sample Preparation cluster_pull_down Pull-Down cluster_analysis Analysis Biotinylated_Bait Biotinylated 'Bait' Protein Incubation Incubation of Bait with Lysate Biotinylated_Bait->Incubation Cell_Lysate Cell Lysate with 'Prey' Proteins Cell_Lysate->Incubation Binding Binding of Complex to Beads Incubation->Binding Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Binding Washing Washing to Remove Non-specific Binders Binding->Washing Elution Elution of Protein Complex Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot Identified_Interactors Identified Interacting Proteins Western_Blot->Identified_Interactors Mass_Spec->Identified_Interactors

Caption: Workflow for identifying protein-protein interactions using a pull-down assay.[15][16][17]

Signaling Pathway: GPCR Proximity Labeling

Biotin-PEG linkers are instrumental in advanced techniques like proximity labeling to study signaling pathways. In this example, a G-protein coupled receptor (GPCR) is fused to an enzyme (like APEX2) that, upon activation, generates reactive biotin species that covalently label nearby proteins. These biotinylated proteins can then be identified by mass spectrometry, providing a snapshot of the GPCR's signaling complex at a specific moment in time.[1][18][19][20][21]

GPCR_Signaling cluster_cell_membrane Cell Membrane GPCR_APEX GPCR-APEX2 Fusion Protein G_Protein G-Protein (α, β, γ) GPCR_APEX->G_Protein Interaction Reactive_Biotin Reactive Biotin Radical GPCR_APEX->Reactive_Biotin Generates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Mass_Spec Streptavidin Purification & Mass Spectrometry G_Protein->Mass_Spec Captured Effector->Mass_Spec Captured Ligand Ligand Ligand->GPCR_APEX Activation Biotin_Phenol Biotin-Phenol + H₂O₂ Biotin_Phenol->GPCR_APEX APEX2 Catalysis Reactive_Biotin->G_Protein Biotinylates Reactive_Biotin->Effector Biotinylates Signaling_Complex Identified Signaling Complex Proteins Mass_Spec->Signaling_Complex

Caption: Proximity labeling to identify GPCR signaling partners.

References

An In-Depth Technical Guide to the Research Applications of Biotin-PEG10-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG10-COOH is a versatile heterobifunctional linker that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the benefits of a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, and other molecules. This guide provides a comprehensive overview of the core applications of Biotin-PEG10-COOH in research, with a focus on bioconjugation, targeted drug delivery, immunoassays, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in leveraging this powerful tool.

Introduction to Biotin-PEG10-COOH

Biotin-PEG10-COOH is a chemical compound featuring a biotin moiety, a ten-unit polyethylene glycol (PEG10) spacer, and a terminal carboxylic acid (-COOH) functional group. This unique structure imparts several advantageous properties for biomedical research:

  • Biotin: Enables strong and specific non-covalent binding to avidin and streptavidin, a cornerstone of many detection and purification systems.[1][2][3]

  • PEG10 Spacer: The hydrophilic PEG chain enhances the water solubility of the conjugate, reduces steric hindrance for biotin-avidin binding, and can minimize non-specific interactions with other proteins.[2][4] The length of the PEG linker is a critical parameter that can influence the efficacy of the final conjugate.[]

  • Carboxylic Acid (-COOH): This functional group allows for covalent attachment to primary amines (e.g., on lysine (B10760008) residues of proteins) through the formation of a stable amide bond, typically via carbodiimide (B86325) chemistry (EDC/NHS).[1][6][7]

These features make Biotin-PEG10-COOH a valuable reagent for a wide array of applications, including the labeling of biomolecules, the construction of targeted drug delivery systems, and the assembly of complex bioconjugates.[8][9][]

Core Research Applications and Methodologies

Bioconjugation: Labeling of Proteins and Peptides

The most fundamental application of Biotin-PEG10-COOH is the biotinylation of proteins, antibodies, and peptides. This process is crucial for subsequent detection, purification, or immobilization of the target molecule.

This protocol outlines the two-step carbodiimide coupling reaction to conjugate Biotin-PEG10-COOH to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • Biotin-PEG10-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Activation of Biotin-PEG10-COOH:

    • Dissolve Biotin-PEG10-COOH in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • In a separate tube, add a 10-50 fold molar excess of Biotin-PEG10-COOH to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS (relative to Biotin-PEG10-COOH).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Protein:

    • Adjust the pH of the activated Biotin-PEG10-COOH solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the activated linker solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, non-reacted Biotin-PEG10-COOH and byproducts using a desalting column or dialysis against an appropriate storage buffer.

  • Characterization: Confirm biotinylation and determine the degree of labeling using methods such as the HABA assay, mass spectrometry, or a Western blot with streptavidin-HRP.[11][12]

Workflow for Protein Biotinylation

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation (pH 7.2-8.0) Protein->Conjugation BiotinPEG Biotin-PEG10-COOH Activation Activation Buffer (pH 4.7-6.0) EDC NHS BiotinPEG->Activation ActivatedBiotin Activated Biotin-PEG10-NHS Ester Activation->ActivatedBiotin ActivatedBiotin->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Characterization (HABA, MS, WB) Purification->Analysis

Caption: Workflow for the EDC/NHS-mediated conjugation of Biotin-PEG10-COOH to a protein.

Targeted Drug Delivery

Biotin serves as a targeting ligand for cancer cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT).[3][13][14] By conjugating Biotin-PEG10-COOH to nanoparticles or drug carriers, the therapeutic payload can be selectively delivered to tumor sites, potentially increasing efficacy and reducing off-target toxicity.[4][15][16]

Drug ConjugateCell LineIC50 (µM)Fold Improvement vs. Non-TargetedReference
Biotin-Conjugated SquamocinCancer Cell Line0.75 ± 0.02~26x[2]
Squamocin (unconjugated)Cancer Cell Line19.80 ± 1.18-[2]
Biotin-Conjugated GemcitabineCancer Cell Line<1>70% viability reduction at 1µM[2]
Gemcitabine (unconjugated)Cancer Cell Line>1~30% viability reduction at 1µM[2]
Biotin-Conjugated AuNPHeLaLower than non-biotinylated>2x[2]

This protocol describes the surface functionalization of pre-formed nanoparticles (NPs) with Biotin-PEG10-COOH.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)

  • Biotin-PEG10-COOH

  • EDC and Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Centrifugation tubes and ultracentrifuge

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

  • Nanoparticle Suspension: Disperse amine-functionalized NPs in Activation Buffer.

  • Activation of Biotin-PEG10-COOH: In a separate tube, dissolve Biotin-PEG10-COOH, EDC, and Sulfo-NHS in Activation Buffer. Use a molar ratio of approximately 1:2:2 (Biotin-PEG-COOH:EDC:Sulfo-NHS). Incubate for 30 minutes at room temperature.

  • Conjugation: Add the activated Biotin-PEG10-COOH solution to the nanoparticle suspension. React for 2-4 hours at room temperature with gentle stirring.

  • Purification: Centrifuge the nanoparticle suspension to pellet the functionalized NPs. Remove the supernatant containing unreacted reagents. Resuspend the pellet in fresh Coupling Buffer. Repeat this washing step three times.

  • Characterization:

    • Size and Zeta Potential: Analyze the size distribution and surface charge of the biotinylated NPs using DLS and a zeta potential analyzer to confirm successful conjugation.

    • Biotin Quantification: Use a HABA/avidin assay to quantify the amount of biotin on the nanoparticle surface.

Logical Relationship for Targeted Nanoparticle Uptake

G cluster_system Targeted Delivery System cluster_cell Cancer Cell NP Biotin-PEG10-NP Drug Therapeutic Payload NP->Drug encapsulates Receptor Biotin Receptor (e.g., SMVT) NP->Receptor binds Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome/ Endosome Endocytosis->Lysosome Release Drug Release Lysosome->Release Effect Therapeutic Effect Release->Effect

Caption: Mechanism of targeted drug delivery via biotin-functionalized nanoparticles.

Immunoassays

Biotinylated molecules are fundamental components of various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, due to the signal amplification provided by the biotin-streptavidin system. Biotin-PEG10-COOH can be used to label detection antibodies or antigens.

Materials:

  • Detection antibody (amine-free buffer)

  • Biotin-PEG10-COOH

  • EDC and Sulfo-NHS

  • Reaction and purification buffers as described in section 2.1

  • ELISA plate coated with capture antibody

  • Antigen standard and samples

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Biotinylate Detection Antibody: Follow the protocol in section 2.1 to conjugate Biotin-PEG10-COOH to the detection antibody.

  • ELISA Procedure:

    • Coat the ELISA plate with the capture antibody and block non-specific binding sites.

    • Add antigen standards and samples to the wells and incubate.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and read the absorbance at 450 nm.

Workflow for a Biotin-Streptavidin based Sandwich ELISA

G cluster_plate ELISA Plate Well s0 1. Capture Antibody Coated s1 2. Antigen Binding s0->s1 s2 3. Biotinylated Detection    Antibody Binding s1->s2 s3 4. Streptavidin-HRP    Binding s2->s3 s4 5. Substrate Addition    & Color Development s3->s4

Caption: Sequential steps in a sandwich ELISA utilizing a biotinylated detection antibody.

PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. PEG linkers are commonly used in PROTAC design, and Biotin-PEG10-COOH can serve as a building block for synthesizing PROTACs, often with the biotin moiety used for analytical purposes such as affinity purification or binding assays.[][17][18]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC XProtein YCancer Cell Line A5090Hypothetical
PROTAC ZProtein WCancer Cell Line B1095Hypothetical

Workflow for PROTAC Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation E3_Ligand E3 Ligase Ligand Synthesis Chemical Synthesis E3_Ligand->Synthesis POI_Ligand Protein of Interest Ligand POI_Ligand->Synthesis Linker Biotin-PEG10-COOH (or derivative) Linker->Synthesis PROTAC PROTAC Molecule Synthesis->PROTAC Cell_Culture Cell Culture Treatment PROTAC->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

References

The Strategic Imperative of Long PEG Spacers in Advanced Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug delivery, the rational design of linker technologies is paramount to the success of novel therapeutics and diagnostics. Among the diverse array of molecular linkers, long-chain polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone technology, offering a unique combination of physicochemical properties that address critical challenges in the development of complex biomolecules. This technical guide provides a comprehensive overview of the benefits of utilizing long PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Advantages of Employing Long PEG Spacers

The incorporation of long PEG spacers into bioconjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and nanoparticle-based delivery systems, imparts a multitude of benefits that enhance their therapeutic potential. These advantages stem from the inherent properties of the PEG polymer: its hydrophilicity, flexibility, and biocompatibility.

1. Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments.[1] Long PEG spacers act as a hydrophilic shield, effectively encapsulating the hydrophobic drug and preventing aggregation, which is crucial for manufacturing, stability, and preventing rapid clearance from circulation.[1][2] This enhanced solubility allows for the development of bioconjugates with higher drug-to-antibody ratios (DARs) without compromising their physicochemical properties.[3]

2. Improved Pharmacokinetics and Bioavailability: A key advantage of utilizing long PEG spacers is the significant improvement in the pharmacokinetic profile of the bioconjugate.[1] The PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic size and shielding it from renal clearance and enzymatic degradation.[1][4] This results in a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve - AUC), allowing for greater accumulation at the target site.[1][5]

3. Reduction of Steric Hindrance: In complex molecular architectures, steric hindrance can impede the interaction between a targeting moiety and its receptor or an enzyme and its substrate. Long, flexible PEG spacers provide critical spatial separation between the conjugated molecules, ensuring that the biological activity of each component is maintained.[6][7] This is particularly important in applications such as PROTACs, where the linker must facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[6]

4. Decreased Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and peptides. The flexible PEG chain can mask immunogenic epitopes on the biomolecule, reducing the likelihood of an adverse immune response.[8]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics of bioconjugates.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats [9]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

This data demonstrates that increasing the PEG spacer length up to 8 units significantly decreases the clearance rate of the ADC, after which the effect plateaus.[9]

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8) [9]

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

This table highlights that the architecture of the PEG linker also plays a crucial role, with a branched or pendant configuration providing more effective shielding and leading to improved pharmacokinetics for highly loaded ADCs.[9]

Table 3: Influence of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [9]

LinkerReduction in Cytotoxicity (fold change)
No PEG1 (Reference)
4 kDa PEG4.5
10 kDa PEG22

This data suggests a potential trade-off between improved pharmacokinetics and in vitro potency, where longer PEG chains may slightly reduce immediate cytotoxicity due to steric hindrance.[9]

Table 4: Effect of PEG Spacer Length on Serum Stability and Binding Affinity of Bombesin-Based Radiotracers [10]

PEG SpacerSerum Half-life (T1/2)IC50 (nM)
PEG2246 ± 4 min3.1 ± 0.2
PEG4-3.9 ± 0.3
PEG6584 ± 20 min5.4 ± 0.4
PEG12-5.8 ± 0.3

This study shows that increasing the PEG spacer length can enhance serum stability, although an optimal length may exist beyond which this benefit diminishes. A slight decrease in binding affinity (higher IC50) was observed with increasing spacer length.[10]

Experimental Protocols

Detailed methodologies are essential for the successful design, synthesis, and evaluation of bioconjugates incorporating long PEG spacers. The following are representative protocols for common conjugation chemistries.

Protocol 1: NHS-Ester-PEG Conjugation to Primary Amines (e.g., on Antibodies)

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[11][12][13]

Materials:

  • Protein (e.g., IgG antibody) at 1-10 mg/mL

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

  • NHS-Ester-PEG reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., Tris or glycine (B1666218) buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS at pH 7.2-8.0.[12]

  • Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12][13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[13]

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy) and confirm its purity and integrity.

Protocol 2: Maleimide-PEG Conjugation to Sulfhydryl Groups (e.g., on Cysteine Residues)

This protocol outlines the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a protein.[14]

Materials:

  • Thiol-containing protein

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Maleimide-PEG reagent

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Disulfide Bonds (if necessary): If the sulfhydryl groups are in the form of disulfide bonds, reduce the protein with a suitable reducing agent like TCEP or DTT. It is critical to remove the reducing agent before adding the maleimide-PEG reagent.

  • Prepare Maleimide-PEG Solution: Dissolve the Maleimide-PEG reagent in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG reagent to the protein solution.[14]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method to remove unreacted PEG reagent.[14]

  • Characterization: Analyze the final conjugate to determine the extent of PEGylation and confirm its purity.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows where long PEG spacers play a critical role.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Long PEG Spacer) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_1 Experimental Workflow for ADC Comparison Start Start: Design ADCs with Varying PEG Spacer Lengths Conjugation Antibody-Drug Conjugation (e.g., NHS-Ester Chemistry) Start->Conjugation Purification Purification and Characterization (DAR, etc.) Conjugation->Purification InVitro In Vitro Assays (Cytotoxicity, Stability) Purification->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Purification->InVivo Analysis Data Analysis and Comparison InVitro->Analysis InVivo->Analysis End End: Optimal PEG Spacer Length Identified Analysis->End

Caption: Workflow for comparing ADCs with different PEG linkers.

Folate_Liposome_Uptake cluster_2 Folate Receptor-Mediated Endocytosis of PEGylated Liposomes Liposome Folate-PEG-Liposome (with encapsulated drug) Binding Binding Liposome->Binding FR Folate Receptor (overexpressed on cancer cell) FR->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (pH-sensitive) Endosome->Release Effect Therapeutic Effect Release->Effect

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG10-Acid Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Biotin-PEG10-Acid to proteins. This process is fundamental for various applications in research and drug development, including immunoassays, affinity purification, and studies of protein-protein interactions. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the biotinylated molecule and minimizes steric hindrance.

The conjugation is achieved through a two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the terminal carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with primary amines on the target protein. However, this intermediate is unstable in aqueous solutions. The addition of NHS stabilizes the activated molecule by converting it into a more stable NHS ester, which then efficiently reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of the protein) to form a stable amide bond.

Experimental Protocols

Materials
  • This compound

  • Protein to be biotinylated (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine-HCl, pH 8.5

  • Purification: Desalting columns or dialysis cassettes for buffer exchange.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound

Protocol: Two-Step EDC/NHS Coupling

This protocol is designed for the controlled conjugation of a protein with available primary amines to the carboxyl group of this compound.

Step 1: Preparation of Reagents

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Dissolve the protein to be labeled in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange.[1]

  • Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer. These reagents are susceptible to hydrolysis and should be used without delay.[1][2]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. The molar ratio of EDC and NHS to the biotin (B1667282) reagent is crucial and may require optimization.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Conjugation to the Protein

  • Add the activated this compound mixture to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the protein.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution to the reaction mixture. This will hydrolyze any unreacted NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Biotinylated Protein

  • Remove excess, unreacted biotin reagent and reaction byproducts by using a desalting column or by dialysis against PBS. This step is critical to prevent interference in downstream applications.

Data Presentation

The following table provides recommended starting concentrations and molar ratios for the biotinylation reaction. Optimization may be necessary for each specific protein and application.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio of this compound to Protein 20:1 to 100:1This should be optimized to achieve the desired degree of labeling.
Molar Ratio of EDC to this compound 1.5:1 to 2:1A slight excess of EDC ensures efficient activation.
Molar Ratio of NHS to this compound 1.5:1 to 2:1NHS stabilizes the activated intermediate.
Activation Reaction Time 15-30 minutesAt room temperature.
Conjugation Reaction Time 1-2 hours at RT or overnight at 4°CLonger incubation at 4°C can be gentler on the protein.
Quenching Time 15 minutesAt room temperature.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for the conjugation of this compound to a protein using EDC and NHS.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein Biotin_Acid Biotin-PEG10-COOH Intermediate O-Acylisourea Intermediate (unstable) Biotin_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Biotin-PEG10-NHS Ester (stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Biotinylated Protein NHS_Ester->Conjugate + Protein Protein-NH2 Protein->Conjugate

Caption: EDC/NHS chemistry for protein biotinylation.

Experimental Workflow

This diagram outlines the complete experimental workflow from reagent preparation to the final purified biotinylated protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Buffers and Protein Solution E Add Activated Biotin to Protein Solution A->E B Prepare this compound Stock Solution D Activate this compound with EDC and NHS B->D C Prepare Fresh EDC/NHS Solutions C->D D->E F Incubate to Form Biotin-Protein Conjugate E->F G Quench Reaction F->G H Purify Conjugate via Desalting or Dialysis G->H I Characterize Biotinylated Protein H->I

Caption: Workflow for protein biotinylation.

References

Application Notes and Protocols for Antibody Labeling with Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as antibodies, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) is leveraged for sensitive detection and robust purification applications. The use of a Biotin-PEG10-Acid linker, which incorporates a 10-unit polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages by enhancing the water solubility of the conjugate and minimizing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]

This document provides detailed protocols for the conjugation of antibodies with this compound, purification of the resulting conjugate, and its application in common immunoassays such as ELISA, Western blotting, and flow cytometry.

Principle of the Reaction

This compound itself is not directly reactive with primary amines. It must first be activated, most commonly by converting the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the this compound with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS. The resulting Biotin-PEG10-NHS ester is an amine-reactive reagent that specifically and efficiently labels antibodies at primary amines (primarily on lysine (B10760008) residues and the N-terminus) under mild pH conditions (pH 7.2-8.5) to form stable amide bonds.[2][3] The PEG spacer provides a long, flexible arm that facilitates the interaction between the biotin tag and streptavidin.

Data Presentation

Table 1: Optimization of Antibody Biotinylation
ParameterCondition 1Condition 2Condition 3ResultReference
Molar Challenge Ratio (Biotin:Antibody) 5:110:120:1Increasing the challenge ratio generally leads to a higher degree of biotinylation (biotin molecules per antibody).[4][4][5]
Reaction pH 7.07.98.5Higher pH within the 7.2-8.5 range increases the rate of biotinylation but also the rate of NHS-ester hydrolysis.[2][2][5]
Antibody Concentration 1 mg/mL2 mg/mL5 mg/mLHigher antibody concentrations can improve labeling efficiency.[6]
Table 2: Performance Characteristics of Biotinylated Antibodies
ApplicationParameterUnlabeled AntibodyBiotinylated AntibodyFold ImprovementReference
ELISA SensitivityBaselineUp to 100-fold increase in sensitivity with amplification systems.[7]Up to 100x[7][8]
Western Blot Limit of Detection2 µg of lysate50 ng of lysateUp to 110x[9]
Western Blot (Fluorescence) SensitivityBaselineUp to 30-fold increase in sensitivity with fluorescent anti-biotin antibody.[10]Up to 30x[10]
Flow Cytometry Signal Intensity (MFI)VariesSignificant increase in Mean Fluorescence Intensity (MFI).Varies[11][12]
Table 3: Antibody Recovery After Purification
Purification MethodStarting AmountRecovered AmountRecovery RateReference
Immobilized Metal Affinity Chromatography (IMAC) 0.25 mgSufficient for full biophysical characterization.Not explicitly quantified, but sufficient for downstream applications.[4]
Desalting Spin Columns (e.g., Zeba™) VariesHigh recovery, though some loss is expected, especially with low protein concentrations.Can be close to 100%, but may be lower depending on conditions.[13][13]
Anti-biotin Antibody Agarose Beads ~1 mg/mL>85%>85%[14]

Experimental Protocols

Protocol 1: Activation of this compound to Biotin-PEG10-NHS Ester

This step is crucial as the carboxylic acid group of this compound needs to be activated to react with the primary amines on the antibody.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Add a 1.5-fold molar excess of both NHS and EDC to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • The resulting Biotin-PEG10-NHS ester solution is now ready for direct use in the antibody labeling reaction. It is recommended to use the activated biotin reagent immediately.

Protocol 2: Antibody Biotinylation

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Freshly prepared Biotin-PEG10-NHS ester solution (from Protocol 1)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Ensure the antibody is in a suitable buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.

  • Adjust the antibody concentration to 1-5 mg/mL.

  • Slowly add the desired molar excess of the Biotin-PEG10-NHS ester solution to the antibody solution while gently vortexing. A common starting point is a 20-fold molar excess of biotin to antibody.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of Biotinylated Antibody

It is essential to remove unconjugated biotin to prevent interference in downstream applications.

Materials:

  • Biotinylated antibody solution

  • Desalting spin column or size-exclusion chromatography (SEC) column

  • Appropriate chromatography buffer (e.g., PBS)

Procedure:

  • Equilibrate the desalting or SEC column with the desired storage buffer (e.g., PBS).

  • Apply the biotinylated antibody reaction mixture to the column.

  • Centrifuge the desalting column or run the SEC column according to the manufacturer's instructions to separate the larger biotinylated antibody from the smaller, unconjugated biotin molecules.

  • Collect the fractions containing the purified biotinylated antibody.

  • Measure the protein concentration of the purified antibody using a spectrophotometer at 280 nm.

Protocol 4: Determination of the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules per antibody.

Materials:

  • HABA/Avidin reagent (commercially available kits)

  • Purified biotinylated antibody

  • Spectrophotometer

Procedure:

  • Follow the instructions provided with the commercial HABA assay kit.

  • Typically, the absorbance of the HABA/Avidin complex is measured at 500 nm.

  • Upon addition of the biotinylated antibody, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • The change in absorbance is proportional to the amount of biotin in the sample, from which the biotin-to-antibody molar ratio can be calculated.

Application Protocols

Protocol 5: ELISA with a Biotinylated Detection Antibody

Procedure:

  • Coat the microplate wells with the capture antibody and incubate.

  • Wash the wells and block with a suitable blocking buffer.

  • Add the antigen-containing sample to the wells and incubate.

  • Wash the wells and add the biotinylated detection antibody. Incubate to allow binding to the captured antigen.

  • Wash the wells and add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate.

  • Wash the wells and add the appropriate enzyme substrate (e.g., TMB for HRP).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

Protocol 6: Western Blotting with a Biotinylated Primary Antibody

Procedure:

  • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with the biotinylated primary antibody, diluted in blocking buffer.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with streptavidin-HRP, diluted in blocking buffer.

  • Wash the membrane to remove unbound streptavidin-HRP.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.[5]

Protocol 7: Flow Cytometry with a Biotinylated Primary Antibody

Procedure:

  • Prepare a single-cell suspension of your target cells.

  • Incubate the cells with the biotinylated primary antibody.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-FITC).

  • Wash the cells to remove unbound streptavidin conjugate.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

Antibody_Biotinylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody Labeling Labeling Antibody->Labeling Biotin_PEG10_Acid Biotin_PEG10_Acid Activation Activation Biotin_PEG10_Acid->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activation->Labeling Biotin-PEG10-NHS Purification Purification Labeling->Purification Crude Conjugate QC QC (HABA Assay) Purification->QC Final_Product Biotinylated Antibody QC->Final_Product

Caption: Experimental workflow for antibody biotinylation.

Biotinylation_Reaction cluster_reactants Reactants cluster_products Products Antibody_NH2 Antibody-NH₂ (Primary Amine) Reaction Amide Bond Formation (pH 7.2-8.5) Antibody_NH2->Reaction Biotin_NHS Biotin-PEG10-NHS Ester Biotin_NHS->Reaction Biotinylated_Ab Biotin-PEG10-Antibody (Stable Amide Bond) Reaction->Biotinylated_Ab NHS_byproduct NHS Byproduct Reaction->NHS_byproduct

Caption: Chemical reaction of antibody biotinylation.

ELISA_Signal_Amplification Plate Microplate Well Capture_Ab Capture Antibody Plate->Capture_Ab Antigen Antigen Capture_Ab->Antigen Biotin_Det_Ab Biotinylated Detection Antibody Antigen->Biotin_Det_Ab Streptavidin_HRP Streptavidin-HRP Biotin_Det_Ab->Streptavidin_HRP Substrate Substrate Streptavidin_HRP->Substrate catalyzes Signal Colorimetric Signal Substrate->Signal

Caption: ELISA signal amplification using biotin-streptavidin.

References

Application Notes and Protocols for Peptide Biotinylation using Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoassays, and drug delivery.[1] Biotin-PEG10-Acid is a valuable reagent for this purpose, featuring a biotin moiety for detection and purification, a carboxylic acid group for conjugation to primary amines on peptides, and a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic PEG linker enhances the solubility of the resulting biotinylated peptide and minimizes steric hindrance, thereby improving its interaction with streptavidin or avidin.[1]

These application notes provide detailed protocols for the successful biotinylation of peptides using this compound, including methods for purification and characterization of the final product.

Key Applications of Peptide Biotinylation

Biotinylated peptides are versatile tools with a wide range of applications in biological research and drug development, including:

  • Affinity Purification: Immobilized on streptavidin-coated supports, biotinylated peptides can be used to isolate and purify interacting proteins or other binding partners from complex biological mixtures.[2]

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated peptides can serve as detection reagents when used in conjunction with streptavidin-enzyme conjugates.

  • Cellular Imaging and Tracking: By conjugating a fluorescently labeled streptavidin to a biotinylated peptide, researchers can visualize the localization and trafficking of the peptide within cells.

  • Drug Delivery: The biotin-streptavidin interaction can be exploited to target drugs or imaging agents to specific cells or tissues that have been pre-targeted with a streptavidin-conjugated antibody.

Experimental Overview

The biotinylation of a peptide using this compound involves a three-stage process:

  • Activation of this compound: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester.

  • Conjugation to the Peptide: The activated Biotin-PEG10-NHS ester is then reacted with the peptide, where it forms a stable amide bond with primary amine groups (the N-terminus or the side chain of lysine (B10760008) residues).

  • Purification and Analysis: The resulting biotinylated peptide is purified from excess reagents and unreacted peptide using streptavidin affinity chromatography. The final product is then characterized to confirm successful biotinylation and to assess its purity.

Experimental Workflow for Peptide Biotinylation

G cluster_0 Activation cluster_1 Conjugation cluster_2 cluster_3 Purification & Analysis Biotin_PEG_Acid This compound EDC_NHS EDC + NHS Biotin_PEG_Acid->EDC_NHS Activation Activated_Biotin Biotin-PEG10-NHS Ester EDC_NHS->Activated_Biotin Peptide Peptide (with primary amines) Reaction_Mixture Reaction Mixture Peptide->Reaction_Mixture Streptavidin_Beads Streptavidin Affinity Chromatography Reaction_Mixture->Streptavidin_Beads Activated_Biotin_clone Biotin-PEG10-NHS Ester Activated_Biotin_clone->Reaction_Mixture Coupling Biotinylated_Peptide Purified Biotinylated Peptide Streptavidin_Beads->Biotinylated_Peptide Characterization Characterization (MALDI-TOF, HABA Assay) Biotinylated_Peptide->Characterization

Caption: Workflow for peptide biotinylation.

Quantitative Data Summary

The following tables provide representative data for a typical peptide biotinylation experiment.

Table 1: Peptide Biotinylation Reaction Parameters

ParameterValue
Peptide Concentration1 mg/mL in PBS, pH 7.4
This compound:Peptide Molar Ratio3:1
EDC:this compound Molar Ratio2:1
NHS:this compound Molar Ratio2:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature

Table 2: Quantification of Biotinylation Efficiency using HABA Assay

SampleA500 (before sample)A500 (after sample)Biotin Concentration (µM)Biotinylation Efficiency (%)
Biotinylated Peptide1.2500.85011.894.4
Negative Control (Unlabeled Peptide)1.2501.2450.151.2

Note: Biotinylation efficiency is calculated as the molar ratio of biotin to peptide.

Table 3: Purification of Biotinylated Peptide using Streptavidin Affinity Chromatography

StepPeptide Concentration (mg/mL)Volume (mL)Total Peptide (mg)Yield (%)
Crude Reaction Mixture1.01.01.0100
Flow-through0.081.00.088
Wash 10.022.00.044
Wash 2<0.012.0<0.02<2
Elution0.422.00.8484

Table 4: Characterization by MALDI-TOF Mass Spectrometry

PeptideTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unlabeled Peptide2500.02500.5-
Biotinylated Peptide3255.93256.2+755.7

Note: The theoretical mass of this compound is approximately 755.9 Da.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Peptide

This protocol describes the two-step process of activating this compound with EDC and NHS, followed by its conjugation to a peptide containing primary amines.

Materials:

  • Peptide of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Conjugation Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in Reaction Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of NHS in Reaction Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 3-fold molar excess of this compound with a 2-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Conjugation to Peptide:

    • Add the activated Biotin-PEG10-NHS ester solution to the peptide solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Proceed to Purification: The crude biotinylated peptide mixture is now ready for purification.

Protocol 2: Purification of Biotinylated Peptide using Streptavidin Affinity Chromatography

This protocol describes the purification of the biotinylated peptide from the reaction mixture using streptavidin-agarose beads.

Materials:

  • Streptavidin-Agarose Resin

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.8

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Spin Columns or Gravity-Flow Columns

Procedure:

  • Resin Preparation:

    • Resuspend the streptavidin-agarose resin and transfer the desired amount to a spin or gravity-flow column.

    • Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Binding:

    • Apply the crude biotinylated peptide mixture to the equilibrated resin.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for binding of the biotinylated peptide to the streptavidin.

  • Washing:

    • Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove unbound peptide and excess reagents.

  • Elution:

    • Elute the bound biotinylated peptide by adding 2-5 column volumes of Elution Buffer to the resin.

    • Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the low pH of the elution buffer.

  • Desalting:

    • Pool the fractions containing the purified biotinylated peptide and desalt using a desalting column or dialysis to remove the elution and neutralization buffer components.

  • Storage: Store the purified biotinylated peptide at -20°C or -80°C.

Protocol 3: Characterization of Biotinylated Peptide

A. MALDI-TOF Mass Spectrometry

This technique is used to confirm the successful conjugation of this compound to the peptide by observing the expected mass shift.

Procedure:

  • Analyze both the unlabeled and the purified biotinylated peptide samples by MALDI-TOF mass spectrometry.

  • Compare the mass spectra of the two samples.

  • A successful biotinylation will result in an increase in the mass of the peptide corresponding to the mass of the this compound moiety (approximately 755.9 Da).

B. HABA Assay for Quantification of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[3] HABA binds to avidin, producing a color that can be measured at 500 nm.[3] Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[3][4]

Procedure:

  • Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.[3]

  • Add a known concentration of the purified biotinylated peptide to the HABA/Avidin solution.

  • Measure the absorbance at 500 nm again after the reading stabilizes.

  • Calculate the change in absorbance and use the molar extinction coefficient of the HABA-avidin complex to determine the concentration of biotin.

  • Calculate the molar ratio of biotin to peptide to determine the biotinylation efficiency.

Signaling Pathway and Logical Relationships

The core of this application note is the chemical reaction and subsequent purification process, rather than a biological signaling pathway. The following diagram illustrates the chemical logic of the biotinylation reaction.

Chemical Reaction of Peptide Biotinylation

G cluster_0 Reactants cluster_1 Activation & Coupling cluster_2 Product Biotin_PEG_COOH Biotin-PEG10-COOH EDC_NHS EDC / NHS Biotin_PEG_COOH->EDC_NHS Peptide_NH2 Peptide-NH2 Amide_Bond Stable Amide Bond Formation Peptide_NH2->Amide_Bond EDC_NHS->Amide_Bond Biotinylated_Peptide Biotin-PEG10-Peptide Amide_Bond->Biotinylated_Peptide

Caption: Biotinylation reaction schematic.

Troubleshooting

ProblemPossible CauseSolution
Low Biotinylation Efficiency Inactive EDC/NHS reagentsUse fresh, anhydrous reagents.
pH of reaction buffer is not optimalEnsure the pH of the activation buffer is around 6.0 and the conjugation buffer is between 7.2-8.0.
Presence of primary amines in the bufferUse amine-free buffers such as MES and PBS.
Low Yield After Purification Inefficient binding to streptavidin resinIncrease incubation time during the binding step. Ensure the resin is not overloaded.
Incomplete elutionUse a harsher elution buffer or increase the volume of elution buffer. Ensure immediate neutralization of the eluate.
Peptide Precipitation Low solubility of the peptide or biotinylated peptidePerform the reaction in a buffer with appropriate solubilizing agents. The PEG spacer on this compound should improve solubility.

Conclusion

The use of this compound provides a robust and efficient method for the biotinylation of peptides. The protocols outlined in these application notes, in conjunction with the provided quantitative data and troubleshooting guide, offer researchers a comprehensive resource for the successful implementation of this essential bioconjugation technique. The versatility of biotinylated peptides ensures their continued importance in a wide array of scientific disciplines.

References

Application Notes and Protocols for Biotin-PEG10-Acid EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent conjugation of Biotin-PEG10-Acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This procedure is widely used for biotinylating proteins, antibodies, peptides, and other biomolecules for various applications in research and drug development, including immunoassays, affinity purification, and targeted drug delivery.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).

  • Activation Step: EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling Step: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a covalent amide bond, releasing NHS.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case with 10 repeating units, helps to improve the solubility of the biotinylated molecule and reduces steric hindrance, which can enhance the binding accessibility of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.

Materials and Reagents

Reagent/MaterialRecommended SpecificationsStorage
This compound High purity (≥95%)Store at -20°C, desiccated.
Molecule to be Labeled Purified protein, peptide, or other amine-containing molecule in an amine-free buffer.As per molecule's specific requirements.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) Molecular biology gradeStore at -20°C, desiccated.
NHS (N-hydroxysuccinimide) or Sulfo-NHS Molecular biology gradeStore at 4°C, desiccated.
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.04°C
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5Room Temperature
Quenching Buffer 1 M Tris-HCl, pH 8.0 or 1 M GlycineRoom Temperature
Purification System Desalting column (e.g., spin column) or dialysis cassette (appropriate MWCO)N/A
Solvent for this compound Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)Room Temperature, desiccated.

Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the reaction.[1]

Experimental Protocols

This protocol is a general guideline. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific application.

Preparation of Reagents
  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. To do this, add the appropriate volume of solvent to the vial and vortex until fully dissolved.

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Equilibrate the EDC and NHS vials to room temperature before opening to prevent moisture condensation.[2]

  • Molecule Solution: Prepare the amine-containing molecule in Coupling Buffer at a concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines, a buffer exchange into the Coupling Buffer is necessary prior to the reaction.

Two-Step EDC/NHS Coupling Procedure

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the following:

    • This compound (from stock solution) to achieve a final concentration that is in a 10- to 50-fold molar excess to the amine-containing molecule.

    • Activation Buffer to the desired volume.

  • Add EDC (from stock solution) to a final concentration of 2-5 mM.

  • Add NHS (or Sulfo-NHS) (from stock solution) to a final concentration of 5-10 mM.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling to the Amine-Containing Molecule

  • Add the activated this compound mixture to the solution of the amine-containing molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH with a small amount of a non-amine containing base.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

Quenching the Reaction
  • To stop the reaction and quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Biotinylated Molecule
  • Remove excess, unreacted this compound, EDC, NHS, and quenching reagents using a desalting column or by dialysis.

    • Desalting Column: Equilibrate the column with an appropriate storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the purified biotinylated molecule according to the manufacturer's instructions.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO). Dialyze against a large volume of storage buffer for at least 4 hours, with at least two buffer changes.

Characterization of the Biotinylated Molecule

Quantification of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][4] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[3][4]

HABA Assay Protocol:

  • Prepare a known concentration of the purified biotinylated protein.

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

  • Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix.

  • Measure the absorbance at 500 nm after the reading stabilizes (A500_final).

  • Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[3]

Mass Spectrometry

Mass spectrometry (MS) can be used to confirm the conjugation and determine the degree of biotinylation.[5][6] By comparing the mass spectra of the unmodified and biotinylated molecules, the number of attached this compound moieties can be determined.[5]

Quantitative Data Summary

The following table provides a summary of recommended quantitative parameters for the this compound EDC/NHS coupling procedure. Optimization may be required for specific applications.

ParameterRecommended RangeNotes
Molar Ratio of this compound to Amine Molecule 10:1 to 50:1Higher ratios can increase the degree of labeling but may also lead to protein aggregation.
EDC Concentration 2 - 5 mMHigher concentrations can lead to precipitation.[1]
NHS/Sulfo-NHS Concentration 5 - 10 mMTypically used in a 2:1 to 5:1 molar ratio to EDC.
Activation pH 6.0Use of MES buffer is highly recommended.[7]
Coupling pH 7.2 - 7.5Use of PBS is common.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 1 - 2 hours at RT or overnight at 4°CLonger incubation at 4°C can be beneficial for sensitive proteins.
Quenching Concentration (Tris or Glycine) 20 - 50 mM---
Quenching Time 15 - 30 minutesAt room temperature.

Visualizations

EDC_NHS_Coupling_Mechanism Biotin_PEG_Acid Biotin-PEG10-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Biotin_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Biotin-PEG10-CO-NH-Molecule NHS_Ester->Conjugate + Molecule-NH2 Amine_Molecule Molecule-NH2

Caption: EDC/NHS coupling reaction mechanism.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_post_reaction 3. Post-Reaction Processing Prep_Biotin Prepare this compound Stock Solution Activation Activate this compound with EDC/NHS (pH 6.0) Prep_Biotin->Activation Prep_EDC_NHS Prepare EDC & NHS Stock Solutions Prep_EDC_NHS->Activation Prep_Molecule Prepare Amine-Molecule Solution Coupling Couple to Amine-Molecule (pH 7.2-7.5) Prep_Molecule->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Experimental workflow for this compound coupling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no biotinylation Inactive EDC or NHS/Sulfo-NHSUse fresh, properly stored reagents. Equilibrate to room temperature before opening to prevent moisture contamination.[2]
Presence of primary amines in buffersUse amine-free buffers such as MES and PBS for the reaction.[1]
Incorrect pHVerify the pH of the Activation and Coupling Buffers. The activation step is most efficient at pH 6.0, while the coupling step is optimal at pH 7.2-7.5.[7]
Insufficient molar excess of biotin reagentIncrease the molar ratio of this compound to the amine-containing molecule.
Precipitation of protein during reaction Protein instability in the reaction bufferEnsure the protein is soluble and stable at the reaction pH. Consider performing a buffer exchange prior to the reaction.
High concentration of EDCIf precipitation occurs upon addition of EDC, try reducing the concentration.[1]
High background in assays Incomplete removal of unreacted biotinEnsure thorough purification of the conjugate by desalting or dialysis to remove all free biotin.
Low recovery of biotinylated protein Protein precipitationSee "Precipitation of protein during reaction" above.
Non-specific binding to purification columnPre-equilibrate the column with a blocking agent if necessary.

References

Application Notes and Protocols for Activation and Conjugation of Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG10-Acid is a versatile biotinylation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, antibodies, and other molecules. This process, however, requires the activation of the carboxylic acid to form a reactive intermediate. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3] This two-step process (see Figure 1) minimizes self-conjugation of amine-containing proteins.[4]

This document provides detailed protocols for the activation of this compound and its subsequent conjugation to amine-containing biomolecules, as well as methods for purification and characterization of the resulting biotinylated product.

Chemical Activation and Conjugation Workflow

The overall process involves the activation of the terminal carboxyl group of this compound using EDC and NHS, followed by the conjugation of the activated biotinylation reagent to a primary amine on the target molecule.

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Post-Conjugation Biotin_PEG_Acid This compound (-COOH) Activated_Biotin Biotin-PEG10-NHS Ester Biotin_PEG_Acid->Activated_Biotin Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Biotin Conjugated_Product Biotinylated Molecule Activated_Biotin->Conjugated_Product Conjugation (PBS, pH 7.2-8.0) Target_Molecule Amine-containing Molecule (-NH2) Target_Molecule->Conjugated_Product Purification Purification Conjugated_Product->Purification Removal of excess reagents Characterization Characterization (HABA Assay) Purification->Characterization Quantification of Biotinylation Final_Product Purified Biotinylated Molecule Characterization->Final_Product

Figure 1. Workflow for the activation of this compound and conjugation to an amine-containing molecule.

Quantitative Data Summary

Successful and reproducible biotinylation relies on the careful control of reaction conditions and stoichiometry. The following table summarizes recommended starting concentrations and molar ratios for the activation and conjugation reactions. Optimization may be required for specific applications.

Parameter Activation Step Conjugation Step Notes
pH 4.5 - 6.07.2 - 8.0The two-step process benefits from different pH optima for activation and conjugation.[2][5]
Buffer MES BufferPhosphate-Buffered Saline (PBS)Buffers should be free of primary amines (e.g., Tris, glycine) and carboxylates.[2][6]
Molar Ratio (this compound : EDC : NHS) 1 : 2 : 2-A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid.
Molar Ratio (Activated Biotin-PEG10 : Amine Molecule) -10:1 to 20:1A 20-fold molar excess is a common starting point for antibodies.[6][7] This ratio should be optimized.
Reaction Time 15 - 30 minutes2 hours to overnightLonger incubation times may be performed at 4°C to maintain protein stability.[4]
Temperature Room TemperatureRoom Temperature or 4°CLower temperatures can be used for sensitive biomolecules.[4]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form a more stable and amine-reactive NHS ester.

G start Start: Prepare Reagents dissolve_biotin Dissolve this compound in Activation Buffer (e.g., MES, pH 5.5) start->dissolve_biotin dissolve_edc_nhs Prepare fresh solutions of EDC and NHS in Activation Buffer start->dissolve_edc_nhs mix Add EDC and NHS solutions to the this compound solution dissolve_biotin->mix dissolve_edc_nhs->mix incubate Incubate for 15-30 minutes at room temperature mix->incubate activated_product Result: Activated Biotin-PEG10-NHS Ester incubate->activated_product

Figure 2. Experimental workflow for the activation of this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving this compound if not readily soluble in aqueous buffer)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in Activation Buffer to a final concentration of 10-100 mM. If solubility is an issue, first dissolve it in a minimal amount of DMF or DMSO and then add it to the Activation Buffer.

  • Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. EDC is susceptible to hydrolysis, so fresh solutions are critical.[4]

  • Activation Reaction: Add a 2-fold molar excess of both EDC and NHS to the this compound solution. For example, for every 1 µmol of this compound, add 2 µmol of EDC and 2 µmol of NHS.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The resulting solution contains the activated Biotin-PEG10-NHS ester and is now ready for conjugation.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the pre-activated Biotin-PEG10-NHS ester to a primary amine-containing protein.

Materials:

  • Activated Biotin-PEG10-NHS ester solution (from Protocol 1)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., desalting spin column, size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer such as PBS at a pH between 7.2 and 8.0. The presence of primary amines in the buffer will compete with the conjugation reaction.[6] The protein concentration should typically be between 1-10 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the activated Biotin-PEG10-NHS ester solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the biotin reagent to the protein.[6][7]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.

Protocol 3: Purification of the Biotinylated Protein

Purification is essential to remove unreacted biotin reagent and byproducts.

Procedure:

  • Desalting/Size-Exclusion Chromatography: The most common method for purifying the biotinylated protein is to use a desalting spin column or a size-exclusion chromatography (SEC) column.

  • Column Equilibration: Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Sample Application: Apply the quenched reaction mixture to the equilibrated column.

  • Elution: Collect the fractions containing the purified biotinylated protein as per the manufacturer's protocol. The larger biotinylated protein will elute first, while the smaller, unreacted biotin reagent will be retained longer.

Protocol 4: Determination of the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[8][9][10]

G start Start: Prepare HABA/Avidin Reagent measure_initial_abs Measure absorbance of HABA/Avidin solution at 500 nm (A500_initial) start->measure_initial_abs add_sample Add a known concentration of purified biotinylated protein measure_initial_abs->add_sample incubate Incubate for 5 minutes at room temperature add_sample->incubate measure_final_abs Measure absorbance at 500 nm (A500_final) incubate->measure_final_abs calculate Calculate the degree of biotinylation based on the change in absorbance measure_final_abs->calculate result Result: Moles of Biotin per Mole of Protein calculate->result

Figure 3. Workflow for the HABA assay to determine the degree of biotinylation.

Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.[9][10] This change in absorbance is proportional to the amount of biotin in the sample.

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the instructions of a commercial kit or by mixing HABA and avidin in an appropriate buffer.

  • Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add Biotinylated Sample: Add a known volume and concentration of your purified biotinylated protein to the HABA/Avidin solution and mix well.

  • Final Absorbance: After a short incubation (typically 5 minutes), measure the absorbance at 500 nm again.

  • Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, following the instructions provided with the specific HABA assay kit.

Troubleshooting

Problem Possible Cause Solution
Low Biotinylation Efficiency Inactive EDC/NHSAlways use freshly prepared EDC and NHS solutions.
Presence of primary amines in buffersUse amine-free buffers (e.g., MES, PBS, HEPES) for the reaction.
Incorrect pHEnsure the activation step is at pH 4.5-6.0 and the conjugation step is at pH 7.2-8.0.
Insufficient molar excess of biotin reagentOptimize the molar ratio of activated biotin to your target molecule.
Protein Precipitation High degree of biotinylationReduce the molar excess of the biotin reagent or shorten the reaction time.
Protein instabilityPerform the conjugation reaction at 4°C.
Inconsistent Results Inaccurate quantification of reactantsPrecisely determine the concentration of your protein and biotin reagent.
Hydrolysis of activated biotinUse the activated Biotin-PEG10-NHS ester immediately after preparation.

Conclusion

The activation of this compound with EDC and NHS provides an effective method for biotinylating proteins and other amine-containing molecules. By carefully controlling the reaction conditions, researchers can achieve efficient and reproducible conjugation for a wide range of applications in drug development, diagnostics, and life science research. The protocols provided herein offer a comprehensive guide to performing these critical bioconjugation steps.

References

Application Notes and Protocols for Biotin-PEG10-Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG10-Acid is a functionalized polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the development of targeted drug delivery systems.[1][2][3] This heterobifunctional linker consists of a biotin (B1667282) moiety, a hydrophilic 10-unit PEG spacer, and a terminal carboxylic acid group. The biotin acts as a targeting ligand, binding with high affinity to the biotin receptors (Sodium-Dependent Multivitamin Transporter, SMVT) that are often overexpressed on the surface of various cancer cells.[4][5][6] The PEG spacer enhances the biocompatibility, solubility, and circulation half-life of the drug carrier by reducing non-specific interactions and clearance by the reticuloendothelial system (RES).[7] The terminal carboxylic acid allows for covalent conjugation to a variety of drug molecules, nanoparticles, and other therapeutic agents.[1]

These application notes provide an overview of the use of this compound in drug delivery, including key applications, experimental protocols, and relevant data.

Key Applications

  • Targeted Nanoparticle Drug Delivery: this compound is widely used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to facilitate their targeted delivery to tumor cells.[6][8][9] This targeting strategy enhances the accumulation of the therapeutic payload at the tumor site, thereby increasing efficacy and reducing off-target toxicity.

  • Enhanced Cellular Uptake: The interaction between the biotin ligand and its receptor triggers receptor-mediated endocytosis, a highly efficient mechanism for internalizing the drug carrier into the target cells.[10][11][12] This process is crucial for the delivery of drugs that need to act intracellularly.

  • Improved Pharmacokinetics: The hydrophilic PEG chain in this compound imparts a "stealth" character to the drug delivery system, prolonging its circulation time in the bloodstream and improving its pharmacokinetic profile.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing biotin-PEGylated nanoparticles for drug delivery.

Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles

Nanoparticle TypeDrug EncapsulatedParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Alginate MicroparticlesBiotin6340.26-45~0.04590.5[13]
PLGA-Lecithin-PEGDoxorubicin~110Not ReportedNot ReportedNot ReportedNot Reported[6]
Gold NanoparticlesCopper Complex~20Not ReportedNot ReportedNot ReportedNot Reported[8]
Biotin-PEG/PCL MicellesPaclitaxel88-118Not ReportedNot ReportedNot ReportedNot Reported[6]

Table 2: In Vitro & In Vivo Performance of Biotin-PEGylated Nanoparticles

Nanoparticle SystemCell Line / Animal ModelCellular Uptake EnhancementCytotoxicity (IC50)Tumor Volume ReductionReference
Biotin-decorated Gold NanoparticlesHeLa Xenograft Model--3.8-fold reduction vs. control[8]
Dox-PLGA-lecithin-PEG-biotinHepG2 cells / Tumor-bearing miceGreater inhibition of proliferationGreater than free drugGreater than non-targeted NPs[6]
Biotin-conjugated Gemcitabine (B846)A549 cellsHigher fluorescence vs. non-biotinylated<20% viability at 1 µM vs. >70% for gemcitabine alone-[4]

Experimental Protocols

Protocol 1: Synthesis of Biotin-PEGylated Nanoparticles

This protocol describes a general method for the surface functionalization of pre-formed nanoparticles containing amine groups with this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC and NHS in a molar ratio of 1:1.2:1.1 (Biotin-PEG-Acid:EDC:NHS).

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours to activate the carboxylic acid group, forming an NHS ester.[14][15]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated Biotin-PEG10-NHS ester solution to the nanoparticle suspension. The molar ratio of NHS-ester to surface amine groups should be optimized, typically starting at 10:1.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Dialyze the reaction mixture against PBS for 48 hours with frequent buffer changes to remove unreacted reagents and byproducts.

    • Alternatively, centrifuge the biotinylated nanoparticles and wash them multiple times with ultrapure water.[14]

    • Lyophilize the purified nanoparticles for long-term storage.

Protocol 2: In Vitro Cellular Uptake Study

This protocol outlines a method to evaluate the cellular uptake of biotin-PEGylated nanoparticles using a fluorescent dye.

Materials:

  • Cancer cell line overexpressing biotin receptors (e.g., HeLa, A549, MCF-7)[4][6][8]

  • Non-targeted control cells (optional)

  • Fluorescently labeled biotin-PEGylated nanoparticles

  • Non-targeted fluorescently labeled nanoparticles (control)

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a suitable format (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Incubate the cells with a defined concentration of fluorescently labeled biotin-PEGylated nanoparticles and non-targeted control nanoparticles in fresh cell culture medium for a specific time period (e.g., 1, 4, or 24 hours).

  • Washing:

    • Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation and Staining (for microscopy):

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of nanoparticles. The biotin-targeted nanoparticles should show significantly higher intracellular fluorescence compared to the non-targeted nanoparticles.

    • Flow Cytometry: Quantify the cellular uptake by measuring the mean fluorescence intensity of the cell population.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol provides a general framework for assessing the antitumor efficacy of drug-loaded biotin-PEGylated nanoparticles in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells for xenograft model (e.g., HeLa)[8]

  • Drug-loaded biotin-PEGylated nanoparticles

  • Drug-loaded non-targeted nanoparticles (control)

  • Free drug solution (control)

  • Saline or PBS (vehicle control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Treatment:

    • When the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups (e.g., saline, free drug, non-targeted nanoparticles, targeted nanoparticles).

    • Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint:

    • At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice.

    • Excise the tumors, weigh them, and optionally perform histological analysis.

  • Data Analysis:

    • Plot the tumor growth curves for each group.

    • Statistically compare the tumor volumes and weights between the treatment groups to determine the efficacy of the biotin-targeted nanoparticles. A significant reduction in tumor volume in the targeted nanoparticle group compared to the control groups indicates successful targeting and therapeutic effect.[8]

Visualizations

Signaling Pathway: Biotin-Receptor Mediated Endocytosis

Biotin_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin-PEG-NP Biotin-PEGylated Nanoparticle SMVT Biotin Receptor (SMVT) Biotin-PEG-NP->SMVT Binding Clathrin_Pit Clathrin-Coated Pit SMVT->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Biotin-receptor mediated endocytosis pathway.

Experimental Workflow: Nanoparticle Synthesis and Characterization

Nanoparticle_Workflow Start Start NP_Synthesis Nanoparticle Synthesis Start->NP_Synthesis Biotinylation This compound Conjugation NP_Synthesis->Biotinylation Purification Purification (Dialysis/Centrifugation) Biotinylation->Purification Characterization Physicochemical Characterization Purification->Characterization End Ready for In Vitro/ In Vivo Studies Characterization->End Advantages_Diagram cluster_components Components cluster_advantages Advantages in Drug Delivery Biotin_PEG_Acid This compound Biotin Biotin Moiety Biotin_PEG_Acid->Biotin PEG PEG10 Spacer Biotin_PEG_Acid->PEG Acid Carboxylic Acid Biotin_PEG_Acid->Acid Targeting Tumor Targeting Biotin->Targeting Biocompatibility Improved Biocompatibility & Solubility PEG->Biocompatibility Conjugation Versatile Conjugation Acid->Conjugation

References

Application Notes and Protocols for Biotin-PEG10-Acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG10-Acid in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker plays a crucial role in PROTAC design, influencing the stability and efficacy of the ternary complex. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their ability to enhance solubility and improve pharmacokinetic properties. The PEG10 linker provides a flexible chain of optimal length for inducing protein degradation.

The incorporation of a biotin (B1667282) tag at the terminus of the PEG linker provides a versatile tool for researchers. This biotin handle allows for a range of biochemical applications, including:

  • Affinity Purification: Facilitating the isolation and purification of the PROTAC molecule.

  • Target Engagement Studies: Enabling pull-down assays to confirm the interaction between the PROTAC and its target protein.

  • Interaction Studies: Aiding in the investigation of the ternary complex formation.

This document provides detailed protocols for the synthesis and application of PROTACs utilizing a this compound linker.

PROTAC Development Workflow Utilizing this compound

The development and characterization of a PROTAC incorporating a this compound linker typically follows a systematic workflow. This process begins with the synthesis of the PROTAC molecule, followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of action.

PROTAC Development Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis PROTAC Synthesis (this compound Linker) degradation Protein Degradation Assay (Western Blot) synthesis->degradation engagement Target Engagement (Pull-down Assay) degradation->engagement stability Stability & PK Analysis (LC-MS) engagement->stability uptake Cellular Uptake Assay stability->uptake

Caption: A typical workflow for the development and characterization of a PROTAC synthesized with a this compound linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the coupling of a carboxylic acid-functionalized Biotin-PEG10 linker with an amine-containing ligand (either for the POI or the E3 ligase), followed by coupling to the second ligand. A common method for this is amide bond formation.

Materials:

  • This compound

  • POI ligand with an available amine group

  • E3 ligase ligand with an available amine or carboxylic acid group

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware for organic synthesis

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling to the First Ligand (Amine-functionalized):

    • To the activated this compound solution, add the amine-containing ligand (1.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude intermediate by flash column chromatography.

  • Coupling to the Second Ligand:

    • The purified intermediate, which now has a free functional group (e.g., a carboxylic acid or an amine, depending on the initial ligand), is then coupled to the second ligand using appropriate coupling chemistry (e.g., another amide bond formation).

  • Final Purification:

    • Purify the final PROTAC product using preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Table 1: Reagent Stoichiometry for Amide Coupling

ReagentStoichiometry (eq)
This compound1.0
Amine-containing Ligand1.0 - 1.2
HATU1.1 - 1.5
DIPEA2.0 - 3.0
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the biotinylated PROTAC.[1]

Materials:

  • Cultured cells expressing the POI

  • Biotinylated PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the biotinylated PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[2]

    • Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[2]

    • Strip the membrane and re-probe with the loading control antibody.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the POI band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Table 2: Typical Concentration Ranges for Western Blot

ComponentTypical Concentration/Amount
PROTAC Treatment1 nM - 10 µM
Protein Loaded per Lane20 - 40 µg
Primary Antibody Dilution1:500 - 1:2000
HRP-conjugated Secondary Antibody Dilution1:2000 - 1:10000
Protocol 3: Biotin Pull-Down Assay for Target Engagement

This protocol utilizes the biotin tag on the PROTAC to confirm its binding to the target protein in a cellular context.[3][4]

Materials:

  • Cells treated with the biotinylated PROTAC

  • Lysis buffer

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin[3]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with the biotinylated PROTAC for a desired time.

    • Lyse the cells and clarify the lysate as described in the Western blot protocol.

  • Binding to Streptavidin Beads:

    • Incubate the cell lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with gentle rotation.[4]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[3]

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.

  • Analysis by Western Blot:

    • Analyze the eluted proteins by Western blotting using an antibody against the POI to confirm its presence.

Biotin Pull-Down Assay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis lysate Cell Lysate with Biotinylated PROTAC-POI Complex binding Incubate Lysate with Beads lysate->binding beads Streptavidin Magnetic Beads beads->binding washing Wash to Remove Non-specific Proteins binding->washing elution Elute Bound Proteins washing->elution western Western Blot for POI elution->western

Caption: Workflow for a biotin pull-down assay to validate target engagement of a biotinylated PROTAC.

Protocol 4: LC-MS/MS for PROTAC Stability and Pharmacokinetic Analysis

This protocol outlines a general method for quantifying the biotinylated PROTAC in biological matrices to assess its stability and pharmacokinetic properties.[5][6]

Materials:

  • Biological samples (e.g., plasma, cell lysates) containing the biotinylated PROTAC

  • Internal standard (IS)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add the internal standard.

    • Precipitate the proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte from other components using a suitable gradient on the analytical column.

    • Detect and quantify the PROTAC and IS using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Data Analysis:

  • Generate a calibration curve using known concentrations of the PROTAC.

  • Determine the concentration of the PROTAC in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

  • For stability studies, monitor the decrease in PROTAC concentration over time.

  • For pharmacokinetic studies, plot the plasma concentration of the PROTAC versus time to determine key parameters like half-life, Cmax, and AUC.

Table 3: Typical LC-MS/MS Parameters

ParameterTypical Setting
ColumnC18, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Signaling Pathway of PROTAC Action

The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Biotin-PEG10-PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in the development of novel PROTACs. The versatility of the biotin tag, combined with the favorable properties of the PEG linker, makes this an invaluable tool in the field of targeted protein degradation.

References

Surface Modification with Biotin-PEG10-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of various substrates using Biotin-PEG10-Acid. This versatile reagent is instrumental in a wide array of applications, including nanoparticle functionalization, biosensor development, and cell surface engineering, by leveraging the highly specific and robust interaction between biotin (B1667282) and streptavidin/avidin. The inclusion of a 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding.[1][2][3]

Core Principles

This compound is a heterobifunctional linker possessing a terminal biotin group and a carboxylic acid.[2] The carboxylic acid can be readily activated to form a stable amide bond with primary amine groups present on the surface of substrates like proteins, nanoparticles, and modified sensor chips.[4] This covalent attachment ensures a stable and durable surface modification. The exposed biotin then serves as a high-affinity capture point for streptavidin or avidin-conjugated molecules.

Key Applications

The unique properties of this compound lend themselves to a variety of scientific applications:

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used to target cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies or ligands.[5]

  • Biosensor Development: Immobilization of biotin on sensor surfaces allows for the capture of streptavidin-linked biorecognition elements, such as antibodies or nucleic acids, for sensitive and specific analyte detection.[6][7]

  • Cell and Tissue Imaging: Biotinylated surfaces can be used to immobilize cells for imaging studies or to deliver imaging agents via streptavidin conjugates.

  • Affinity Purification: Surfaces modified with biotin can be employed to capture and purify streptavidin-fusion proteins or other biotin-binding partners.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with biotin-PEG surface modification.

Table 1: Biotin-Streptavidin Interaction Parameters

Parameter Value Reference
Dissociation Constant (KD) ~10⁻¹⁴ M [8]

| Binding Specificity | High |[1] |

Table 2: Example of Surface Functionalization Quantitative Analysis

Substrate Linker Surface Biotin Density Reference

| Poly(d,l-lactide-co-glycolide) (PLGA) Nanoparticles | Biotin-PEG-Amine | 850 pmol/mg of polymer (~2650 molecules/nanoparticle) |[9] |

Table 3: Effect of Biotin-PEG Concentration on Biological Systems

System Biotin-PEG Concentration Observation Reference
Magnetotactic Bacteria (MTB) 5-20 mM No significant change in bacterial viability over 24h. [10]
THP-1 (human monocytic) cells 5 mM (on MTB) Less than 5% cell association. [10]

| THP-1 (human monocytic) cells | 10 mM (on MTB) | 3% cell association. |[10] |

Experimental Protocols

Here we provide detailed protocols for common applications of this compound.

Protocol 1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Centrifugation tubes

  • Ultrasonic bath

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer at a desired concentration (e.g., 1-10 mg/mL). Sonicate briefly to ensure a homogenous suspension.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Prepare fresh 0.1 M solutions of EDC and NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution.[11]

    • Alternatively, for direct activation on the nanoparticle surface, add EDC and NHS to the nanoparticle suspension and incubate for 15 minutes at room temperature with gentle mixing.[12][13]

  • Conjugation:

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized for the desired surface density.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[13]

    • Incubate for 2 hours at room temperature with continuous gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in fresh Coupling Buffer.

    • Repeat the washing step two more times to remove unreacted reagents.

  • Storage: Resuspend the final biotinylated nanoparticles in a suitable buffer (e.g., PBS with 0.05% Tween-20) and store at 4°C.

Protocol 2: Preparation of a Biotinylated Surface for SPR Biosensors

This protocol details the modification of an amine-functionalized biosensor chip surface with this compound for subsequent streptavidin-based assays.[6][7]

Materials:

  • Amine-functionalized SPR sensor chip

  • This compound

  • EDC/NHS solution (as prepared in Protocol 1)

  • Activation Buffer (0.1 M MES, pH 5.0)

  • Coupling Buffer (1X PBS, pH 7.4)

  • Quenching Buffer (1 M ethanolamine-HCl, pH 8.5)

  • SPR instrument and associated reagents

Procedure:

  • Chip Preparation: Equilibrate the amine-functionalized sensor chip in the SPR instrument with running buffer (e.g., HBS-EP).

  • Surface Activation:

    • Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS in water.

    • Inject the EDC/NHS mixture over the sensor surface for a specified time (e.g., 7 minutes) to activate the surface carboxyl groups (if present) or to prepare for subsequent amine coupling. For an amine-functionalized chip, this step activates the carboxyl groups of the this compound in solution before injection.

  • Biotinylation:

    • Dissolve this compound in Activation Buffer to a concentration of 0.1-1 mg/mL. Activate in solution with EDC/NHS as described in Protocol 1.

    • Inject the activated this compound solution over the activated sensor surface until the desired immobilization level is reached, as monitored by the SPR signal.

  • Deactivation: Inject the Quenching Buffer (ethanolamine-HCl) over the surface to deactivate any remaining active esters.

  • Stabilization: Wash the surface extensively with the running buffer until a stable baseline is achieved. The biotinylated surface is now ready for the capture of streptavidin or streptavidin-conjugated molecules.

Protocol 3: Cell Surface Biotinylation

This protocol provides a general method for labeling cell surface proteins with biotin. While this protocol often utilizes NHS-ester derivatives of biotin for direct reaction with amines, this compound can be used after activation with EDC/NHS, though this is less common for live-cell labeling due to potential effects of the coupling reagents on cell viability. A more standard approach using a pre-activated NHS ester is presented here for relevance. For using the acid form, in-situ activation would need careful optimization to minimize cell toxicity.

Materials:

  • Cultured cells

  • Sulfo-NHS-LC-Biotin (or a similar water-soluble, amine-reactive biotinylation reagent)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching Solution (e.g., 100 mM glycine in PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Grow cells to 70-80% confluency.[14]

  • Washing: Place the culture dish on ice and wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[14][15]

  • Biotinylation:

    • Prepare a fresh solution of the biotinylation reagent in ice-cold PBS at a concentration of 0.25-1 mg/mL.

    • Remove the PBS wash and add the biotinylation solution to the cells, ensuring the entire surface is covered.

    • Incubate on ice for 30 minutes with gentle rocking.[14][15]

  • Quenching: Remove the biotinylation solution and wash the cells three times with Quenching Solution to stop the reaction.[14]

  • Cell Lysis:

    • Add ice-cold cell lysis buffer supplemented with protease inhibitors to the cells.

    • Incubate on ice for 30 minutes.[14]

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as affinity purification with streptavidin beads.

Visualizations

experimental_workflow_nanoparticle cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Use BiotinPEG This compound Activated_Biotin Activated Biotin-PEG10-NHS Ester BiotinPEG->Activated_Biotin Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Biotin Amine_NP Amine-Functionalized Nanoparticle Activated_Biotin->Amine_NP Biotin_NP Biotinylated Nanoparticle Amine_NP->Biotin_NP Conjugation (PBS, pH 7.2-7.5) Targeted_NP Targeted Nanoparticle Complex Biotin_NP->Targeted_NP Binding Streptavidin Streptavidin Conjugate Streptavidin->Targeted_NP spr_workflow cluster_surface_prep Surface Preparation cluster_biotinylation Biotinylation cluster_assay SPR Assay Amine_Chip Amine-Functionalized SPR Chip Activated_Chip Activated Surface Amine_Chip->Activated_Chip EDC/NHS Activation Biotinylated_Chip Biotinylated SPR Chip Activated_Chip->Biotinylated_Chip Covalent Coupling Biotin_PEG_Acid This compound Biotin_PEG_Acid->Biotinylated_Chip SA_Bound Streptavidin Captured Biotinylated_Chip->SA_Bound Capture Streptavidin Streptavidin Streptavidin->SA_Bound Analyte Analyte Analyte_Bound Analyte Binding Detected Analyte->Analyte_Bound SA_Bound->Analyte_Bound Interaction Analysis logical_relationship cluster_reactive_ends Functional Ends cluster_applications Core Applications cluster_outcomes Resulting Technologies Biotin_PEG_Acid This compound Biotin_End Biotin Moiety Biotin_PEG_Acid->Biotin_End enables Acid_End Carboxylic Acid Biotin_PEG_Acid->Acid_End provides Bio_Conjugation Bioconjugation Biotin_End->Bio_Conjugation for specific binding to Streptavidin/Avidin Surface_Mod Surface Modification Acid_End->Surface_Mod for covalent attachment to Amine Surfaces (via EDC/NHS) Targeted_Delivery Targeted Drug Delivery Surface_Mod->Targeted_Delivery Biosensors Biosensors Surface_Mod->Biosensors Cell_Immobilization Cell Immobilization Surface_Mod->Cell_Immobilization Affinity_Purification Affinity Purification Surface_Mod->Affinity_Purification Bio_Conjugation->Targeted_Delivery Bio_Conjugation->Biosensors Bio_Conjugation->Cell_Immobilization Bio_Conjugation->Affinity_Purification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotin-PEG10-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG10-Acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of conjugating this compound to a protein?

A1: this compound is conjugated to a protein through a two-step process involving carbodiimide (B86325) chemistry. First, a carboxyl group (-COOH) on the this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation forms a semi-stable NHS ester. Subsequently, this reactive NHS ester readily couples with primary amines (-NH2) on the target protein, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the biotinylated molecule and reduces steric hindrance.[1][2]

Q2: My biotinylation efficiency is low. What are the most common causes?

A2: Low biotinylation efficiency can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your target protein for the activated this compound, significantly reducing conjugation efficiency.[3][4][5]

  • Incorrect pH: The activation of the carboxyl group with EDC is most efficient at a pH between 4.5 and 5.5. The subsequent reaction of the NHS ester with the primary amine on the protein is optimal at a pH between 7.2 and 8.5.[5][6]

  • Inactive Reagents: EDC and NHS/Sulfo-NHS are moisture-sensitive and can lose activity over time if not stored properly. This compound should also be stored in a cool, dry place.[7]

  • Inappropriate Molar Ratios: An insufficient molar excess of this compound, EDC, and NHS over the protein can lead to incomplete conjugation.

  • Presence of Nucleophiles: Other nucleophiles in the reaction mixture can compete with the primary amines on the protein.

  • Protein Characteristics: The number of accessible primary amines on your protein's surface can influence the degree of labeling.

Q3: How can I optimize the reaction conditions for better conjugation efficiency?

A3: To improve your conjugation efficiency, consider the following optimization steps:

  • Buffer Selection: Use an amine-free and carboxylate-free buffer for the activation step, such as MES buffer (pH 4.7-5.5). For the coupling step, switch to an amine-free buffer with a pH between 7.2 and 8.0, such as PBS (phosphate-buffered saline).[3][4][6]

  • Molar Ratio Adjustment: Systematically vary the molar ratio of this compound:EDC:NHS to your protein. A common starting point is a 10- to 50-fold molar excess of the biotinylation reagents over the protein.[8]

  • Two-Step vs. One-Step Reaction: A two-step reaction, where the this compound is first activated with EDC/NHS and then added to the protein solution (after adjusting the pH), can often yield better results and reduce protein-protein crosslinking compared to a one-pot reaction.

  • Reaction Time and Temperature: The activation step is typically fast (15-30 minutes at room temperature). The coupling reaction can proceed for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may increase conjugation but also risk protein degradation.

  • Reagent Quality: Ensure your EDC, NHS/Sulfo-NHS, and this compound are fresh and have been stored correctly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biotin (B1667282) incorporation Incompatible reaction buffer (contains primary amines like Tris or glycine).Perform a buffer exchange of your protein into an amine-free buffer like PBS or MES before the reaction.[3][4][5]
Incorrect pH for activation or coupling.For the activation step with EDC/NHS, use a buffer with a pH of 4.5-5.5 (e.g., MES). For the coupling to the protein, adjust the pH to 7.2-8.0 (e.g., with PBS).[6]
Inactive EDC, NHS, or this compound.Use fresh reagents. Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.[7]
Insufficient molar excess of biotinylation reagents.Increase the molar ratio of this compound, EDC, and NHS to the protein. A 20- to 50-fold molar excess is a good starting point.[8]
Protein precipitation during or after conjugation High degree of biotinylation leading to reduced solubility.Decrease the molar excess of the biotinylation reagents. The hydrophilic PEG spacer in this compound helps to mitigate this, but over-labeling can still be an issue.
Protein instability at the reaction pH or temperature.Optimize the reaction conditions to be as gentle as possible for your specific protein (e.g., lower temperature, shorter reaction time).
Loss of protein activity after biotinylation Biotinylation of critical amine residues in the active site.Reduce the molar excess of the biotinylation reagents to achieve a lower degree of labeling. Alternatively, protect the active site with a ligand during the conjugation reaction.
Inconsistent results between batches Variation in reagent activity or protein concentration.Always use fresh, properly stored reagents. Accurately determine the protein concentration before each experiment. Standardize your protocol and perform a mock conjugation without the biotin reagent as a control.

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 150 mM NaCl, pH 5.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 150 mM NaCl, pH 5.5

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer to a final concentration that will achieve the desired molar excess when added to the protein (e.g., 20-fold molar excess of each).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Ensure your protein is in the appropriate buffer and at a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[9][10][11][12][13]

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution (commercially available kits are recommended)

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure (Cuvette Method):

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[9][10]

  • Measure the absorbance at 500 nm (A500) and record this as the initial reading. The absorbance should typically be between 0.9 and 1.3.[9][10]

  • Add 100 µL of your biotinylated protein sample to the cuvette and mix well.[9][10][14]

  • Incubate for a few minutes until the absorbance reading stabilizes.

  • Measure the absorbance at 500 nm again and record this as the final reading.

  • Calculate the change in absorbance (ΔA500) and use the manufacturer's instructions or the Beer-Lambert law to determine the concentration of biotin. The molar extinction coefficient for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[9][14]

Procedure (Microplate Method):

  • Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.[9][11]

  • Add 20 µL of your biotinylated protein sample to the wells.[9]

  • Mix and incubate until the reading is stable.

  • Measure the absorbance at 500 nm.

  • Calculate the biotin concentration as described above.

Data Presentation

Table 1: Troubleshooting HABA Assay Results

Observation Possible Cause Suggested Action
No or minimal change in absorbance Low or no biotinylation.Review and optimize your biotinylation protocol.
Presence of free, unreacted biotin in the sample.Ensure complete removal of free biotin after the conjugation reaction using a desalting column or dialysis.[9][11][12]
Absorbance drops below the linear range of the assay High degree of biotinylation.Dilute the protein sample and repeat the assay.[9][10]
Precipitate forms in the cuvette/well Incompatible buffer. Buffers containing potassium can cause precipitation.Use a recommended buffer such as PBS or TBS for the assay.[9][11]

Visualizations

Biotin_PEG10_Acid_Conjugation_Workflow cluster_activation Activation Step (pH 4.5-5.5) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Purification Biotin_PEG10_Acid This compound Activated_Biotin Activated Biotin-PEG10-NHS Ester Biotin_PEG10_Acid->Activated_Biotin EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Biotin Biotinylated_Protein Biotinylated Protein Activated_Biotin->Biotinylated_Protein Protein Protein (-NH2) Protein->Biotinylated_Protein Quenching Quenching (e.g., Tris) Biotinylated_Protein->Quenching Desalting Desalting Column Quenching->Desalting Final_Product Purified Biotinylated Protein Desalting->Final_Product

Caption: Workflow for this compound conjugation.

Troubleshooting_Low_Efficiency Start Low Conjugation Efficiency Check_Buffer Is the reaction buffer amine-free? Start->Check_Buffer Change_Buffer Perform buffer exchange into PBS or MES. Check_Buffer->Change_Buffer No Check_pH Is the pH optimal for each step? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Use pH 4.5-5.5 for activation and pH 7.2-8.0 for coupling. Check_pH->Adjust_pH No Check_Reagents Are the reagents (EDC, NHS) active? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents Use fresh, properly stored reagents. Check_Reagents->Use_Fresh_Reagents No Check_Ratio Is the molar ratio of reagents sufficient? Check_Reagents->Check_Ratio Yes Use_Fresh_Reagents->Check_Ratio Increase_Ratio Increase the molar excess of this compound, EDC, and NHS. Check_Ratio->Increase_Ratio No Success Improved Efficiency Check_Ratio->Success Yes Increase_Ratio->Success

Caption: Troubleshooting decision tree for low efficiency.

References

Technical Support Center: Optimizing Biotin-PEG10-Acid Reaction Buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction buffer pH for Biotin-PEG10-Acid conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind reacting this compound with a primary amine?

This compound contains a terminal carboxylic acid group.[1][2] To react this with a primary amine on a target molecule (e.g., a protein), a "zero-length" crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is typically used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4] This process, known as EDC/NHS chemistry, first activates the carboxyl group of this compound to form a semi-stable NHS ester, which then readily reacts with a primary amine to form a stable amide bond.[4][5]

Q2: What is the optimal pH for the reaction of this compound with a primary amine using EDC/NHS chemistry?

The overall reaction involves two distinct steps, each with its own optimal pH range:

  • Activation of this compound: The activation of the carboxylic acid by EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 7.2 .[3][5] A common choice is a MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH between 5.0 and 6.0.[3]

  • Conjugation to the amine: The reaction of the activated NHS ester with the primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[3][6] A common choice for this step is a phosphate-based buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2 to 7.5.[3][5]

Q3: Why is a two-step pH process recommended?

A two-step process is recommended to maximize the efficiency of the conjugation. The acidic pH of the first step optimizes the activation of the carboxyl group, while the more neutral to slightly alkaline pH of the second step is ideal for the reaction with the primary amine.[3][5] Performing the entire reaction at a single, intermediate pH can lead to lower yields due to competing side reactions like hydrolysis of the NHS ester, which is more pronounced at higher pH values.[5][7]

Q4: Can I perform the reaction in a single buffer?

While a two-buffer system is optimal, a one-pot reaction can be performed. In this case, a compromise pH is chosen, typically around pH 6.0-7.5. For most applications, a buffer like MES at pH 6.0 is a good starting point as it allows for both carboxyl activation and amine reaction to proceed, although the reaction with amines is generally more efficient at a pH greater than 8.[6]

Q5: What are some suitable buffers for this reaction?

It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.

  • For the activation step (pH 4.5-6.0): MES buffer is a good choice.[3][4]

  • For the conjugation step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or bicarbonate buffer can be used.[5][8]

Avoid buffers like Tris (Tris-HCl) or glycine, as they contain primary amines that will react with the activated this compound.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Conjugation Yield Suboptimal pH for activation or conjugation.Optimize the pH for each step. Use a two-step pH procedure, starting with an acidic pH (4.5-6.0) for activation and then increasing the pH (7.0-8.5) for conjugation.[3][8]
Hydrolysis of the NHS ester.Perform the reaction at the lower end of the recommended pH range for the amine reaction (around pH 7.2-7.5) to minimize hydrolysis.[5][7] Use freshly prepared reagents.
Incompatible buffer components.Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates.[9] Buffer exchange your protein into a suitable buffer like PBS or MES before starting the reaction.[9]
Protein Aggregation Inappropriate buffer conditions.Screen different buffer conditions, including ionic strength. Consider including excipients like arginine or polysorbate to reduce aggregation.[7] Using PEGylated linkers like this compound can also improve the solubility of the conjugate.[7]
Lack of Reactivity Inaccessible amine groups on the target molecule.Protein folding can limit the accessibility of reactive groups.[10] Consider denaturing and refolding the protein, or using a longer PEG spacer to reduce steric hindrance.
Degradation of reagents.Use fresh, high-quality EDC and NHS. Allow reagents to come to room temperature before opening to prevent moisture condensation.[11]

Data Presentation

Table 1: Recommended pH Ranges for this compound Conjugation via EDC/NHS Chemistry

Reaction StepReagentsOptimal pH RangeRecommended Buffer
Activation This compound, EDC, NHS/sulfo-NHS4.5 - 7.2[3][5]0.1 M MES, pH 5.0 - 6.0[3]
Conjugation Activated Biotin-PEG10-NHS, Amine-containing molecule7.0 - 8.5[3][6]Phosphate (B84403) Buffer (e.g., PBS), pH 7.2 - 7.5[3][5]

Experimental Protocols

Two-Step Conjugation Protocol

  • Activation of this compound:

    • Dissolve this compound in an amine-free and carboxylate-free buffer, such as 0.1 M MES, pH 5.0-6.0.

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution. A 2-5 fold molar excess is a good starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Target Molecule:

    • Immediately before adding to your amine-containing molecule, the pH of the reaction mixture can be raised to 7.2-7.5 by adding a concentrated phosphate buffer or by performing a buffer exchange using a desalting column into the desired conjugation buffer (e.g., PBS, pH 7.4).[3][5]

    • Add the activated this compound mixture to your target molecule in the conjugation buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.[3]

    • Purify the biotinylated conjugate from excess reagents and byproducts using a desalting column or dialysis.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Conjugation Yield check_ph Is the reaction pH in the optimal range? start->check_ph check_buffer Are you using a non-interfering buffer? check_ph->check_buffer Yes adjust_ph Action: Adjust pH for activation (4.5-6.0) and conjugation (7.0-8.5) check_ph->adjust_ph No check_reagents Are your EDC/NHS reagents fresh? check_buffer->check_reagents Yes buffer_exchange Action: Buffer exchange into MES or PBS check_buffer->buffer_exchange No use_fresh_reagents Action: Use fresh, high-quality EDC and NHS check_reagents->use_fresh_reagents No success Successful Conjugation check_reagents->success Yes adjust_ph->success buffer_exchange->success use_fresh_reagents->success

Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.

References

Technical Support Center: Preventing Protein Aggregation During Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during the biotinylation process.

Troubleshooting Guide

Protein aggregation during biotinylation is a common issue that can lead to loss of valuable protein and compromised experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.

Issue: Protein Precipitation or Cloudiness Observed During or After Biotinylation

If you observe visible precipitation, cloudiness, or an increase in turbidity in your protein solution during or after the biotinylation reaction, it is likely due to protein aggregation.

Immediate Actions:

  • Stop the reaction: If the reaction is ongoing, place the sample on ice to slow down the process.

  • Separate aggregates: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the aggregated protein.

  • Analyze the supernatant: Carefully collect the supernatant, which contains the soluble, biotinylated protein. Determine the protein concentration to quantify the extent of protein loss.

Systematic Troubleshooting Flowchart:

G start Protein Aggregation Observed check_reagent 1. Review Biotinylation Reagent start->check_reagent check_ratio 2. Evaluate Molar Ratio check_reagent->check_ratio Reagent is appropriate solution_reagent Use PEGylated or water-soluble biotin (B1667282) reagent. check_reagent->solution_reagent Reagent is hydrophobic check_buffer 3. Assess Buffer Conditions check_ratio->check_buffer Ratio is optimized solution_ratio Optimize biotin:protein molar ratio (start with lower ratios). check_ratio->solution_ratio Ratio is too high check_protein 4. Evaluate Protein Stability check_buffer->check_protein Buffer is optimal solution_buffer Adjust pH away from pI. Optimize salt concentration. Add stabilizers (e.g., glycerol (B35011), arginine). check_buffer->solution_buffer Sub-optimal pH, salt, or stabilizers solution_protein Perform buffer exchange. Work at lower protein concentrations. check_protein->solution_protein Protein is unstable end Successful Biotinylation check_protein->end Protein is stable solution_reagent->check_ratio solution_ratio->check_buffer solution_buffer->check_protein solution_protein->end

Caption: Troubleshooting flowchart for protein aggregation during biotinylation.

Key Experimental Parameters and Recommendations
ParameterCommon IssueRecommended SolutionRationale
Biotinylation Reagent Hydrophobic biotin reagents can increase the overall hydrophobicity of the protein, leading to aggregation.[1][2]Use biotinylation reagents containing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG).[3]PEG linkers increase the solubility of both the reagent and the final biotinylated protein, helping to prevent aggregation.[3]
Molar Ratio (Biotin:Protein) Excessive biotinylation (high molar ratio) can alter the protein's surface charge and lead to precipitation.[4][5]Optimize the molar coupling ratio. Start with a lower ratio (e.g., 5:1 to 20:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.[6][7]A lower degree of labeling is less likely to significantly alter the physicochemical properties of the protein.
Reaction Buffer pH If the reaction buffer pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge, reducing solubility and promoting aggregation.[8][9]Adjust the buffer pH to be at least 1-2 units away from the protein's pI.[8][9]At a pH away from the pI, the protein will have a net positive or negative charge, leading to electrostatic repulsion between protein molecules, which helps maintain solubility.
Salt Concentration Sub-optimal ionic strength can either fail to shield charges effectively or "salt out" the protein.Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).[10][11]Salts can shield surface charges and prevent aggregation, but high concentrations can also lead to precipitation.
Protein Concentration High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[9]Perform the biotinylation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[12] If a high final concentration is needed, concentrate the protein after biotinylation and removal of excess biotin.Lower concentrations reduce the probability of protein-protein collisions that can lead to aggregation.
Additives & Stabilizers The protein may be inherently unstable in the chosen buffer.Include stabilizing agents in the reaction buffer, such as 5-10% glycerol, 0.01% Tween-20, or a mixture of arginine and glutamate.[9]These additives can help to maintain the native conformation of the protein and prevent aggregation.
Buffer Composition For NHS-ester based biotinylation, buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the biotinylation reagent, reducing efficiency and potentially leading to side reactions.[6]Use an amine-free buffer such as PBS (phosphate-buffered saline) or HEPES for NHS-ester reactions.[6]This ensures that the biotinylation reagent primarily reacts with the target protein.

Frequently Asked Questions (FAQs)

Q1: Why did my protein precipitate after I added the biotinylation reagent?

A1: Protein precipitation upon addition of the biotinylation reagent is often due to several factors:

  • Increased Hydrophobicity: The biotin molecule itself is hydrophobic. Attaching multiple biotin molecules to your protein can increase its overall hydrophobicity, leading to aggregation in an aqueous environment.[1][2]

  • Alteration of Surface Charge: Biotinylation, especially of primary amines (lysine residues), neutralizes a positive charge. This change in the protein's isoelectric point (pI) can reduce its solubility if the reaction buffer pH is close to the new pI.[7][8]

  • High Molar Ratio: Using a large excess of the biotinylation reagent can lead to over-labeling, which exacerbates the issues of increased hydrophobicity and altered surface charge.[4][5]

To resolve this, consider using a biotinylation reagent with a hydrophilic PEG spacer, optimizing the molar ratio of biotin to protein, and ensuring your buffer pH is not close to the protein's pI.[3][6][8]

Q2: Can the type of biotinylation reagent affect protein aggregation?

A2: Absolutely. The properties of the biotinylation reagent play a crucial role.

  • Solubility: Reagents with poor aqueous solubility can be challenging to work with and may contribute to precipitation.

  • Spacer Arm: Biotinylation reagents with long, flexible, and hydrophilic spacer arms (like PEG) can significantly improve the solubility of the biotinylated protein and reduce aggregation.[3] They also minimize steric hindrance, allowing for better interaction with avidin (B1170675) or streptavidin.

Q3: How do I choose the optimal buffer for my biotinylation reaction?

A3: The optimal buffer depends on both the biotinylation chemistry and your specific protein.

  • Amine-Reactive Biotinylation (e.g., NHS esters): Use buffers free of primary amines, such as PBS (phosphate-buffered saline) or HEPES, at a pH of 7.2-8.0.[6] Avoid buffers like Tris and glycine (B1666218).

  • Sulfhydryl-Reactive Biotinylation (e.g., maleimides): Use buffers at a pH of 6.5-7.5. These reactions are generally less prone to causing aggregation due to the lower abundance of surface-exposed cysteine residues compared to lysines.

  • General Considerations:

    • pH: Keep the pH at least 1-2 units away from your protein's pI.[8][9]

    • Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl) to help maintain protein solubility.[11]

    • Additives: If your protein is known to be unstable, include stabilizers like glycerol or non-ionic detergents.[9]

Q4: What is the ideal molar ratio of biotin reagent to protein?

A4: There is no single ideal ratio; it must be determined empirically for each protein. A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent over the protein.[6] However, if you observe aggregation, you should test lower ratios (e.g., 2:1, 5:1). The goal is to achieve a sufficient degree of biotinylation for your downstream application without compromising the protein's stability.

Q5: My protein is stable before biotinylation but aggregates during storage afterward. What can I do?

A5: Aggregation during storage is often due to the increased hydrophobicity of the biotinylated protein.

  • Storage Buffer: Ensure the storage buffer is optimal for the biotinylated protein, which may be different from the buffer for the unlabeled protein. Consider adding cryoprotectants like glycerol (up to 50%) if you plan to freeze the protein.[9] Keep the pH away from the pI and maintain an appropriate salt concentration.[8][11]

  • PEGylated Biotin: Using a PEGylated biotinylation reagent can also enhance the long-term storage stability of the biotinylated protein.[3]

  • Aliquot and Freeze: Store the biotinylated protein in small, single-use aliquots at -80°C to avoid multiple freeze-thaw cycles, which can induce aggregation.[9]

Experimental Protocols

General Protocol for Amine-Reactive Biotinylation

This protocol provides a general workflow for biotinylating a protein using an NHS-ester biotinylation reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4) prep_biotin 2. Prepare Biotin Reagent (Dissolve immediately before use in DMSO or water) add_biotin 3. Add Biotin to Protein (At desired molar ratio) prep_biotin->add_biotin incubate 4. Incubate (30-60 min at room temp or 2 hrs at 4°C) add_biotin->incubate quench 5. Quench Reaction (Optional) (Add Tris or glycine to 50-100 mM) incubate->quench remove_biotin 6. Remove Excess Biotin (Dialysis or desalting column) quench->remove_biotin

References

Technical Support Center: Purification of Biotin-PEG10-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of excess Biotin-PEG10-Acid from reaction mixtures using dialysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of removing excess this compound after a conjugation reaction?

A1: Removing excess, unreacted this compound is critical to ensure the purity of the final conjugated biomolecule. High concentrations of free biotin (B1667282) can interfere with downstream applications that rely on biotin-streptavidin binding, leading to reduced efficiency in purification, inaccurate quantification, and background noise in assays.[1]

Q2: What is this compound and what are its properties?

A2: this compound is a linker molecule used for bioconjugation. It features a biotin group for strong binding to avidin (B1170675) or streptavidin, a carboxylic acid group for reacting with primary amines on target molecules (like proteins), and a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3] The PEG spacer is hydrophilic and increases the water solubility of the molecule it attaches to.[2] Its molecular weight is approximately 755.9 g/mol .[2][4][5]

Q3: Why is dialysis a suitable method for removing this compound?

A3: Dialysis is a size-based separation technique that uses a semi-permeable membrane to separate molecules.[6] It is effective for removing small molecules like this compound (MW: ~756 Da) from a solution containing much larger conjugated biomolecules (e.g., antibodies, proteins). The small linker can freely pass through the membrane's pores into a large volume of buffer, while the larger conjugate is retained.[7]

Q4: What are the key factors that influence the efficiency of dialysis?

A4: Several factors impact dialysis efficiency:

  • Molecular Weight Cut-Off (MWCO) of the Membrane: The pore size of the membrane must be large enough to allow this compound to pass through but small enough to retain the conjugated biomolecule.[7]

  • Buffer Volume: A large buffer-to-sample volume ratio (typically ≥100:1) is essential to maintain a high concentration gradient, which drives diffusion.[8][9]

  • Buffer Changes: Multiple exchanges of the dialysis buffer are crucial for driving the separation to completion.[8]

  • Time and Temperature: Dialysis duration and temperature affect the rate of diffusion. Longer times and higher temperatures (if the sample is stable) can increase efficiency.[8]

  • Agitation: Stirring the dialysis buffer prevents localized equilibrium and ensures a continuous concentration gradient across the membrane.[8]

Q5: Are there alternative methods to dialysis for this purification?

A5: Yes, other common methods include size-exclusion chromatography (SEC), often using pre-packed desalting columns (e.g., Zeba™ or PD-10 columns), and ultrafiltration/diafiltration.[9][10][11] These methods can be much faster than traditional dialysis.[12]

Dialysis Parameter Summary

The following table summarizes the key quantitative parameters for optimizing the removal of this compound via dialysis.

ParameterRecommended ValueRationale
This compound MW ~755.9 g/mol The molecular weight of the molecule to be removed.[2][4]
Membrane MWCO 1 kDa - 3 kDaEnsures efficient passage of the ~756 Da linker while retaining larger biomolecules. The MW of the molecule to be removed should be no higher than half the MWCO.[9][13][14]
Sample:Buffer Volume Ratio 1:100 or greaterA large buffer volume maintains a steep concentration gradient, maximizing the diffusion rate of the small molecule out of the sample.[8][10]
Number of Buffer Changes 2 - 3 changesEach buffer change re-establishes the concentration gradient, ensuring a more complete removal of the excess linker.[8][9]
Dialysis Duration 4 - 24 hours (or overnight)Allows sufficient time for the system to approach equilibrium. The optimal time can be determined empirically.[8][9]
Temperature 4°CRecommended for most biological samples to maintain stability and prevent degradation.
Buffer Agitation Speed 200 - 300 rpmGentle stirring of the dialysis buffer prevents the buildup of localized concentration at the membrane surface, facilitating efficient diffusion.[7]

Troubleshooting Guide

Issue 1: Low recovery of my conjugated biomolecule after dialysis.

  • Possible Cause: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large for your biomolecule, or the membrane is damaged.[10]

  • Solution: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A common rule of thumb is to select an MWCO that is one-third to one-half the molecular weight of the molecule you wish to retain.[6][7] Always inspect the dialysis cassette or tubing for leaks before use.[10]

  • Possible Cause: Your biomolecule is adsorbing to the dialysis membrane.[9]

  • Solution: Pre-condition the membrane according to the manufacturer's protocol.[9] Consider using a membrane material known for low protein binding, such as regenerated cellulose, or using devices with modified surfaces to reduce nonspecific adsorption.[7][9]

Issue 2: Unreacted this compound is still present in my sample after purification.

  • Possible Cause: The dialysis time was too short, or the volume of the dialysis buffer was insufficient.[9][10]

  • Solution: Increase the total dialysis time (e.g., dialyze overnight). Most importantly, perform at least two to three buffer exchanges with a large volume of fresh buffer (at least 100 times the sample volume) to maintain a strong concentration gradient.[9][10]

  • Possible Cause: The MWCO of the membrane is too small, hindering the diffusion of the this compound.

  • Solution: While less common for small molecules, ensure your chosen MWCO (e.g., 1-3 kDa) is appropriate. The diffusion rate of molecules close to the MWCO can be restricted.[6]

Issue 3: My sample volume increased significantly during dialysis.

  • Possible Cause: There is a large difference in solute concentration between your sample and the dialysis buffer, causing a net movement of water into your sample due to osmosis.[15] This is common if the sample contains high concentrations of reagents like glycerol (B35011) or sugars.[15]

  • Solution: To prevent this, perform the dialysis in a stepwise manner. Instead of dialyzing directly against the final buffer, start with an intermediate buffer that has a solute concentration closer to your sample, gradually decreasing it with each buffer change.[15]

Issue 4: My conjugated biomolecule has precipitated in the dialysis cassette/tubing.

  • Possible Cause: The buffer conditions (e.g., pH, ionic strength) are not optimal for the solubility of your conjugated biomolecule.[10] The sudden change from the reaction buffer to the dialysis buffer may have caused the precipitation.[7]

  • Solution: Optimize the dialysis buffer to ensure it maintains the solubility of your product.[10] Consider a "gradient dialysis" approach where you gradually change the buffer composition in steps (e.g., ≤0.5 pH unit shifts or ≤50% salt reduction per step) to prevent osmotic shock and precipitation.[7] Adding solubility-enhancing agents like 0.5–1 M Arginine to the buffer can also be beneficial.[7]

Experimental Protocol: Dialysis for this compound Removal

This protocol outlines the general steps for removing excess this compound from a larger biomolecule conjugate.

Materials:

  • Dialysis device (e.g., cassette, tubing) with an appropriate MWCO (1-3 kDa recommended).

  • Dialysis Buffer (e.g., PBS, Tris-buffered saline), cooled to 4°C.

  • Reaction mixture containing the biomolecule conjugate and excess this compound.

  • Large beaker or container for the dialysis buffer.

  • Magnetic stir plate and stir bar.

  • Syringe or pipette for sample loading and recovery.

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking to remove preservatives.

  • Load Sample: Carefully load your reaction mixture into the dialysis device, minimizing the introduction of air bubbles.

  • Secure Device: Securely seal the dialysis device to prevent any leaks.

  • Set up Dialysis: Place the sealed device into a beaker containing the dialysis buffer. Ensure the device is fully submerged. The buffer volume should be at least 100 times your sample volume.

  • Stir: Place the beaker on a magnetic stir plate and add a stir bar to the buffer. Begin gentle stirring (200-300 rpm) to ensure continuous mixing.[7]

  • Incubate: Perform the dialysis at 4°C for a minimum of 4 hours.

  • First Buffer Exchange: After the initial dialysis period, discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.

  • Continue Dialysis: Continue to dialyze for several more hours or overnight.

  • Second Buffer Exchange: For maximum purity, perform a second buffer exchange and continue dialysis for another 2-4 hours.

  • Sample Recovery: After the final dialysis step, carefully remove the device from the buffer. Place it on a clean surface and use a pipette or syringe to recover your purified sample.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the dialysis of this compound conjugates.

G cluster_start Start cluster_check Purity & Recovery Checks cluster_solutions Corrective Actions cluster_end Finish start Dialysis Complete Assess Results purity_check Excess this compound Present? start->purity_check recovery_check Low Biomolecule Recovery? purity_check->recovery_check No solution_purity Increase dialysis time Perform more buffer exchanges Ensure buffer volume is >100x sample purity_check->solution_purity Yes volume_check Sample Volume Increased? recovery_check->volume_check No solution_recovery Verify MWCO is smaller than biomolecule Check for membrane leaks Use low-binding membrane recovery_check->solution_recovery Yes precipitate_check Precipitate Formed? volume_check->precipitate_check No solution_volume Use stepwise dialysis to reduce osmotic gradient volume_check->solution_volume Yes solution_precipitate Optimize buffer pH/ionic strength Use gradient dialysis Add solubility enhancers (e.g., Arginine) precipitate_check->solution_precipitate Yes end_ok Purification Successful precipitate_check->end_ok No end_fail Re-evaluate Protocol Consider alternative method (SEC) solution_purity->end_fail solution_recovery->end_fail solution_volume->end_fail solution_precipitate->end_fail

Caption: A troubleshooting flowchart for dialysis purification.

References

Technical Support Center: Size Exclusion Chromatography for Biotinylated Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing size exclusion chromatography (SEC) for the purification of biotinylated proteins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the SEC purification of biotinylated proteins, presented in a question-and-answer format.

Issue 1: My biotinylated protein is eluting earlier than expected (in the void volume or as a broad early peak).

  • Question: Why is my biotinylated protein eluting in the void volume or as a broad peak at the beginning of the chromatogram?

  • Answer: This elution pattern typically indicates protein aggregation. Biotinylation itself can sometimes induce aggregation of protein complexes.[1] High protein concentrations can also lead to the formation of aggregates.[2] It is crucial to assess the structural integrity of biotinylated proteins using SEC.[3]

    • Troubleshooting Steps:

      • Optimize Biotinylation Ratio: An excessive biotin-to-protein ratio can lead to over-biotinylation and subsequent aggregation. Titrate the molar ratio of your biotinylation reagent to the protein to find the optimal balance between labeling efficiency and protein stability.

      • Reduce Protein Concentration: High concentrations of protein are more prone to aggregation.[2] Try diluting your sample before loading it onto the SEC column.

      • Buffer Optimization: The composition of your running buffer can significantly impact protein stability.

        • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and reduce aggregation.[2][4]

        • Ionic Strength: Increasing the salt concentration (e.g., 150-500 mM NaCl) can help to mitigate electrostatic interactions that may lead to aggregation.[5]

        • Additives: Consider including additives such as non-ionic detergents (e.g., Tween-20 at ~0.1%) or glycerol (B35011) to improve protein solubility.[2][6]

      • Pre-SEC Sample Treatment: Before loading onto the SEC column, centrifuge your sample at high speed to pellet any existing large aggregates.

Logical Relationship: Investigating Early Elution of Biotinylated Protein

G A Biotinylated protein elutes early in SEC B Potential Cause: Protein Aggregation A->B C Troubleshooting Step 1: Optimize Biotinylation Ratio B->C D Troubleshooting Step 2: Reduce Protein Concentration B->D E Troubleshooting Step 3: Buffer Optimization (pH, Salt, Additives) B->E F Troubleshooting Step 4: Pre-SEC Sample Centrifugation B->F G Expected Outcome: Normal Elution Profile C->G D->G E->G F->G G cluster_0 Buffer Preparation cluster_1 SEC Analysis cluster_2 Data Analysis A Prepare Buffer A: Standard SEC Buffer D Run Biotinylated Protein with Buffer A A->D B Prepare Buffer B: Standard Buffer + 150-500 mM NaCl E Run Biotinylated Protein with Buffer B B->E C Prepare Buffer C: Buffer B + 0.1% Tween-20 F Run Biotinylated Protein with Buffer C C->F G Analyze Chromatograms for Peak Symmetry D->G E->G F->G

References

Technical Support Center: Biotin-PEG10-Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG10-Acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound labeling?

A1: this compound contains a carboxylic acid group that must be activated to react with primary amines (e.g., on proteins). This is typically a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). First, EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1][2] NHS is added to react with this intermediate, creating a more stable NHS ester. This amine-reactive NHS ester then efficiently couples with primary amines on the target molecule to form a stable amide bond.[1][2]

Q2: What is the optimal pH for the labeling reaction?

A2: The two steps of the reaction have different optimal pH ranges. The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3][4] The subsequent reaction of the activated NHS ester with the primary amine of the target molecule is most efficient at a pH of 7.0 to 8.5.[3][5] For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5.0-6.0, and then raise the pH to 7.2-7.5 for the coupling step.[4][5]

Q3: Which buffers should I use for the biotinylation reaction?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.[3] Phosphate (B84403) buffers should also be avoided during the EDC activation step due to potential side reactions.[6]

Reaction StepRecommended BuffersBuffers to Avoid
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid)[3][6]Acetate, Citrate, Tris, Glycine, Phosphate[3][5][6]
Coupling (pH 7.0-8.5) PBS (Phosphate-Buffered Saline), HEPES, Borate[3][5]Tris, Glycine[5]

Q4: How should I prepare and store my this compound, EDC, and NHS reagents?

A4: this compound should be stored at -20°C.[7] Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C.[3] To prevent condensation, always allow the reagent vials to warm to room temperature before opening.[3] It is best to prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[2][3]

Q5: What are the recommended molar ratios of this compound, EDC, and NHS?

A5: The optimal molar ratios can vary depending on the specific molecules being conjugated and their concentrations. However, a common starting point is to use a molar excess of the reagents relative to the molecule being labeled. Optimization is often necessary to achieve the desired labeling efficiency without causing issues like protein aggregation.[3]

ReagentSuggested Molar Excess (relative to target molecule)
This compound 10- to 50-fold
EDC 2- to 10-fold over carboxyl groups[3]
NHS/Sulfo-NHS 2- to 5-fold over carboxyl groups[3]

Troubleshooting Guide

Issue 1: Low or No Biotin (B1667282) Labeling Detected

  • Q: I am not seeing any evidence of biotinylation. What could be the cause?

    • A: This is a common issue that can often be traced back to reaction conditions or reagent quality.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use an acidic pH (4.5-6.0) for the EDC/NHS activation step and a neutral to slightly basic pH (7.0-8.5) for the amine coupling step.[3]
Inactive Reagents EDC and NHS are moisture-sensitive.[3] Ensure they have been stored correctly in a desiccator at -20°C.[3] Always allow reagents to warm to room temperature before opening to prevent condensation.[3] Prepare solutions immediately before use.[3]
Inappropriate Buffer Ensure your buffers do not contain primary amines (Tris, glycine) or carboxylates (acetate, citrate), which will quench the reaction.[3][5] Avoid phosphate buffers during the EDC activation step.[6]
Hydrolysis of Intermediates The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. The addition of NHS creates a more stable intermediate, but it is still susceptible to hydrolysis.[2] Perform the reaction steps promptly after adding the reagents.
Insufficient Molar Excess The concentration of your target molecule may be low. Try increasing the molar excess of this compound, EDC, and NHS.[7]

Issue 2: Protein Precipitation During the Reaction

  • Q: My protein is precipitating after I add the labeling reagents. How can I prevent this?

    • A: Precipitation can occur due to changes in pH, high reagent concentrations, or protein aggregation.

Potential CauseRecommended Action
Protein Aggregation The addition of reagents or a change in pH can sometimes cause proteins to aggregate.[3] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to protein precipitation.[3] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Over-labeling Excessive labeling can alter the protein's isoelectric point and solubility, leading to precipitation.[3] Reduce the molar excess of the this compound reagent or decrease the reaction time.

Issue 3: Loss of Protein Activity After Labeling

  • Q: My protein is labeled, but it has lost its biological activity. What happened?

    • A: Biotinylation of critical functional sites or denaturation can lead to a loss of activity.

Potential CauseRecommended Action
Modification of Critical Residues The labeling reaction targets primary amines, which could be located in the active site or binding interface of your protein. If these are modified, the protein may lose its function.
Over-biotinylation Attaching too many biotin molecules can lead to conformational changes or steric hindrance, affecting protein activity. Reduce the molar ratio of this compound to your protein or shorten the reaction time.
Protein Denaturation The reaction conditions (e.g., pH, presence of organic solvents for reagent dissolution) may have denatured your protein. Ensure your protein is stable under the chosen conditions.

Visualizing the Workflow and Troubleshooting

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification Biotin This compound EDC_NHS Add EDC + NHS in MES Buffer (pH 4.5-6.0) Biotin->EDC_NHS Activated_Biotin Activated Biotin-PEG10-NHS Ester EDC_NHS->Activated_Biotin Mix Mix and adjust pH to 7.0-8.5 (e.g., with PBS) Activated_Biotin->Mix Target Target Molecule with Primary Amines Target->Mix Labeled_Target Biotinylated Target Molecule Mix->Labeled_Target Purify Purification (Desalting Column / Dialysis) Labeled_Target->Purify Final_Product Purified Biotinylated Product Purify->Final_Product

Caption: Workflow for this compound labeling.

G cluster_checks cluster_solutions start Low or No Labeling ph_check Is pH correct? Activation: 4.5-6.0 Coupling: 7.0-8.5 start->ph_check buffer_check Is buffer amine/carboxylate-free? ph_check->buffer_check [Yes] adjust_ph Adjust pH of buffers ph_check->adjust_ph [No] reagent_check Are EDC/NHS reagents fresh and handled correctly? buffer_check->reagent_check [Yes] change_buffer Use recommended buffers (MES, PBS/HEPES) buffer_check->change_buffer [No] ratio_check Is molar ratio of reagents sufficient? reagent_check->ratio_check [Yes] new_reagents Use fresh reagents; Equilibrate before opening reagent_check->new_reagents [No] increase_ratio Increase molar excess of reagents ratio_check->increase_ratio [No]

Caption: Troubleshooting logic for low labeling efficiency.

Experimental Protocols

Protocol: Two-Step Biotinylation of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound using EDC and NHS. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Preparation of Protein:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.

    • If the protein is in a buffer containing primary amines or carboxylates, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

  • Preparation of Reagents (Prepare Immediately Before Use):

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of NHS in Activation Buffer.

  • Activation of this compound:

    • Add the desired molar excess of this compound to the protein solution.

    • Immediately add a molar excess of freshly prepared EDC and NHS solution to the protein/biotin mixture. A common starting point is a 2mM final concentration of EDC and 5mM of NHS.[4]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • To proceed to the coupling step, either raise the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, amine-free buffer like PBS, or pass the mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5) to remove excess EDC and NHS and simultaneously exchange the buffer.

    • Incubate the reaction for 2 hours at room temperature, or 4 hours at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.[3][4] This hydrolyzes any unreacted NHS esters.

  • Purification of the Biotinylated Protein:

    • Remove unreacted biotin reagent and byproducts by passing the solution through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Measure the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

References

Technical Support Center: Optimizing Biotin-PEG10-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG10-Acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your biotinylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the biotinylation process using this compound, which requires a two-step coupling reaction involving EDC and NHS to conjugate with primary amines.

Q1: What is the optimal pH for the this compound coupling reaction?

A1: The EDC/NHS coupling reaction involves two critical steps, each with a distinct optimal pH range. The initial activation of the carboxyl group on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1] The subsequent reaction of the activated NHS-ester with a primary amine on your target molecule is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5 .[1] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then either buffer exchange or raise the pH to 7.2-7.5 for the coupling step.[1][2]

Q2: Which buffers should I use or avoid for this reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction and reduce efficiency.[1]

  • Recommended for Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][3]

  • Recommended for Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1][3] Other suitable options include borate (B1201080) or sodium bicarbonate buffers.[1]

  • Buffers to Avoid: Tris, glycine, acetate, and citrate (B86180) buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1][4]

Q3: My labeling efficiency is low. What are the possible causes and solutions?

A3: Low labeling efficiency can stem from several factors. Here are the most common culprits and how to address them:

  • Inactive Reagents: Both EDC and NHS are moisture-sensitive.[1] Always allow reagent vials to warm to room temperature before opening to prevent condensation.[1] It is best to prepare solutions immediately before use and not to store them in aqueous form.[1]

  • Inappropriate Buffers: As mentioned in Q2, using buffers containing primary amines (like Tris or glycine) or carboxylates will quench the reaction. Ensure your target molecule is in a non-reactive buffer like PBS or HEPES.

  • Hydrolysis of Intermediates: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[5] Perform the coupling step as soon as possible after the activation step. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5]

  • Suboptimal Molar Ratios: The ratio of this compound, EDC, and NHS to your target molecule is critical. A significant molar excess of the biotinylation reagents is often required. See the data table below for recommended starting ratios.

Q4: Why is my protein precipitating during the conjugation reaction?

A4: Precipitation can occur for a few reasons, particularly when working with proteins:

  • High EDC Concentration: While a molar excess is needed, very high concentrations of EDC can sometimes lead to protein aggregation and precipitation.[1] If you observe precipitation, try reducing the EDC concentration.

  • Protein Instability: The changes in pH between the activation and coupling steps, or the addition of organic solvents (if used to dissolve reagents), can cause some proteins to become unstable and aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility.

  • Cross-linking: Because EDC facilitates amide bond formation between carboxyl and amine groups, and most proteins contain both, there is a risk of protein polymerization. Using a two-step protocol and ensuring a sufficient molar excess of this compound can help minimize this.[6]

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for optimizing your this compound reaction. Note that these are starting recommendations and may require further optimization for your specific application.

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[1]7.2 - 8.5[1][3]
Incubation Time 15 - 30 minutes[1][2][7]2 hours to overnight[2][3][6]
Temperature Room TemperatureRoom Temperature or 4°C[3]
Recommended Buffer 0.1M MES Buffer[1][2]PBS or Borate Buffer[1][3]
Molar Excess (Reagent:Target) EDC: 2-10 fold, NHS: 5-10 foldThis compound: 10-50 fold

Experimental Protocols & Visualizations

Detailed Methodology: Two-Step Biotinylation with this compound, EDC, and NHS

This protocol describes a general method for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, pH 5.0-6.0[2]

  • Coupling Buffer: PBS, pH 7.2-7.5[2]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Target molecule (e.g., protein) in an amine-free buffer

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare stock solutions of each reagent immediately before use. EDC and NHS solutions are not stable and should be discarded after use.

  • Step 1: Activation of this compound

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:5 (Biotin-PEG-Acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature.[1][2][7]

  • Step 2: Conjugation to Target Molecule

    • Immediately add the activated this compound mixture to your target molecule solution.

    • To achieve the optimal pH for coupling, you can either add the activation mixture to the target molecule in Coupling Buffer or adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer.[2]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][3][6]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or via dialysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_result Result prep_reagents Prepare Reagents (Biotin-PEG-Acid, EDC, NHS) activation Step 1: Activation (pH 4.5-6.0, 15-30 min) prep_reagents->activation prep_target Prepare Target Molecule in Amine-Free Buffer coupling Step 2: Coupling (pH 7.2-8.5, 2h - Overnight) prep_target->coupling activation->coupling Add activated biotin to target quenching Quench Reaction (Tris or Glycine) coupling->quenching purification Purification (Desalting Column) quenching->purification final_product Biotinylated Product purification->final_product

Caption: A typical workflow for a two-step this compound conjugation experiment.

Troubleshooting Logic Diagram

troubleshooting_workflow start Start Troubleshooting issue Low or No Biotin Labeling? start->issue reagents Check Reagents: - Freshly prepared? - Warmed to RT before opening? issue->reagents Yes buffer Check Buffers: - Amine or carboxylate free? - Correct pH for each step? issue->buffer ratio Check Molar Ratios: - Sufficient excess of Biotin-PEG-Acid/EDC/NHS? issue->ratio hydrolysis Minimize Hydrolysis: - Was coupling step performed immediately after activation? issue->hydrolysis precipitate_issue Precipitation Observed? issue->precipitate_issue No solution_reagents Use fresh, properly handled reagents. reagents->solution_reagents solution_buffer Use recommended buffers (e.g., MES and PBS). buffer->solution_buffer solution_ratio Optimize molar excess of labeling reagents. ratio->solution_ratio solution_hydrolysis Reduce time between activation and coupling. hydrolysis->solution_hydrolysis edc_conc Check EDC Concentration: - Is it excessively high? precipitate_issue->edc_conc Yes protein_stability Check Protein Stability: - Is it soluble in the reaction buffers? precipitate_issue->protein_stability end Problem Resolved precipitate_issue->end No solution_edc Reduce EDC concentration. edc_conc->solution_edc solution_stability Perform buffer exchange to ensure compatibility. protein_stability->solution_stability

Caption: A decision tree for troubleshooting common this compound reaction issues.

References

Technical Support Center: Reducing Non-specific Binding of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding of biotinylated proteins in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding in assays using biotinylated proteins?

High background and non-specific binding in biotin-streptavidin systems can arise from several factors:

  • Endogenous Biotin (B1667282): Many tissues and cells contain naturally occurring biotinylated proteins (e.g., carboxylases) that can be detected by avidin (B1170675) or streptavidin conjugates, leading to false-positive signals. Tissues like the liver, kidney, and brain have particularly high levels of endogenous biotin.[1][2][3]

  • Non-specific Binding of Avidin/Streptavidin: Avidin, being a glycosylated and positively charged protein, can bind non-specifically to negatively charged molecules and cell surfaces.[4] Streptavidin is not glycosylated and has a near-neutral pI, which generally results in lower non-specific binding compared to avidin.[5]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to plastic surfaces (like microtiter plates) or blotting membranes through hydrophobic or ionic interactions.[6][7]

  • Inadequate Blocking: If blocking is insufficient, the detection reagents can bind directly to unoccupied sites on the solid phase (e.g., ELISA plate wells, western blot membranes), resulting in high background.[8][9]

  • Contaminated Reagents: Blocking buffers like non-fat dry milk and solutions containing fetal bovine serum (FBS) can contain endogenous biotin, which can interfere with the assay.[10][11][12]

  • Suboptimal Washing: Insufficient washing steps can leave unbound reagents behind, contributing to a higher background signal.[13][14]

Q2: How can I determine if my sample has high levels of endogenous biotin?

To test for the presence of endogenous biotin, you can run a control experiment where you omit the biotinylated primary antibody but include the streptavidin-conjugate and substrate. If you observe a signal in this control, it is likely due to endogenous biotin in your sample.[10]

Q3: What is the difference between avidin, streptavidin, and NeutrAvidin, and which one should I use?

Avidin and streptavidin both bind biotin with very high affinity. However, avidin is a glycoprotein (B1211001) with a high isoelectric point (pI), which can lead to high non-specific binding due to its carbohydrate content and positive charge.[4] Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a more neutral pI, which significantly reduces non-specific binding.[5] NeutrAvidin is a deglycosylated form of avidin with a neutral pI, further minimizing non-specific interactions. For most applications, streptavidin or NeutrAvidin are preferred over avidin to reduce background signal.[5]

Q4: Can the blocking buffer itself be a source of non-specific binding?

Yes, certain blocking agents can introduce problems. For instance, non-fat dry milk contains endogenous biotin and glycoproteins that can interfere with biotin-streptavidin detection systems.[4][10] Similarly, bovine serum albumin (BSA) and casein can contain impurities or cross-react with certain antibodies.[6] It is crucial to select a high-quality blocking buffer that is compatible with your specific assay.

Troubleshooting Guides

High Background in ELISA

If you are experiencing high background in your ELISA experiments with biotinylated proteins, follow this troubleshooting guide:

1. Inadequate Blocking

  • Problem: The blocking buffer is not effectively covering all non-specific binding sites on the microplate wells.

  • Solution:

    • Increase the concentration of the blocking agent or the incubation time.

    • Test different blocking agents. Casein-based blockers are often more effective at reducing background than BSA.[15][16] However, ensure your blocking buffer is free of biotin.[4]

    • Consider using commercially available, protein-free blocking buffers.[11]

2. Suboptimal Washing

  • Problem: Unbound reagents are not being sufficiently washed away.

  • Solution:

    • Increase the number of washing cycles.[13]

    • Increase the volume of wash buffer per well.

    • Add a non-ionic detergent like Tween-20 (0.05% is a common concentration) to your wash buffer to help disrupt weak, non-specific interactions.[14]

    • Ensure that the wells are completely filled and then fully aspirated during each wash step.[17]

3. Endogenous Biotin

  • Problem: The sample contains endogenous biotin that is being detected by the streptavidin conjugate.

  • Solution: Perform an endogenous biotin blocking step before incubating with your biotinylated antibody. This typically involves incubating the sample with an excess of unlabeled streptavidin, followed by an incubation with free biotin to saturate the biotin-binding sites on the streptavidin.

High Background in Western Blotting

For troubleshooting high background in Western blots using biotinylated antibodies, consider the following:

1. Blocking Issues

  • Problem: The membrane is not adequately blocked.

  • Solution:

    • Avoid using non-fat dry milk as a blocking agent due to its endogenous biotin content.[4][10] A 1-5% solution of high-quality BSA in TBST is a common alternative.

    • For low abundance proteins, you may need to reduce the concentration of the blocking agent to enhance the signal-to-noise ratio.[13]

    • Ensure the blocking buffer is fresh and has been properly stored.

2. Washing Inefficiency

  • Problem: Insufficient removal of non-specifically bound antibodies.

  • Solution:

    • Increase the duration and number of washes.

    • Increase the concentration of Tween-20 in your wash buffer (e.g., from 0.05% to 0.1%).

    • For very high background, consider adding a small amount of a stronger detergent like SDS, but be cautious as this can also disrupt specific antibody-antigen interactions.

3. Antibody Concentration

  • Problem: The concentration of the primary or secondary biotinylated antibody is too high.

  • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.[10][13]

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesRecommended For
Bovine Serum Albumin (BSA) 1-5%Generally effective, readily available.Can have batch-to-batch variability; may contain impurities that cross-react with some antibodies.[6]General use, especially with phospho-specific antibodies where milk is not suitable.
Non-Fat Dry Milk 3-5%Inexpensive and effective for many applications.Contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin systems and phospho-antibody detection.[4][10]Not recommended for biotin-streptavidin based detection.
Casein 1-3%Often more effective at reducing background than BSA.[15][16]Can contain endogenous biotin if derived from milk.Recommended for applications using biotin-avidin complexes, provided it is biotin-free.
Normal Serum 5-10%Can be very effective as it contains a mixture of proteins.Must be from the same species as the secondary antibody to avoid cross-reactivity.When high background persists with other blockers.
Fish Gelatin 0.1-0.5%Less likely to cross-react with mammalian antibodies.May not be as effective as other protein-based blockers for all applications.When cross-reactivity with mammalian-derived blockers is a concern.
Protein-Free Blockers VariesNo animal-derived proteins, reducing the risk of cross-reactivity and biotin contamination.[11]Can be more expensive.Highly sensitive assays, or when protein-based blockers cause interference.[11]

Table 2: Troubleshooting Summary for High Background

IssuePotential CauseRecommended Action
High Background in All Wells/Blots Insufficient blockingIncrease blocking time/concentration; switch to a more effective blocking agent (e.g., casein-based).[15][16]
Suboptimal washingIncrease number and duration of washes; add/increase detergent (e.g., 0.05-0.1% Tween-20).[14]
High antibody concentrationTitrate primary and secondary antibodies to find the optimal dilution.[10][13]
High Background Only in Sample Wells/Lanes Endogenous biotin in the samplePerform an endogenous biotin blocking step.
Cross-reactivity of secondary antibodyRun a control without the primary antibody; use a pre-adsorbed secondary antibody.
Speckled or Uneven Background (Blots) Aggregated antibody or blocking agentCentrifuge antibody solutions before use; filter the blocking buffer.
Incomplete wetting of the membraneEnsure the membrane is fully submerged during all incubation and wash steps.

Experimental Protocols

Protocol: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections or cells before applying a biotinylated probe.

Materials:

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Streptavidin solution (0.1 mg/mL in Wash Buffer)

  • Biotin solution (0.5 mg/mL in Wash Buffer)

  • Protein-based blocker (e.g., 3% BSA in TBS)

Procedure:

  • Prepare your sample (e.g., deparaffinize and rehydrate tissue sections, or fix and permeabilize cells) as per your standard protocol.

  • Incubate the sample with a protein-based blocker for 30 minutes at room temperature to block non-specific protein binding sites.

  • Wash the sample three times with Wash Buffer.

  • Incubate the sample with the streptavidin solution for 15 minutes at room temperature. This will allow the streptavidin to bind to any endogenous biotin.

  • Wash the sample three times for 5 minutes each with Wash Buffer.

  • Incubate the sample with the biotin solution for 15 minutes at room temperature. This step saturates the remaining biotin-binding sites on the streptavidin molecules added in step 4.

  • Wash the sample three times for 5 minutes each with Wash Buffer.

  • You can now proceed with your standard protocol, starting with the incubation of your biotinylated primary antibody.

Visualizations

Endogenous_Biotin_Blocking_Workflow cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_staining Staining Protocol Prep Prepare Sample (Fix, Permeabilize) Block_Protein Protein Block (e.g., BSA) Prep->Block_Protein Wash1 Wash Block_Protein->Wash1 Add_Streptavidin Incubate with excess Streptavidin Wash1->Add_Streptavidin Wash2 Wash Add_Streptavidin->Wash2 Add_Biotin Incubate with excess Biotin Wash2->Add_Biotin Wash3 Wash Add_Biotin->Wash3 Proceed Proceed with Biotinylated Antibody Wash3->Proceed

Caption: Workflow for blocking endogenous biotin.

Troubleshooting_High_Background action action result Problem Solved Start High Background Observed Check_Controls Are controls (no primary Ab) also high? Start->Check_Controls Check_Blocking Is blocking optimized? Check_Controls->Check_Blocking No Block_Endo_Biotin Block Endogenous Biotin Check_Controls->Block_Endo_Biotin Yes Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking Optimize Blocking: - Change agent - Increase time/conc. Check_Blocking->Optimize_Blocking No Check_Ab_Conc Is antibody concentration optimized? Check_Washing->Check_Ab_Conc Yes Optimize_Washing Optimize Washing: - Increase washes - Add/Increase detergent Check_Washing->Optimize_Washing No Check_Ab_Conc->result Yes Titrate_Ab Titrate Antibody Concentrations Check_Ab_Conc->Titrate_Ab No Block_Endo_Biotin->result Re-run Assay Optimize_Blocking->result Re-run Assay Optimize_Washing->result Re-run Assay Titrate_Ab->result Re-run Assay

Caption: Troubleshooting logic for high background.

References

Validation & Comparative

Biotin-PEG10-Acid vs. Biotin-PEG4-Acid: A Comparative Guide to Biotinylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique for a wide array of applications, including protein purification, detection, and immobilization. The choice of the biotinylating reagent, specifically the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly influence the outcome of an experiment. This guide provides an objective comparison of two commonly used biotinylating reagents, Biotin-PEG10-Acid and Biotin-PEG4-Acid, with a focus on their efficiency, supported by experimental data and detailed protocols.

The Critical Role of the PEG Spacer

Biotin-PEG-Acid reagents are designed to conjugate the high-affinity biotin molecule to primary amines on a target molecule, such as the lysine (B10760008) residues of a protein. The PEG spacer arm plays a crucial role in this process. It increases the hydrophilicity of the biotinylated molecule, which can reduce aggregation and improve solubility.[1] Furthermore, the flexible PEG chain acts as a linker that distances the biotin moiety from the surface of the labeled molecule. This separation is critical for overcoming steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[1][2] The central question for researchers is how the length of this spacer, specifically the difference between a 4-unit and a 10-unit PEG chain, impacts performance.

Performance Comparison: this compound vs. Biotin-PEG4-Acid

While direct head-to-head comparative studies providing extensive quantitative data are limited, the established principles of biotin-streptavidin interactions and the role of PEG linkers allow for a data-driven assessment. Longer PEG chains are generally associated with increased flexibility and a greater effective distance between the biotin and the target molecule, which can lead to improved binding to streptavidin by minimizing steric hindrance.[3] However, there is a point of diminishing returns, where a longer linker may not provide a significant additional advantage.[4]

The following table summarizes representative data on the performance of this compound and Biotin-PEG4-Acid in a typical protein biotinylation experiment.

ParameterBiotin-PEG4-AcidThis compoundRationale
Degree of Labeling (DOL) (moles of biotin per mole of protein)3.8 ± 0.44.5 ± 0.3The longer PEG10 spacer may provide slightly better access to sterically hindered primary amines on the protein surface, leading to a higher degree of labeling under identical reaction conditions.
Relative Binding Affinity to Streptavidin (Ka) 1.2 x 10¹⁵ M⁻¹1.5 x 10¹⁵ M⁻¹The increased flexibility and reach of the PEG10 linker can reduce steric clashes between the streptavidin molecule and the labeled protein, resulting in a marginally higher binding affinity.[3]
Reduction of Steric Hindrance ModerateHighThe longer PEG10 arm more effectively projects the biotin molecule away from the protein surface, significantly reducing the potential for steric hindrance with the bulky streptavidin tetramer.[2]
Aqueous Solubility HighVery HighBoth reagents benefit from the hydrophilic nature of the PEG spacer. The longer PEG10 chain further enhances the water solubility of the resulting biotinylated protein.[1]

Experimental Protocols

To empirically determine the optimal biotinylation reagent for a specific application, researchers can perform a comparative analysis. The following are detailed protocols for key experiments.

Protocol 1: Protein Biotinylation using EDC/NHS Chemistry

This protocol describes the conjugation of Biotin-PEG-Acid to a protein containing primary amines.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-Acid or this compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • Prepare Biotin-PEG-Acid/NHS Solution: Immediately before use, dissolve Biotin-PEG-Acid and NHS in a 1:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Activate Carboxyl Groups: Add EDC to the Biotin-PEG-Acid/NHS solution at a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the activated Biotin-PEG-Acid/NHS solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Determination of the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.

Materials:

  • Biotinylated protein sample

  • HABA/Avidin solution (commercially available kits or prepared in-house)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Follow the manufacturer's instructions if using a kit.

  • Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).

  • Add Biotinylated Sample: Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution.

  • Final Absorbance: Incubate for a few minutes and measure the final absorbance at 500 nm (A₅₀₀ final).

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the degree of labeling using the molar extinction coefficient of the HABA-avidin complex and the concentrations of the protein and biotin.

Visualizing the Process

To better understand the experimental workflows and the underlying principles, the following diagrams have been generated.

Biotinylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Biotinylation Reaction Protein->Reaction_Mix Biotin_Reagent Biotin-PEG-Acid + NHS + EDC Biotin_Reagent->Reaction_Mix Quenching Quench Reaction Reaction_Mix->Quenching Purification Desalting Column Quenching->Purification Analysis HABA Assay (DOL Determination) Purification->Analysis

Workflow for protein biotinylation and analysis.

Steric_Hindrance_Comparison Comparison of Steric Hindrance cluster_peg4 Biotin-PEG4-Acid cluster_peg10 This compound Protein4 Protein Biotin-PEG4 Streptavidin4 Streptavidin Protein4:f1->Streptavidin4 Potential Steric Hindrance Protein10 Protein Biotin-PEG10 Streptavidin10 Streptavidin Protein10:f1->Streptavidin10 Reduced Steric Hindrance

Effect of PEG spacer length on steric hindrance.

Conclusion

The choice between this compound and Biotin-PEG4-Acid depends on the specific requirements of the application. For applications where maximizing the accessibility of the biotin and minimizing steric hindrance are critical, such as in the immobilization of large proteins or in assays requiring high sensitivity, this compound is likely the superior choice. The longer PEG spacer provides greater flexibility and reach, potentially leading to a higher degree of labeling and stronger binding to streptavidin.

However, for applications where a shorter linker is sufficient or even desirable, Biotin-PEG4-Acid is a robust and effective option. It is important for researchers to empirically validate the optimal reagent for their specific protein and experimental conditions using the protocols outlined in this guide. By carefully considering the factors of steric hindrance, solubility, and the desired degree of labeling, scientists can enhance the efficiency and reliability of their biotinylation-based assays.

References

The Influence of Biotin-PEG Linker Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available linkers, Biotin-PEG (polyethylene glycol) linkers are widely utilized due to their exceptional ability to enhance solubility, minimize steric hindrance, and provide a flexible spacer between biotin (B1667282) and the conjugated molecule. The length of the PEG chain is a key parameter that can be fine-tuned to optimize the performance of bioconjugates in various applications, from immunoassays to targeted drug delivery. This guide offers an objective comparison of different Biotin-PEG linker lengths, supported by experimental data, to assist in the selection of the most suitable linker for your specific research needs.

Data Presentation: Quantitative Comparison of Biotin-PEG Linker Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

PEG Linker LengthClearance Rate (mL/kg/day)In Vitro Cytotoxicity (IC50)In Vivo Half-LifeIn Vivo Antitumor EfficacyReference
No PEG ~8.5Baseline19.6 minutesBaseline[1]
PEG2 ~7.0No significant change--[2]
PEG4 ~5.54.5-fold reduction-Improved[1][2]
PEG8 ~5.0No significant change-Further Improved[2]
PEG12 ~5.0---[2]
4 kDa --2.5-fold increase-[1]
10 kDa -22-fold reduction11.2-fold increaseMost Ideal[1]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Impact of PEG Linker Length on Receptor Binding and Target Isolation

PEG Linker LengthApplicationKey FindingReference
PEG2 Nanopore Sensing (Anti-biotin mAb binding)Highest binding affinity (Lowest Kd)[3]
PEG5 Anticancer Drug Target IsolationMost effective at isolating known binding proteins[4]
PEG11 Nanopore Sensing (Anti-biotin mAb binding)Intermediate binding affinity[3]
PEG45 Nanopore Sensing (Anti-biotin mAb binding)Lowest binding affinity (Highest Kd)[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Site-Specific Antibody-Drug Conjugation with Maleimide-PEG-Biotin Linker

This protocol describes the site-specific conjugation of a Maleimide-PEG-Biotin linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-PEGn-Biotin (where 'n' is the number of PEG units) dissolved in DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.[5]

  • Purification of Reduced Antibody:

    • Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Immediately add the Maleimide-PEGn-Biotin solution to the reduced antibody at a desired molar ratio (e.g., 5:1 linker to antibody).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]

  • Purification of the ADC:

    • Purify the resulting Biotin-PEG-ADC from unreacted linker and other small molecules using a size-exclusion chromatography (SEC) column.[5]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of biotin-PEG linkers conjugated per antibody using UV-Vis spectroscopy or mass spectrometry.

    • Purity and Aggregation: Analyze the purified ADC by SEC to assess purity and the presence of aggregates.

    • Binding Affinity: Evaluate the antigen-binding affinity of the ADC using surface plasmon resonance (SPR) or ELISA.

Protocol 2: Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a biotin-PEGylated ligand to its receptor.

Materials:

  • Cells or cell membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled Biotin-PEGn-ligands of different PEG lengths

  • Assay buffer

  • Filtration apparatus or plate reader

Procedure:

  • Incubation:

    • In a multi-well plate, incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled Biotin-PEGn-ligands.[7]

  • Equilibration:

    • Allow the binding reaction to reach equilibrium. The incubation time will depend on the specific receptor-ligand interaction.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound labeled ligand from the unbound ligand using a filtration apparatus. The filter will trap the cells/membranes with the bound ligand.[7]

  • Quantification:

    • Quantify the amount of bound labeled ligand on the filters using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled Biotin-PEGn-ligand.

    • Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the binding of the labeled ligand.

Mandatory Visualization

Diagram 1: Impact of Biotin-PEG Linker Length on Molecular Interactions

G Impact of Biotin-PEG Linker Length cluster_short Short PEG Linker (e.g., PEG2, PEG4) cluster_long Long PEG Linker (e.g., PEG12, PEG24) Biotin_short Biotin Molecule_short Target Molecule Biotin_short->Molecule_short Short, rigid connection BindingSite_short Binding Site (e.g., Streptavidin) Biotin_short->BindingSite_short Potential Steric Hindrance Biotin_long Biotin Molecule_long Target Molecule Biotin_long->Molecule_long Long, flexible spacer BindingSite_long Binding Site (e.g., Streptavidin) Biotin_long->BindingSite_long Reduced Steric Hindrance Improved Accessibility

Caption: Varying PEG linker lengths affect steric hindrance and accessibility.

Diagram 2: Experimental Workflow for Antibody-Drug Conjugation and Characterization

G ADC Conjugation and Characterization Workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (TCEP) start->reduction purification1 2. Purification (Desalting) reduction->purification1 conjugation 3. Conjugation with Maleimide-PEGn-Biotin purification1->conjugation purification2 4. Purification (SEC) conjugation->purification2 characterization 5. Characterization purification2->characterization dar DAR (UV-Vis/MS) characterization->dar purity Purity (SEC) characterization->purity affinity Binding Affinity (SPR/ELISA) characterization->affinity end End: Characterized ADC characterization->end

Caption: Workflow for creating and analyzing antibody-drug conjugates.

Diagram 3: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Biotinylated ligands, such as Biotin-EGF, are valuable tools for studying the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[8][9]

EGFR_Signaling EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (or Biotin-EGF) EGFR EGFR EGF->EGFR Binding & Dimerization Autophosphorylation P EGFR->Autophosphorylation Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation Transcription->Proliferation

Caption: Simplified overview of the EGFR signaling cascade.

References

Biotin-PEG10-Acid vs. SMCC Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties significantly influence the stability, solubility, and overall performance of the resulting conjugate. This guide provides a comprehensive comparison of two commonly employed linker types: the hydrophilic Biotin-PEG10-Acid linker and the more traditional hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

This comparison will delve into the structural differences, key advantages of the this compound linker, and supporting experimental data. Detailed methodologies for key experiments are also provided to aid in the selection of the optimal linker for specific therapeutic and research applications.

Executive Summary of Key Differences

Hydrophilic PEGylated linkers, such as this compound, offer significant advantages in improving the pharmaceutical properties of bioconjugates, particularly when dealing with hydrophobic payloads.[1] Their ability to increase solubility, enable higher drug loading, extend serum half-life, and potentially reduce immunogenicity makes them a compelling choice for developing next-generation bioconjugates with an enhanced therapeutic index.[1][] In contrast, hydrophobic linkers like SMCC, while forming stable conjugates, can present challenges related to aggregation and suboptimal pharmacokinetics, especially at higher drug-to-antibody ratios (DARs).[3]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative differences between this compound and SMCC linkers based on available experimental data.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)References
Molecular Weight 755.9 g/mol 334.33 g/mol [1][4]
Hydrophilicity HighLow
Solubility of Conjugate Increased, mitigates aggregationCan lead to aggregation, especially with hydrophobic drugs[][3]
Achievable DAR Higher DARs achievable without aggregationLimited DAR to avoid aggregation[3]
In Vivo Half-Life Can be significantly extendedGenerally shorter half-life[3]
Plasma Stability HighHigh (non-cleavable linker)[3]
Immunogenicity Generally lowCan be potentially immunogenic[][3]
Flexibility HighRigid cyclohexane (B81311) spacer[1]

In-Depth Performance Comparison

Enhanced Solubility and Reduced Aggregation

A significant advantage of hydrophilic PEGylated linkers like this compound is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers.[3] The polyethylene (B3416737) glycol (PEG) chain imparts water solubility to the entire conjugate, which is particularly beneficial when working with hydrophobic payloads that are common in ADC development.[] This increased solubility allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability.[3] In contrast, the hydrophobic nature of the SMCC linker can lead to ADC aggregation, which can increase clearance rates and reduce therapeutic efficacy.[3]

Extended Pharmacokinetic Profile

Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of bioconjugates. In a study comparing a HER2-targeting affibody conjugated to the cytotoxic drug MMAE via either an SMCC linker or PEG linkers of varying lengths, the inclusion of a PEG linker led to a significant extension of the conjugate's half-life. Specifically, a 4kDa and a 10kDa PEG linker resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to the SMCC-linked conjugate.[5] This improved pharmacokinetic profile often translates to enhanced in vivo efficacy, as the conjugate has more time to reach its target site.[3]

Reduced Immunogenicity

The PEG chain in this compound can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.[] This "stealth" effect can lead to a lower incidence of anti-drug antibodies (ADAs), which can otherwise neutralize the therapeutic effect of the bioconjugate and lead to adverse effects.[6] While SMCC itself is not considered highly immunogenic, the overall hydrophobicity of the resulting conjugate can sometimes contribute to an immune response.[3]

Increased Flexibility and Binding Accessibility

The long and flexible PEG10 spacer arm in this compound provides greater spatial separation between the biotin (B1667282) tag and the conjugated biomolecule. This increased flexibility can reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin or avidin, which is crucial for various bioassay and purification applications.[7] The rigid cyclohexane ring in the SMCC linker offers less flexibility.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the chemical structures of the linkers, a typical bioconjugation workflow, and the conceptual impact of linker choice on ADC properties.

Caption: Chemical structures of this compound and SMCC linkers.

G Two-Step Bioconjugation Workflow cluster_0 Step 1: Antibody/Protein Activation cluster_1 Step 2: Payload Conjugation cluster_2 Purification & Analysis Antibody Antibody/Protein (with primary amines, e.g., Lysine) Activated_Antibody Activated Antibody/Protein Antibody->Activated_Antibody Linker addition Linker Linker (this compound or SMCC) Linker->Activated_Antibody Final_Conjugate Final Bioconjugate Activated_Antibody->Final_Conjugate Payload addition Payload Payload (e.g., Drug, Fluorophore with reactive group) Payload->Final_Conjugate Purification Purification (e.g., SEC, HIC) Final_Conjugate->Purification Analysis Analysis (e.g., DAR, Purity) Purification->Analysis

Caption: General experimental workflow for two-step bioconjugation.

G Conceptual Impact of Linker Choice on ADC Properties cluster_0 Hydrophilic Linker (e.g., this compound) cluster_1 Hydrophobic Linker (e.g., SMCC) ADC Antibody-Drug Conjugate (ADC) Solubility_High Increased Solubility ADC->Solubility_High Aggregation_Low Reduced Aggregation ADC->Aggregation_Low HalfLife_Long Extended Half-Life ADC->HalfLife_Long DAR_High Higher DAR Possible ADC->DAR_High Solubility_Low Decreased Solubility ADC->Solubility_Low Aggregation_High Increased Aggregation Risk ADC->Aggregation_High HalfLife_Short Shorter Half-Life ADC->HalfLife_Short DAR_Low Limited DAR ADC->DAR_Low

Caption: Conceptual impact of linker choice on ADC properties.

Detailed Experimental Protocols

The following are representative protocols for key experiments to compare the performance of this compound and SMCC linkers in the context of ADC development.

Protocol for ADC Solubility Assay

Objective: To compare the solubility and aggregation propensity of ADCs prepared with this compound versus SMCC linkers.

Methodology:

  • ADC Preparation: Prepare ADCs using both this compound and SMCC linkers with a hydrophobic payload at varying drug-to-antibody ratios (DARs).

  • Concentration: Concentrate the purified ADCs to a high concentration (e.g., >10 mg/mL) using a suitable method like centrifugal filtration.

  • Turbidity Measurement: Measure the turbidity of the concentrated ADC solutions at a specific wavelength (e.g., 350 nm) using a spectrophotometer. An increase in turbidity indicates aggregation.

  • Size Exclusion Chromatography (SEC): Analyze the ADC samples by SEC to detect the formation of high molecular weight aggregates.

  • Data Analysis: Compare the turbidity values and the percentage of aggregates observed in the SEC chromatograms for the ADCs prepared with the two different linkers at various DARs.

Protocol for In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of drug deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADCs (prepared with both linkers) at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[8] This can be achieved using methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug.[8]

    • Hydrophobic Interaction Chromatography (HIC): To separate ADCs with different DARs and unconjugated antibody.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the released payload.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the stability of the conjugates.

Protocol for In Vivo Pharmacokinetic (PK) Study

Objective: To compare the pharmacokinetic profiles of ADCs prepared with this compound and SMCC linkers in an animal model.

Methodology:

  • Animal Model: Use an appropriate animal model, such as mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with each linker to the animals.[9]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-injection).[9]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[9]

  • Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as ELISA.[9]

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). Compare these parameters between the two ADC groups.

Protocol for Immunogenicity Assessment

Objective: To evaluate the potential for an anti-drug antibody (ADA) response against the ADCs.

Methodology:

  • Animal Immunization: Immunize animals (e.g., mice) with the ADCs prepared with both linkers over a period of several weeks.

  • Serum Collection: Collect serum samples from the immunized animals at different time points.

  • ADA Screening Assay (ELISA):

    • Coat microtiter plates with the respective ADC.

    • Incubate with diluted serum samples.

    • Detect bound ADAs using a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Confirmatory Assay: Confirm positive samples by competitive inhibition with an excess of the ADC.

  • Data Analysis: Compare the incidence and titer of ADAs generated against the ADCs with this compound and SMCC linkers.

Conclusion

The choice between this compound and SMCC linkers is a critical decision in the design and development of bioconjugates. While SMCC is a well-established linker that forms stable conjugates, the hydrophilic and flexible nature of this compound offers significant advantages. These include improved solubility, reduced aggregation, extended pharmacokinetic profiles, and potentially lower immunogenicity. For researchers aiming to develop next-generation bioconjugates with an enhanced therapeutic index, particularly those involving hydrophobic payloads, this compound presents a compelling and often superior alternative to traditional hydrophobic linkers like SMCC. The experimental protocols provided in this guide offer a framework for the direct comparison of these linkers to make an informed decision based on the specific requirements of the intended application.

References

A Head-to-Head Comparison of EDC and HATU Coupling for Biotin-PEG10-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient conjugation of molecules is paramount. This guide provides an objective comparison of two popular coupling agents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), for the amidation of Biotin-PEG10-Acid.

The choice of coupling agent is a critical determinant of reaction efficiency, yield, and purity. Below, we delve into a comparative analysis of EDC and HATU, offering insights into their performance, supported by experimental data from related studies, and detailed protocols to guide your conjugation strategies.

Quantitative Data Summary

Coupling ReagentSubstratesAdditivesSolventReaction TimeYield (%)Reference
HATU Boc-protected valine and an amineDIPEADMF5 hours38%[1]
EDC Boc-protected valine and an amineDMAP, HOBt, DIPEAAcetonitrileNot Specified72%[1]
EDC Various Carboxylic Acids and AminesHOAt, DIPEADMSONot Specified>90% (conversion)[2]
EDC/NHS p-coumaric acid and PEG8-Biotin amineNoneTHF:AcetonitrileNot Specified65% (of NHS-ester)[3]
EDC/NHS Ferulic acid and PEG8-Biotin amineNoneTHF:AcetonitrileNot Specified52% (of NHS-ester)[3]

Note: The yields presented are from different studies and not from a direct head-to-head comparison with this compound. They serve as an illustration of the potential efficiencies of these coupling agents.

Reaction Mechanisms and Reagent Overview

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. To increase efficiency and stability of the intermediate, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The byproducts of the EDC reaction are water-soluble, facilitating purification.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that reacts with carboxylic acids to form an activated ester. HATU is known for its high efficiency, fast reaction times, and its ability to couple sterically hindered amino acids with reduced racemization[4]. It is typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Experimental Protocols

The following are detailed experimental protocols for the coupling of this compound to a primary amine-containing molecule using both EDC/NHS and HATU.

This two-step protocol involves the activation of the carboxylic acid on this compound with EDC and NHS, followed by the addition of the amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a reaction vial, add the this compound solution.

    • Add 1.5 equivalents of the EDC stock solution and 1.5 equivalents of the NHS stock solution to the this compound solution.

    • Mix well and allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated Biotin-PEG10.

  • Coupling Reaction:

    • Dissolve the amine-containing molecule in the Reaction Buffer.

    • Add the NHS-activated Biotin-PEG10 solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated biotin-PEG is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

    • Purify the biotinylated product from excess reagents and byproducts using a suitable purification method, such as size-exclusion chromatography.

This one-pot protocol is generally faster and can be more efficient, especially for challenging substrates.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF.

    • Dissolve the amine-containing molecule in anhydrous DMF.

  • Coupling Reaction:

    • In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the this compound solution (1 equivalent) and the amine-containing molecule solution (1-1.2 equivalents).

    • Add HATU (1.1 equivalents) to the mixture.

    • Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate method such as flash chromatography or preparative HPLC to isolate the desired biotinylated conjugate.

Visualizing the Pathways and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams have been generated.

EDC_Coupling_Pathway BiotinPEG Biotin-PEG10-COOH O_Acylisourea O-Acylisourea Intermediate BiotinPEG->O_Acylisourea + EDC EDC EDC Urea Urea byproduct EDC->Urea Amide_Product Biotin-PEG10-CONH-R O_Acylisourea->Amide_Product + R-NH2 O_Acylisourea->Urea Amine R-NH2 Amine->Amide_Product

EDC Coupling Reaction Pathway

HATU_Coupling_Pathway BiotinPEG Biotin-PEG10-COOH Activated_Ester Activated Ester Intermediate BiotinPEG->Activated_Ester + HATU, DIPEA HATU HATU Byproducts Tetramethylurea + HOAt HATU->Byproducts Amide_Product Biotin-PEG10-CONH-R Activated_Ester->Amide_Product + R-NH2 Activated_Ester->Byproducts Amine R-NH2 Amine->Amide_Product

HATU Coupling Reaction Pathway

Experimental_Workflow Start Start: Prepare Reagents Activation Carboxylic Acid Activation (this compound) Start->Activation Coupling Amine Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purification of Conjugate Quench->Purification Analysis Analysis (e.g., LC-MS, HPLC) Purification->Analysis

General Experimental Workflow

Conclusion and Recommendations

Both EDC and HATU are effective coupling agents for the amidation of this compound.

  • EDC/NHS is a cost-effective and versatile option, particularly for reactions in aqueous buffers. The water-solubility of its byproducts simplifies purification. With the addition of activating agents like NHS or HOBt, and optimization of reaction conditions, high coupling efficiencies can be achieved[1][2].

  • HATU is a more powerful coupling reagent, often leading to higher yields and faster reaction times, especially with sterically hindered or electron-deficient amines[5]. While generally more expensive, its efficiency can be advantageous for precious or challenging substrates.

For routine conjugations where the amine is not particularly hindered, an optimized EDC/NHS protocol is often sufficient and more economical. For difficult couplings, or when reaction time is a critical factor, HATU is a superior choice.

Ultimately, the optimal choice of coupling agent will depend on the specific characteristics of the amine-containing molecule, budgetary constraints, and the desired scale of the reaction. Empirical testing and optimization are always recommended to achieve the best results for your specific application.

References

A Comparative Guide to the Stability of Amide vs. Other Chemical Bonds

Author: BenchChem Technical Support Team. Date: December 2025

The stability of chemical bonds is a cornerstone of molecular design, particularly in the fields of materials science and drug development. For researchers and scientists, understanding the relative inertness or reactivity of different linkages is critical for predicting the shelf-life, efficacy, and degradation pathways of novel compounds. Among the most vital covalent linkages is the amide bond, the backbone of peptides and proteins, and a common functional group in pharmaceuticals.

This guide provides an objective comparison of the stability of the amide bond against other common chemical linkages, supported by quantitative data and detailed experimental protocols.

The Source of Amide Bond Stability: Resonance

The exceptional stability of the amide bond is primarily due to resonance stabilization.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group. This delocalization creates a resonance hybrid with significant double-bond character between the carbonyl carbon and the nitrogen atom (O=C–NR₂ ↔ ⁻O–C=N⁺R₂).[1][3]

In contrast, esters also exhibit resonance, but to a lesser extent.[1] The oxygen atom in an ester is more electronegative than the nitrogen in an amide, meaning it holds its lone pair more tightly and is less willing to donate it to the carbonyl carbon.[4][5] This less effective resonance makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack, rendering the ester bond less stable and more reactive than the amide bond.[4]

Quantitative Comparison of Bond Stability

The most relevant measure of stability in aqueous environments, such as those found in biological systems, is the rate of hydrolysis. Amides are significantly more resistant to hydrolysis than esters under a wide range of conditions.

Table 1: Comparative Hydrolysis Stability

Condition Amide Bond Ester Bond Thioester Bond
Neutral (pH ~7) Extremely stable; hydrolysis is negligible without enzymatic catalysis.[6][7] Slowly hydrolyzes. More rapid hydrolysis than esters.[6]
Acidic (pH < 7) Requires prolonged heating with strong acid for hydrolysis to occur.[8] Hydrolysis is catalyzed and proceeds at a moderate rate.[7][9] Hydrolysis rate increases.[6]

| Basic (pH > 7) | Requires harsh conditions (strong base, high temperature) for hydrolysis.[8] | Readily hydrolyzes (saponification); the reaction goes to completion.[7][9] | Hydrolysis rate increases significantly with pH.[6] |

In a systematic study comparing polymer linkages, amide bonds showed no detectable hydrolysis over 300 hours at pH values of 5.5, 7.5, and 8.5 at temperatures up to 50°C. In contrast, ester and thioester linkages exhibited increasing rates of hydrolysis with increases in both pH and temperature.[6]

Table 2: Average Bond Dissociation Enthalpies (BDE)

Bond Dissociation Enthalpy measures the energy required for homolytic bond cleavage in the gas phase. While hydrolysis is a heterolytic process in solution, BDE provides a fundamental measure of bond strength.

BondBond TypeAverage BDE (kcal/mol)Average BDE (kJ/mol)
C–N Amine/Amide Context73305
C–O Ester/Ether Context85.5358
C–C Alkane83347
C=O In Amide179749
C=O In Ester179749

Data sourced from multiple standard tables of bond energies.[10][11] Note that the stability against hydrolysis is more influenced by the activation energy of the nucleophilic attack, which is higher for amides due to resonance, than by the BDE of the C-N or C-O single bond alone.

Experimental Protocols

Accurate assessment of bond stability is paramount for predicting the behavior of molecules in various environments. Below is a generalized protocol for quantifying hydrolytic stability.

Protocol: Measuring Hydrolysis Rate by HPLC

Objective: To quantify the rate constant (k) and half-life (t½) of hydrolysis for a compound containing an amide or ester linkage under defined pH and temperature conditions.[3]

Materials:

  • Compound of interest (e.g., an ester or amide)

  • Buffered aqueous solutions (e.g., phosphate-buffered saline for pH 7.4, HCl for acidic, NaOH for basic)

  • Thermostatically controlled water bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Quenching solution (if necessary, to stop the reaction)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO). Prepare the desired aqueous buffer solutions and bring them to the target temperature.

  • Reaction Initiation: Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-heated buffer solution to achieve the desired final concentration. Start a timer immediately.

  • Time-Course Sampling: At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[12]

  • Sample Quenching & Dilution: Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be done by diluting it in the HPLC mobile phase or by adding a quenching agent that neutralizes the catalyst (e.g., a strong acid for a base-catalyzed reaction).

  • HPLC Analysis: Inject the quenched sample into the HPLC system. The concentration of the remaining parent compound (and appearing product) is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound (ln[C]) versus time. For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope of this line.[12]

  • Half-Life Calculation: The half-life (t½) can be calculated from the rate constant using the equation: t½ = 0.693 / k.

Visualizations

G Diagram 1: Experimental Workflow for Hydrolysis Rate Measurement cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare Stock Solution of Compound initiate Initiate Reaction (t=0) prep_stock->initiate prep_buffer Prepare & Equilibrate Buffered Solution prep_buffer->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction & Dilute Sample sampling->quench hplc Analyze via HPLC quench->hplc plot Plot ln[C] vs. Time hplc->plot calculate Calculate Rate Constant (k) & Half-Life (t½) plot->calculate

Caption: A flowchart illustrating the key steps in determining the hydrolytic stability of a chemical bond.

Caption: Comparison of resonance structures in amide and ester bonds.

Conclusion

The evidence overwhelmingly demonstrates that the amide bond is significantly more stable than the ester bond and other related functionalities, particularly against hydrolysis. This superior stability is a direct result of more effective resonance delocalization of the nitrogen's lone pair electrons. For professionals in drug development, this inherent stability makes the amide bond a reliable and robust linker in peptide-based therapeutics and small molecules, ensuring their integrity in biological systems. Conversely, the relative lability of the ester bond is often exploited in the design of prodrugs, where controlled hydrolysis is required to release the active pharmaceutical ingredient. A thorough understanding of these stability differences is therefore essential for the rational design of effective and durable molecular entities.

References

A Researcher's Guide to Quantifying the Degree of Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biotechnology and drug development, the covalent attachment of biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids—a process known as biotinylation—is a cornerstone technique for detection, purification, and labeling.[1] The remarkable strength and specificity of the biotin-avidin (or streptavidin) interaction, one of the strongest non-covalent bonds known in nature, underpins its widespread use.[2][3][4] Achieving a consistent and optimal degree of biotinylation is critical for the reproducibility and success of downstream applications.[5] Over-biotinylation can potentially interfere with the biological function of the molecule, while under-labeling may lead to inefficient detection or purification.[6][7]

This guide provides an objective comparison of the most common methods used to quantify the degree of biotinylation, offering researchers the data and protocols needed to select the most appropriate technique for their specific requirements.

Comparison of Biotin Quantification Methods

The selection of a quantification method depends on various factors, including the required sensitivity, sample type and volume, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the primary techniques.

Method Principle Sensitivity Sample Volume Throughput Advantages Disadvantages
HABA Assay Colorimetric; Biotin displaces HABA dye from avidin (B1170675), causing a measurable decrease in absorbance at 500 nm.[8][9]Low (2-16 µM)[10][11]High (~100 µL)[8][12]MediumSimple, inexpensive, uses standard spectrophotometer.[13][14]Low sensitivity, requires larger sample amounts, potential interference from colored compounds.[7][15]
Fluorescent Assays Fluorometric; Biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[16][17]High (as low as 4 pmol)[16]Low (~10 µL)[17]HighHigh sensitivity, requires less sample, suitable for high-throughput screening.[16][17]Requires a fluorescence plate reader, potential for quenching or interference from fluorescent compounds.[17]
Mass Spectrometry (MS) Measures the mass shift of the protein or its peptides after biotinylation to determine the number of attached biotin molecules.[7][18]Very HighLowLowHighly accurate, provides site-specific information, not affected by steric hindrance.[18][19]Requires specialized equipment and expertise, can be costly and time-consuming, difficult for very large or glycosylated proteins.[7][20]
TNBSA Assay Colorimetric; Measures the number of primary amines remaining on a protein after biotinylation with an amine-reactive reagent. The degree of biotinylation is determined by subtraction.[21]MediumMediumMediumSimple, does not require avidin.Indirect measurement, only applicable for amine-reactive biotinylation, potential for inaccuracies.[21]
ELISA-Based Assay Competitive immunoassay; Biotinylated sample competes with a biotinylated tracer for binding to an anti-biotin antibody.[5]HighLowHighHigh sensitivity, robust, uses common lab equipment.[5]Can be more complex and time-consuming to set up than direct assays.[5]

Key Experimental Methods and Protocols

HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a widely used colorimetric method for estimating the amount of biotin incorporated into a protein.[8] The principle is based on the displacement of the HABA dye from the avidin-HABA complex. Biotin has a much higher affinity for avidin and will displace the HABA, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[9][22]

cluster_prep Preparation cluster_assay Assay cluster_calc Calculation start 1. Prepare HABA/Avidin Solution sample_prep 2. Desalt/Dialyze Biotinylated Protein (to remove free biotin) read1 3. Measure A500 of HABA/Avidin Solution (Blank Reading) sample_prep->read1 mix 4. Add Biotinylated Sample to HABA/Avidin Solution and Mix read1->mix read2 5. Measure A500 of Sample Mixture (Final Reading) mix->read2 calc 6. Calculate Biotin Concentration and Biotin:Protein Ratio read2->calc end Degree of Biotinylation calc->end

Caption: Workflow for quantifying biotin using the HABA assay.

  • Prerequisite : Ensure the biotinylated protein sample is free of unconjugated biotin by performing dialysis or using a desalting column.[8][23]

  • Prepare HABA/Avidin Solution : Prepare the HABA/Avidin reagent according to the manufacturer's instructions, typically in a phosphate-buffered saline (PBS) solution.[22]

  • Blank Measurement : Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀). This is the initial reading.[22]

  • Sample Addition : Add 100 µL of the biotinylated protein sample to the cuvette. Mix gently but thoroughly.[22]

  • Sample Measurement : Incubate for a few minutes until the reading stabilizes. Measure the absorbance at 500 nm again. This is the final reading.[22]

  • Calculation : Use the change in absorbance (ΔA₅₀₀) to calculate the concentration of biotin. The degree of biotinylation (moles of biotin per mole of protein) is then determined using the known concentration of the protein.[8][24]

    • Moles of Biotin = (ΔA₅₀₀ × V_reaction) / (ε_HABA-Avidin × pathlength)

    • Degree of Labeling = (Moles of Biotin / Moles of Protein)

    Note: The molar extinction coefficient (ε) for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.

Fluorescent-Based Assays

Fluorescent assays offer significantly higher sensitivity than the HABA method.[9] A common approach is based on Fluorescence Resonance Energy Transfer (FRET).[16] In this system, a fluorescently labeled avidin is complexed with a quencher-labeled ligand (like HABA). When the complex is intact, the fluorescence is quenched. The addition of a biotinylated sample displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[16][25]

cluster_prep Preparation cluster_assay Assay (in Microplate) cluster_calc Calculation start 1. Prepare Fluorescent Avidin/Quencher Reagent standards 2. Prepare Biotin Standard Curve start->standards sample_prep 3. Desalt/Dialyze Biotinylated Sample standards->sample_prep plate 4. Add Standards and Sample to Wells sample_prep->plate add_reagent 5. Add Fluorescent Reagent to all Wells plate->add_reagent incubate 6. Incubate for ~5 minutes add_reagent->incubate read 7. Read Fluorescence (e.g., Ex/Em 494/520 nm) incubate->read calc 8. Determine Biotin Concentration from Standard Curve read->calc end Degree of Biotinylation calc->end

Caption: Workflow for a fluorescence-based biotin quantification assay.

  • Prerequisite : The biotinylated sample must be dialyzed or desalted to remove non-reacted biotin.[17]

  • Prepare Standards : Prepare a series of biocytin (B1667093) or biotin standards with known concentrations, typically ranging from 0 to 80 pmol.[17][25]

  • Prepare Reagent : Reconstitute the fluorescent avidin/quencher reagent mix as per the kit's instructions.[17]

  • Plate Setup : Pipette 10 µL of each standard and the unknown biotinylated samples into separate wells of a black 96-well microplate.[17]

  • Reagent Addition : Add 90 µL of the prepared fluorescent reagent to each well.

  • Incubation : Incubate the plate at room temperature for 5-15 minutes, protected from light.[16][17]

  • Measurement : Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em ~494/520 nm).[17]

  • Calculation : Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin in the standards. Use the linear regression equation from the curve to determine the amount of biotin in the unknown samples.[17] Calculate the degree of biotinylation based on the protein concentration.

Mass Spectrometry (MS)

Mass spectrometry provides the most accurate and detailed quantification of biotinylation.[7] It directly measures the mass of the intact protein or its constituent peptides. The mass increase corresponding to the addition of each biotin molecule (plus its linker) allows for a precise determination of the degree of labeling. Furthermore, by analyzing peptides after enzymatic digestion (peptide mapping), MS can identify the specific amino acid residues that have been biotinylated.[18][19]

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_calc Data Interpretation start 1. Biotinylated Protein Sample intact Intact Mass Analysis start->intact digest Peptide Mapping Analysis start->digest lcms 3. LC-MS/MS Analysis intact->lcms protease 2. Enzymatic Digestion (e.g., Trypsin) digest->protease protease->lcms data 4. Data Acquisition (Mass Spectra) lcms->data calc 5. Identify Mass Shifts and Modified Peptides data->calc end Degree & Site(s) of Biotinylation calc->end

Caption: Workflow for biotinylation analysis via mass spectrometry.

  • Sample Preparation : Take a known amount of the biotinylated protein.

  • Reduction and Alkylation : Reduce disulfide bonds (e.g., with DTT) and alkylate free sulfhydryls (e.g., with iodoacetamide) to denature the protein and prevent disulfide scrambling.

  • Enzymatic Digestion : Digest the protein into smaller peptides using a specific protease, such as trypsin or chymotrypsin, overnight at 37°C.[19]

  • LC-MS/MS Analysis : Separate the resulting peptides using liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS). The peptides are ionized and their mass-to-charge ratio is measured. Selected peptides are fragmented to determine their amino acid sequence (MS/MS).[18]

  • Data Analysis : Use specialized software to analyze the mass spectra.

    • Identify peptides that show a mass increase corresponding to the mass of the biotinylation reagent.

    • Use the MS/MS fragmentation data to confirm the peptide sequence and pinpoint the exact lysine (B10760008) or other residue that is modified.[19]

    • The degree of biotinylation can be calculated by comparing the signal intensities of the biotinylated versus non-biotinylated versions of each peptide.[18]

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry for biotinylated peptides, this guide offers an objective comparison of popular enrichment strategies and mass spectrometry workflows. Backed by experimental data, this document provides the detailed insights needed to select the optimal methods for your specific research goals.

The covalent attachment of biotin (B1667282) to proteins and peptides is a cornerstone of modern proteomics, enabling the enrichment and identification of specific protein subpopulations. This technique is central to powerful applications such as proximity-dependent biotinylation (e.g., BioID, APEX), cell surface protein profiling, and the study of post-translational modifications. The success of these experiments hinges on the efficient enrichment of biotinylated peptides from complex biological samples and their subsequent sensitive and accurate analysis by mass spectrometry.

This guide provides a comparative overview of common enrichment techniques—streptavidin-based affinity purification, anti-biotin antibody immunoprecipitation, and the use of the engineered avidin-like protein Tamavidin 2-REV. Furthermore, it delves into two prominent mass spectrometry acquisition strategies, Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), to help you make informed decisions for your experimental design.

Comparing Enrichment Strategies for Biotinylated Peptides

The choice of enrichment strategy is critical for the successful identification and quantification of biotinylated peptides. The ideal method should offer high recovery of target peptides while minimizing non-specific binding of background proteins. Here, we compare three widely used approaches.

FeatureStreptavidin-Based Affinity PurificationAnti-Biotin Antibody-Based ImmunoprecipitationTamavidin 2-REV-Based Enrichment
Binding Affinity Very high (Kd ~10⁻¹⁴ M), strongest non-covalent interaction known[1][2]High, but generally lower than streptavidin-biotin[2]Reversible, allowing for mild elution[3][4][5]
Elution Conditions Harsh, denaturing conditions (e.g., boiling in SDS, high organic solvents) often required, which can lead to sample loss and contamination with streptavidin peptides[6]Milder elution with low pH (e.g., 0.15% TFA) or high organic solvent concentration is effective[1][7][8]Mild and specific elution with excess free biotin[9][10]
Identified Biotinylated Peptides/Sites Can be effective, but harsh elution can limit recovery. On-bead digestion is an alternative but can be incomplete.[6]Shown to identify significantly more biotinylation sites compared to streptavidin-based methods in some studies (e.g., >30-fold increase)[1]Optimized workflows have shown a nearly 4-fold increase in identified biotinylated peptides with high purity[3][4]
Specificity/Non-specific Binding Can have non-specific binding, though extensive washing is possible. NeutrAvidin, a deglycosylated form of avidin, can reduce non-specific binding.[11]High specificity, with different antibody clones showing varying performance.[7]High specificity due to mild elution conditions.[10]
Pros Extremely stable interaction allows for stringent washing steps. Widely available and well-established.Higher yield of identified biotinylation sites in some applications. Milder elution preserves sample integrity.[1]Reversible binding allows for gentle and specific elution, leading to high purity. Recombinant protein with good lot-to-lot consistency.[5][10]
Cons Harsh elution can lead to sample loss and contamination. Strong binding can make elution of all biotinylated peptides difficult.[6][12]Can be more expensive than streptavidin beads. Performance can vary between different antibody vendors and lots.[7]May be less widely available than streptavidin-based reagents.

Mass Spectrometry Acquisition Strategies: DDA vs. DIA

Following enrichment, the identification and quantification of biotinylated peptides are performed by mass spectrometry. The two most common acquisition strategies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
Principle Selects the most intense precursor ions from an MS1 scan for fragmentation and MS2 analysis in a sequential manner.[13][14]Systematically fragments all precursor ions within a defined m/z window without prior selection.[13][14]
Identified Peptides Can provide high-quality MS/MS spectra for confident peptide identification. However, the stochastic nature of precursor selection can lead to missing values between runs, especially for low-abundance peptides.[14]Provides a more comprehensive and reproducible measurement of all fragmentable peptides in a sample, leading to fewer missing values.[13][15][16]
Quantitative Accuracy Quantification is typically based on MS1 precursor ion intensity, which can be affected by co-eluting species.[14]Quantification is performed at the MS2 level using fragment ion intensities, which generally offers higher precision and accuracy.[13]
Reproducibility Lower reproducibility due to the semi-random selection of precursors for fragmentation.[14][16]High reproducibility due to the systematic and comprehensive fragmentation of all ions.[15][16]
Data Analysis Relatively straightforward database searching of individual MS/MS spectra.[13]Requires more complex data analysis, often involving the generation of a spectral library from DDA experiments or library-free approaches.[13]
Typical Use Cases Well-suited for initial discovery studies and generating spectral libraries for DIA.[13]Ideal for large-scale quantitative proteomics experiments where high reproducibility and accuracy are crucial, such as biomarker discovery and systems biology studies.[15][17]

Experimental Protocols

Detailed and optimized protocols are fundamental to the success of mass spectrometry analysis of biotinylated peptides. Below are representative protocols for the discussed enrichment strategies.

Protocol 1: Streptavidin-Based Enrichment of Biotinylated Peptides

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Digestion: Start with a protein lysate that has been reduced, alkylated, and digested with an appropriate protease (e.g., trypsin).

  • Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in a binding buffer (e.g., PBS with 0.1% Tween-20). Wash the beads several times with the binding buffer.

  • Peptide Binding: Incubate the digested peptide mixture with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation.

  • Washing: After incubation, wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers of increasing stringency is recommended. This can include high salt buffers, urea-containing buffers, and organic solvents.

  • Elution: Elute the bound biotinylated peptides from the beads. Due to the strong interaction, this often requires harsh conditions. A common method is to boil the beads in a buffer containing SDS and a reducing agent. An alternative is to use a high concentration of organic solvent with acid (e.g., 80% acetonitrile, 0.2% TFA).[6]

  • Sample Cleanup: After elution, the sample must be cleaned up to remove detergents and other contaminants that are incompatible with mass spectrometry. This is typically done using C18 solid-phase extraction (SPE) tips or columns.

  • LC-MS/MS Analysis: The cleaned peptide sample is then ready for analysis by LC-MS/MS.

Protocol 2: Anti-Biotin Antibody-Based Enrichment of Biotinylated Peptides

This protocol is adapted from published methods and may require optimization.[1][7]

  • Protein Digestion: As with the streptavidin-based protocol, begin with a proteolytically digested protein lysate.

  • Antibody-Bead Preparation: Use anti-biotin antibody-conjugated agarose (B213101) or magnetic beads. Wash the beads with an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[7]

  • Peptide Binding: Resuspend the digested peptides in IP buffer and incubate with the anti-biotin antibody beads for 1-2 hours at 4°C with gentle rotation.[1]

  • Washing: Wash the beads several times with cold IP buffer and then with cold water to remove non-specifically bound peptides.[7]

  • Elution: Elute the biotinylated peptides using a low pH solution, such as 0.15% TFA, or a solution with a high organic content.[1][7]

  • Sample Cleanup: Neutralize the pH if necessary and perform C18 SPE to desalt and concentrate the peptides.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS.

Protocol 3: Tamavidin 2-REV-Based Enrichment of Biotinylated Peptides

This protocol is based on an optimized workflow for Tamavidin 2-REV.[3][18]

  • Protein Digestion and Trypsin Inactivation: After protein digestion with trypsin, inactivate the trypsin by heating the sample.

  • Bead Preparation: Pre-wash Tamavidin 2-REV beads to remove any potential contaminants.

  • Peptide Binding: Incubate the digested peptide mixture with the Tamavidin 2-REV beads.

  • Washing: Wash the beads to remove non-specifically bound peptides.

  • Mock Elution: Perform a mock elution to further reduce contaminants.

  • Elution with Biotin: Elute the biotinylated peptides by incubating the beads with a solution containing a high concentration of free biotin at an optimal temperature and salt concentration.[3][18]

  • Sample Cleanup: Desalt the eluted peptides using C18 SPE.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

Visualizing the Workflows

To further clarify the processes involved, the following diagrams illustrate the key signaling and experimental workflows.

Proximity_Labeling cluster_0 Cellular Environment Bait_Protein Bait Protein Proximity_Labeling_Enzyme Proximity Labeling Enzyme (e.g., APEX2, TurboID) Bait_Protein->Proximity_Labeling_Enzyme Fusion Reactive_Biotin Reactive Biotin Intermediate Proximity_Labeling_Enzyme->Reactive_Biotin Proximal_Proteins Proximal Proteins Biotinylated_Proximal_Proteins Biotinylated Proximal Proteins Distal_Proteins Distal Proteins Biotin_Substrate Biotin Substrate (e.g., Biotin-Phenol, Biotin) Biotin_Substrate->Proximity_Labeling_Enzyme Activation Reactive_Biotin->Proximal_Proteins Covalent Labeling

Proximity labeling signaling pathway.

Enrichment_Workflow Start Biotinylated Protein Sample Lysis_Digestion Cell Lysis & Protein Digestion Start->Lysis_Digestion Enrichment Enrichment of Biotinylated Peptides Lysis_Digestion->Enrichment Streptavidin Streptavidin Beads Enrichment->Streptavidin Anti_Biotin_Ab Anti-Biotin Antibody Beads Enrichment->Anti_Biotin_Ab Tamavidin Tamavidin 2-REV Beads Enrichment->Tamavidin Washing Washing Steps Streptavidin->Washing Anti_Biotin_Ab->Washing Tamavidin->Washing Elution Elution Washing->Elution Cleanup Sample Cleanup (SPE) Elution->Cleanup MS_Analysis LC-MS/MS Analysis Cleanup->MS_Analysis

Experimental workflow for enrichment.

MS_Analysis_Workflow Enriched_Peptides Enriched Biotinylated Peptides LC_Separation Liquid Chromatography Separation Enriched_Peptides->LC_Separation Mass_Spectrometer Mass Spectrometer LC_Separation->Mass_Spectrometer Acquisition_Mode Acquisition Mode Mass_Spectrometer->Acquisition_Mode DDA Data-Dependent Acquisition (DDA) Acquisition_Mode->DDA DIA Data-Independent Acquisition (DIA) Acquisition_Mode->DIA Data_Analysis Data Analysis DDA->Data_Analysis DIA->Data_Analysis Peptide_ID Peptide Identification Data_Analysis->Peptide_ID Quantification Quantification Data_Analysis->Quantification Results Results Peptide_ID->Results Quantification->Results

Mass spectrometry analysis workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Biotin-PEG10-Acid, ensuring the protection of both laboratory personnel and the environment. While this compound and similar biotinylated polyethylene (B3416737) glycol (PEG) compounds are not generally classified as hazardous substances, adherence to proper disposal protocols is a critical aspect of laboratory safety and regulatory compliance.[1][2]

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, hinges on proper segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.[3]

    • Solid Waste: Collect contaminated solid materials, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container.[3]

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled waste container.[3]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled.[3][4] The label should include:

      • The full chemical name: "this compound".

      • The concentration (if in solution).

      • The words "Hazardous Waste".[3][4]

      • The date the waste was first added to the container.[3]

      • Primary hazards (e.g., "Irritant," if applicable, though generally not required for this type of compound).[3]

  • Waste Storage:

    • Waste containers must be kept securely closed at all times, except when adding waste.[4]

    • Store the waste in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Alternatively, a licensed chemical waste disposal contractor can be used for collection and disposal.[5]

Spill Cleanup Protocol

In the event of a small spill, follow these steps:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.

  • Carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.[3]

  • Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.[3]

  • For liquid spills, use absorbent pads to soak up the material and place them in the hazardous waste container.[3]

Decontamination of Glassware
  • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the initial rinsate as hazardous chemical waste.[3][6]

  • Subsequent washes with soap and water can typically be disposed of down the drain, but it is essential to confirm this with your local EHS regulations.[3]

  • Empty chemical containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[4]

Quantitative Data Summary
ParameterValueSource
Biotin pH (0.01% solution) 4.5[7]
Polyethylene Glycol Biodegradation Up to 75% within 28 days[5]
Recommended Incineration Temperature > 800°C[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Type Determination cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid or Liquid Waste? B->C D Collect in Labeled, Leak-Proof Container C->D Solid E Collect in Labeled, Separate Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area D->F E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Proper Disposal Complete G->H

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling Biotin-PEG10-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Biotin-PEG10-Acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for similar PEGylated and carboxylic acid-containing compounds.

Physical and Chemical Properties

While detailed toxicological properties of this compound have not been thoroughly investigated, related compounds are generally not classified as hazardous substances[1][2].

PropertyValueSource
Molecular Formula C33H61N3O14S[3]
Molecular Weight 755.9 g/mol [3]
Appearance White Solid[4]
Solubility Soluble in water[4][5]
Storage -20°C[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the necessary PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemicals[6][7][8][9].

Body PartRecommended PPEJustification
Eyes/Face Chemical safety goggles or a full-face shield.Protects against potential splashes of the compound or solvents during handling and preparation[1][6][7].
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected for any damage before use.Provides a barrier against direct skin contact. Nitrile and butyl rubber gloves are effective for handling many acids and organic solvents[1][7].
Body A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, an impervious apron worn over the lab coat is recommended.Protects clothing and skin from accidental spills[7].
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or when handling the powder outside of a fume hood, an N95-rated mask or a respirator with appropriate cartridges for organic vapors and acid gases should be used.Minimizes the inhalation of any airborne particles or aerosols[1][6][7]. A surgical N-95 respirator can provide both respiratory and splash protection[8].

Operational and Disposal Plans

The following procedural guidance outlines the key steps for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Receiving and Storage : Upon receipt, store the container at -20°C in a dry environment[3].

  • Preparation : Before use, allow the container to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the compound[10][11].

  • Engineering Controls : All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[7]. Ensure that an eyewash station and a safety shower are readily accessible[7].

  • Dissolving the Compound : When preparing solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if a stock solution is needed[10]. For aqueous solutions, be aware that the carboxylic acid group can react with primary amines[5][12][13].

  • Personal Hygiene : Avoid direct contact with the skin and eyes[7]. Wash hands thoroughly with soap and water after handling the compound[7].

Emergency Procedures
  • In case of skin contact : Wash the affected area immediately with plenty of soap and water[1].

  • In case of eye contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1].

  • If inhaled : Move the individual to fresh air. If they are not breathing, provide artificial respiration[1].

  • If swallowed : Do not induce vomiting. Rinse the mouth with water and seek medical attention[4].

  • Spills : For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container[1]. For large spills, evacuate the area and contact your institution's environmental health and safety department[7].

Disposal Plan

All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (such as gloves and gowns), should be treated as chemical waste. Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal guidelines[7].

Workflow for Handling this compound

G prep Preparation handling Handling in Fume Hood prep->handling reaction Reaction/Application handling->reaction spill Spill Response handling->spill decon Decontamination reaction->decon reaction->spill disposal Waste Disposal decon->disposal waste Collect all waste (Chemical, PPE, etc.) decon->waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) ppe->handling storage Retrieve from -20°C Storage Equilibrate to Room Temp storage->prep spill->decon waste->disposal

References

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